molecular formula C7H5ClN2 B1589527 7-Chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 357263-41-3

7-Chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1589527
CAS No.: 357263-41-3
M. Wt: 152.58 g/mol
InChI Key: HOHKYYCVFMEBGG-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[2,3-c]pyridine is an organic compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g·mol⁻¹ . Its CAS Registry Number is 357263-41-3 . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The pyrrolopyridine scaffold is a privileged structure in pharmaceutical development, and the chloro substituent at the 7-position provides a reactive site for further functionalization via cross-coupling reactions and nucleophilic substitutions. While specific mechanistic data for this exact molecule is limited, research into closely related 1H-pyrrolo[2,3-c]pyridine derivatives has demonstrated their potential as potent acid pump antagonists (APAs) . Such compounds are investigated for their role in suppressing gastric acid secretion by targeting the H+, K+-ATPase in the stomach . Researchers can utilize this chlorinated heterocycle to synthesize novel analogs for evaluating biological activity in various therapeutic areas. Please handle this compound with care. Available safety data indicates it may pose hazards including serious eye damage (H318), acute toxicity if swallowed (H301, H302), skin irritation (H315), and specific target organ toxicity through single exposure (H335) . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine
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InChI

InChI=1S/C7H5ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HOHKYYCVFMEBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465694
Record name 7-Chloro-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

152.58 g/mol
Source PubChem
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CAS No.

357263-41-3
Record name 7-Chloro-1H-pyrrolo[2,3-c]pyridine
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Record name 7-Chloro-1H-pyrrolo[2,3-c]pyridine
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Record name 7-chloro-1H-pyrrolo[2,3-c]pyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine from 2-Chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and widely utilized synthetic route to 7-Chloro-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in modern medicinal chemistry.[1] Starting from the readily available precursor 2-chloro-3-nitropyridine, this document details a synthetic pathway analogous to the Leimgruber-Batcho indole synthesis.[2][3] Each stage of the synthesis is presented with detailed experimental protocols, mechanistic insights, and justifications for the selection of reagents and reaction conditions. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important transformation.

Introduction and Strategic Overview

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged isostere of indole, frequently incorporated into pharmacologically active molecules to modulate properties such as solubility, metabolic stability, and receptor binding affinity.[4] Specifically, this compound serves as a versatile intermediate, with the chlorine atom providing a reactive handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.[1] Its synthesis is therefore of significant interest in the discovery of novel therapeutics, including kinase inhibitors and antiviral agents.[1]

The synthetic strategy detailed herein adapts the principles of the Leimgruber-Batcho indole synthesis, a powerful and convergent method for constructing the indole ring system.[2][5][6] The overall transformation from 2-chloro-3-nitropyridine can be conceptually divided into two primary stages:

  • Enamine Formation: The methyl group of a conceptual "2-chloro-3-nitro-4-methylpyridine" analogue is activated. In this specific synthesis, we build the two-carbon side chain required for the pyrrole ring. This is achieved by first forming a β-aminostyrene (enamine) derivative from the ortho-nitropyridine precursor.

  • Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine, which spontaneously undergoes intramolecular cyclization and elimination to form the aromatic pyrrole ring.

This guide will present a practical implementation of this strategy, starting with the reduction of the nitro group, followed by the construction of the pyrrole ring.

Overall Synthetic Workflow

The transformation follows a logical progression from the starting material to the final product, as illustrated in the workflow diagram below.

G A 2-Chloro-3-nitropyridine (Starting Material) B Step 1: Nitro Group Reduction A->B SnCl2·2H2O, HCl or H2, Pd/C C 2-Chloro-pyridin-3-amine (Intermediate) B->C D Step 2: Pyrrole Ring Construction (Batcho-Leimgruber Analogue) C->D 1. DMF-DMA 2. Reductive Cyclization (e.g., H2, Raney Ni) E This compound (Final Product) D->E G cluster_0 Enamine Formation & Reductive Cyclization start 2-Chloro-pyridin-3-amine intermediate Vinylogous Amidine Intermediate start->intermediate + DMF-DMA - MeOH, - HN(CH3)2 product This compound intermediate->product Reduction (e.g., H2, Raney Ni) Intramolecular Cyclization - HN(CH3)2

References

An In-depth Technical Guide to 7-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 357263-41-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Chloro-1H-pyrrolo[2,3-c]pyridine, a pivotal heterocyclic intermediate in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and its critical role as a versatile building block, particularly in the development of targeted therapeutics like kinase inhibitors.

Introduction: The Strategic Importance of a Privileged Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and advanced materials.[1] Among these, fused ring systems such as the pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, present a unique and valuable structural motif. This compound (CAS No. 357263-41-3) has emerged as a particularly significant intermediate in organic synthesis and drug discovery.[1] Its structure, which marries a pyridine ring with a pyrrole ring, offers a rich electronic landscape and multiple points for chemical modification.

The strategic placement of a chlorine atom at the 7-position is key to its utility. This halogen serves as a versatile synthetic handle, enabling a wide array of cross-coupling and nucleophilic substitution reactions. This reactivity allows for the precise and controlled introduction of diverse functionalities, a critical aspect in the structure-activity relationship (SAR) studies that are central to drug development.[1][2] Consequently, this compound is a cornerstone in the synthesis of complex molecules with potential biological activities, including kinase inhibitors and antiviral agents.[1]

Physicochemical and Spectroscopic Profile

This compound is typically an off-white to pale yellow or light brown solid powder, a physical state that reflects its aromatic and crystalline nature.[1][2] Its solubility in common organic solvents facilitates its use in a variety of reaction conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 357263-41-3[3][4]
Molecular Formula C₇H₅ClN₂[2][4]
Molecular Weight 152.58 g/mol [4]
Appearance Off-white to pale yellow/light brown solid[1][2]
Purity Typically ≥97%[1][5]
IUPAC Name This compound[4]
InChI Key HOHKYYCVFMEBGG-UHFFFAOYSA-N[2][4]
SMILES ClC1=C2C(=CC=N1)C=CN2[2]

The structural integrity of this compound is routinely confirmed by spectroscopic methods. While specific data can vary slightly based on the solvent and instrument used, a representative ¹H NMR spectrum is provided to aid in its identification.

¹H NMR (400 MHz, CDCl₃): δ 8.73 (s, 1H), 8.04 (d, J = 5.5 Hz, 1H), 7.53-7.46 (m, 1H), 7.43 (dd, J = 6.2, 3.4 Hz, 1H), 6.64 (dd, J = 3.1, 2.1 Hz, 1H).[3]

Synthesis and Mechanism

The construction of the this compound core is a multi-step process that requires precise control over reaction conditions to achieve the desired regiochemistry.[1] A common and effective synthetic route starts from 2-chloro-3-nitropyridine and utilizes a vinyl Grignard reagent to build the pyrrole ring.

Synthetic Workflow Overview

The overall transformation can be visualized as a sequence involving the addition of a two-carbon unit to the nitropyridine precursor, followed by a reductive cyclization. This process is a powerful method for constructing the fused bicyclic system.

G A 2-Chloro-3-nitropyridine C Reaction Intermediate A->C Grignard Addition (-78°C to -20°C) B Vinylmagnesium Bromide B->C D This compound C->D Reductive Cyclization & Work-up

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.[3]

Step 1: Reaction Setup and Grignard Addition

  • Dissolve 2-chloro-3-nitropyridine (10.0 g, 63.07 mmol) in 500 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

  • Cool the solution to -78°C using a dry ice/acetone bath. The low temperature is critical to control the exothermic nature of the Grignard reaction and to prevent side reactions.

  • Slowly add an excess of vinylmagnesium bromide (1 M solution in THF, 200 mL, 200.0 mmol) dropwise to the cooled solution. The excess of the Grignard reagent ensures the complete consumption of the starting material.

Step 2: Reaction and Quenching

  • After the addition is complete, allow the reaction mixture to slowly warm to -20°C and maintain it at this temperature for 16 hours. This extended reaction time allows for the completion of the addition and subsequent rearrangement/cyclization steps.

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (150 mL). This step neutralizes the excess Grignard reagent and protonates the intermediate species.

Step 3: Work-up and Extraction

  • Filter the resulting suspension through a pad of diatomaceous earth (e.g., Hyflo Super Cel) to remove inorganic salts.

  • Extract the filtrate with ethyl acetate (EtOAc, 3 times). Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with the aqueous layer.

  • Combine the organic phases.

Step 4: Purification

  • Concentrate the combined organic layers under reduced pressure.

  • Purify the crude product by automated flash column chromatography. A typical elution system involves a gradient of dichloromethane/methanol, followed by a dichloromethane/methanol/ammonium hydroxide mixture to ensure the elution of the pure product.[3] This purification step is crucial for removing unreacted starting materials and byproducts, yielding pure this compound (typical yield: ~38%).[3]

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the reactivity of its chloro-substituted pyridine ring. The chlorine atom activates the ring for nucleophilic aromatic substitution (SNAr) and serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.[1][2] This dual reactivity allows for the introduction of a wide range of substituents at the C7 position, which is often a key interaction point in drug-target binding.

A Key Building Block for Kinase Inhibitors

A prominent application of this scaffold is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[2,3-d]pyrimidine core, a close isostere of the purine ring of ATP, is a well-established "privileged scaffold" for kinase inhibitor design.[6][7][8] By analogy, the related pyrrolo[2,3-c]pyridine core is also of significant interest.

The general strategy involves using this compound as a starting point to build more complex molecules that can fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity.

G A This compound C Complex Pyrrolo[2,3-c]pyridine Derivative A->C Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) B Boronic Acid / Ester or Amine B->C D Kinase Inhibitor Candidate C->D Further Synthetic Modifications

Caption: Application of this compound in synthesizing kinase inhibitors.

Representative Downstream Reaction: Suzuki-Miyaura Cross-Coupling

A common and powerful reaction to functionalize the 7-position is the Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond. This reaction is widely used in pharmaceutical synthesis due to its functional group tolerance and mild reaction conditions.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a suitable aryl or heteroaryl boronic acid or boronic ester (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents) in a solvent system like a mixture of ethanol and water or dioxane.

  • Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for an extended period. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), to the degassed mixture.

  • Reaction: Heat the reaction mixture to a temperature typically between 80-100°C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the desired coupled product.

This type of reaction allows for the introduction of various aryl and heteroaryl groups, which can be tailored to interact with specific amino acid residues in the target protein's binding site.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and can cause serious eye damage.[4]

Table 2: GHS Hazard Information

Hazard StatementCodeDescriptionSource(s)
Acute Toxicity, OralH301Toxic if swallowed[4]
Serious Eye DamageH318Causes serious eye damage[4]
Skin IrritationH315Causes skin irritation[4][10]
Respiratory IrritationH335May cause respiratory irritation[4][10]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[10][11]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][11]

  • Storage: Store in a well-ventilated, cool, and dry place in a tightly closed container. Store locked up.[5][10][11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, immediately call a poison center or doctor. If inhaled, move the person to fresh air.[10][11]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of medicinal chemistry. Its robust synthesis and, more importantly, the versatile reactivity imparted by the chlorine atom make it an indispensable building block for the creation of novel and complex molecules. Its proven utility in the synthesis of kinase inhibitors highlights its importance as a privileged scaffold in the ongoing quest for new and effective therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working at the forefront of drug discovery and development.

References

An In-Depth Technical Guide to 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloro-1H-pyrrolo[2,3-c]pyridine, also known as 7-chloro-6-azaindole, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique fused ring structure, combining the electronic properties of both pyridine and pyrrole, and the reactive handle provided by the chlorine substituent, make it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of organic and medicinal chemistry.

Introduction: The Significance of the 6-Azaindole Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the pyrrolopyridines, or azaindoles, have garnered significant attention due to their structural resemblance to the endogenous indole nucleus found in essential amino acids like tryptophan. This bioisosteric relationship often imparts favorable pharmacological properties, including enhanced solubility and improved bioavailability, to molecules incorporating this scaffold.[1][2]

This compound (Figure 1) is a prominent member of the 6-azaindole family. The strategic placement of a chlorine atom on the pyridine ring provides a crucial site for functionalization, enabling chemists to introduce a wide range of substituents through various chemical transformations. This versatility has positioned this compound as a key intermediate in the synthesis of numerous compounds targeting a variety of enzymatic pathways, particularly in the realm of oncology and immunology.[1][2]

Structural Elucidation and Physicochemical Properties

A thorough understanding of the structural and physical characteristics of this compound is fundamental to its effective utilization in synthetic chemistry.

Molecular Structure

The structure of this compound is characterized by a fused bicyclic system where a pyrrole ring is fused to a pyridine ring. The chlorine atom is substituted at the 7-position of this scaffold.

Figure 1: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimentally determined melting and boiling points are not consistently reported in the literature, the compound is typically supplied as an off-white to pale yellow solid.[1][3] Its solubility is generally good in common organic solvents such as dichloromethane, methanol, and dimethyl sulfoxide (DMSO).

PropertyValueSource
Molecular Formula C₇H₅ClN₂[4][5]
Molecular Weight 152.58 g/mol [4]
CAS Number 357263-41-3[4]
Appearance Off-white to pale yellow solid[1]
Purity ≥97%[1]
Melting Point Not definitively reported[3]
Boiling Point Not definitively reported[3]
Solubility Soluble in organic solvents[3]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the bicyclic system. A representative ¹H NMR spectrum (400 MHz, CDCl₃) shows the following key shifts: δ 8.73 (s, 1H), 8.04 (d, J = 5.5 Hz, 1H), 7.53-7.46 (m, 1H), 7.43 (dd, J = 6.2, 3.4 Hz, 1H), 6.64 (dd, J = 3.1, 2.1 Hz, 1H).[4][6]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorptions include N-H stretching vibrations from the pyrrole ring, C-H stretching from the aromatic rings, and C=C and C=N stretching vibrations characteristic of the heterocyclic system.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. Fragmentation patterns can provide further structural information.

Synthesis of this compound

Several synthetic routes to this compound have been developed, often involving multi-step sequences. A common and effective method starts from 2-chloro-3-nitropyridine and involves a key cyclization step.[4][6]

Synthetic Pathway

start 2-Chloro-3-nitropyridine reagent1 Vinylmagnesium bromide THF, -78 °C to -20 °C start->reagent1 intermediate This compound reagent1->intermediate

Figure 2: A common synthetic route to this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

  • 2-Chloro-3-nitropyridine

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide

Procedure:

  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add an excess of vinylmagnesium bromide solution (approx. 3.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 16 hours.

  • Quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the resulting suspension through a pad of filter aid (e.g., Celite) and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford pure this compound.[4][6]

Causality of Experimental Choices:

  • The use of a low temperature (-78 °C) is crucial to control the exothermic reaction between the Grignard reagent and the nitro-pyridine, preventing side reactions.

  • Anhydrous conditions are essential as Grignard reagents are highly reactive towards water.

  • The slow, dropwise addition of the Grignard reagent ensures better control over the reaction and minimizes the formation of byproducts.

  • Quenching with ammonium chloride provides a proton source to neutralize the reaction mixture and protonate the intermediate alkoxide.

  • Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by the electronic nature of its bicyclic system and the presence of the chlorine substituent. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. The chlorine atom at the 7-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The C7-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functional groups at this position. The reaction is typically facilitated by a base and can be accelerated by microwave irradiation.[1]

start This compound reagent Nucleophile (e.g., R-NH₂) Base start->reagent product 7-Substituted-1H-pyrrolo[2,3-c]pyridine reagent->product

Figure 3: General scheme for nucleophilic aromatic substitution at the C7 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C7-chloro atom can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents at the 7-position. These reactions are typically carried out in the presence of a palladium catalyst, a ligand, and a base.

N-Alkylation and N-Arylation

The nitrogen atom of the pyrrole ring is nucleophilic and can be alkylated or arylated using appropriate electrophiles, such as alkyl halides or aryl halides, typically in the presence of a base. This allows for further modification of the scaffold and the introduction of additional diversity.

Applications in Drug Discovery and Development

This compound is a highly valued building block in the pharmaceutical industry, primarily due to the prevalence of the 6-azaindole core in a number of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Precursor to Kinase Inhibitors

The 6-azaindole scaffold can act as a hinge-binder, forming key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases. This makes it an excellent starting point for the design of potent and selective kinase inhibitors. This compound serves as a key intermediate in the synthesis of several clinically important kinase inhibitors.

Pexidartinib (Turalio®): Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) kinase. It is approved for the treatment of tenosynovial giant cell tumor (TGCT). The synthesis of Pexidartinib utilizes a chloro-substituted 1H-pyrrolo[2,3-b]pyridine derivative, which is structurally related to this compound, highlighting the importance of this class of intermediates.

start 5-Chloro-1H-pyrrolo[2,3-b]pyridine (related intermediate) steps Multi-step synthesis start->steps product Pexidartinib (CSF-1R Inhibitor) steps->product

Figure 4: Synthetic relationship between a chloro-azaindole intermediate and the CSF-1R inhibitor Pexidartinib.

Other Therapeutic Areas

Beyond kinase inhibitors, the versatility of the 6-azaindole scaffold suggests potential applications in the development of antiviral agents and other targeted therapies.[1] The ability to readily functionalize the 7-position of this compound allows for the exploration of a vast chemical space in the search for novel therapeutic agents.

Safety and Handling

This compound is classified as toxic if swallowed and can cause serious eye damage.[4][5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, immediately call a poison center or doctor.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry, offering a unique and versatile scaffold for the synthesis of complex, biologically active molecules. Its strategic importance is underscored by its role in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer. A thorough understanding of its chemical properties, reactivity, and synthetic accessibility is crucial for its effective application in drug discovery and development. As the demand for novel and more effective therapeutics continues to grow, the utility of this compound and its derivatives is poised to expand, further solidifying its place as a critical tool in the arsenal of the medicinal chemist.

References

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics often converges on a select group of molecular frameworks known as "privileged scaffolds." These structures, capable of interacting with multiple biological targets, serve as versatile starting points for drug discovery. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its isomers, such as the 1H-pyrrolo[2,3-c]pyridine core, represent one such class of privileged heterocycles.[1] Their structural resemblance to endogenous purines allows them to function as effective "hinge-binding" motifs in the active sites of numerous protein kinases, a family of enzymes deeply implicated in oncogenesis and inflammatory diseases.

This guide focuses on a key derivative of this family: 7-Chloro-1H-pyrrolo[2,3-c]pyridine (also known as 7-chloro-6-azaindole). The introduction of a chlorine atom at the 7-position is a strategic synthetic "handle." It provides a reactive site for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, enabling the elaboration of the core structure into a diverse library of potential drug candidates.[2] Consequently, this molecule is a critical building block for researchers developing novel kinase inhibitors, particularly targeting Janus kinases (JAKs) and other key players in cellular signaling pathways.

Given its pivotal role, an unambiguous and thorough understanding of its structural characterization is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's electronic and structural environment. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering field-proven insights into spectral interpretation, experimental best practices, and the chemical logic underpinning the observed data.

Molecular Structure and Proton Environment

To effectively interpret the ¹H NMR spectrum, we must first understand the structure and the distinct electronic environments of each proton.

Figure 1. Structure of this compound with proton numbering.

The molecule possesses five distinct protons:

  • N1-H: The pyrrole amine proton.

  • C2-H & C3-H: Protons on the five-membered pyrrole ring.

  • C4-H & C5-H: Protons on the six-membered pyridine ring.

Each of these protons will resonate at a unique frequency (chemical shift) in the ¹H NMR spectrum, influenced by factors such as electron density, anisotropic effects from the aromatic rings, and through-bond (scalar) coupling to neighboring protons.

¹H NMR Spectral Analysis: A Tale of Two Solvents

The choice of deuterated solvent is a critical experimental parameter that can significantly influence the appearance of an NMR spectrum. Here, we will analyze the spectrum of this compound in two common NMR solvents: the relatively non-polar chloroform-d (CDCl₃) and the highly polar dimethyl sulfoxide-d₆ (DMSO-d₆).

Analysis in Chloroform-d (CDCl₃)

Experimental data acquired on a 400 MHz spectrometer provides a clear and well-resolved spectrum for the compound in CDCl₃.[3]

Table 1: ¹H NMR Spectral Data of this compound

Proton LabelChemical Shift (δ) in CDCl₃ [ppm][3]Predicted Chemical Shift (δ) in DMSO-d₆ [ppm]MultiplicityCoupling Constant (J) [Hz][3]
N1-H ~8.73~12.0Broad Singlet (br s)-
C5-H 8.04~8.20Doublet (d)J = 5.5
C4-H ~7.50~7.65Doublet (d)J = 5.5
C2-H ~7.43~7.60Doublet of Doublets (dd)J = 3.4, ~1.0
C3-H 6.64~6.70Doublet of Doublets (dd)J = 3.4, 2.1

Note: The predicted values for DMSO-d₆ are based on analysis of similar 7-azaindole and chloropyridine structures and known solvent effects.[4][5][6]

Detailed Peak Assignments (CDCl₃):

  • N1-H (δ ~8.73, br s): The pyrrolic N-H proton is typically deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and temperature due to hydrogen bonding. In this case, it is observed far downfield at approximately 8.73 ppm.[3]

  • C5-H (δ 8.04, d, J = 5.5 Hz): This proton is on the pyridine ring, adjacent to the electronegative nitrogen (N6) and the chlorine-bearing carbon (C7). This electron-withdrawing environment causes significant deshielding, placing its resonance at a low field of 8.04 ppm.[3] It appears as a clean doublet due to coupling with its only neighbor, C4-H, with a typical ortho-coupling constant of 5.5 Hz.

  • C4-H (δ ~7.50, d, J = 5.5 Hz): Coupled to C5-H, this proton also appears as a doublet with the same coupling constant. It is less deshielded than C5-H as it is further from the electron-withdrawing nitrogen and chlorine atoms.

  • C2-H (δ ~7.43, dd, J = 3.4, ~1.0 Hz): This proton on the pyrrole ring is coupled to its neighbor C3-H with a characteristic coupling constant of ~3.4 Hz. A smaller, long-range coupling to the N1-H proton is also observed, resulting in a doublet of doublets.

  • C3-H (δ 6.64, dd, J = 3.4, 2.1 Hz): This is the most upfield of the aromatic protons. It is coupled to C2-H (J = 3.4 Hz) and also exhibits a four-bond long-range coupling to the C5-H proton across the fused ring system (J = 2.1 Hz), which resolves it into a doublet of doublets.[3]

Predicted Analysis in Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • General Downfield Shift: All aromatic protons are expected to shift slightly downfield (by ~0.1-0.2 ppm) due to the solvent's polarity.

  • Significant N1-H Shift: The most dramatic effect is on the N-H proton. The strong hydrogen bonding between the pyrrole N-H and the sulfoxide oxygen of DMSO-d₆ will cause a significant downfield shift, likely to the 11.5-12.5 ppm region. The peak is also likely to be broader than in CDCl₃.

  • Coupling Constants: The through-bond coupling constants (J values) are generally insensitive to solvent changes and are expected to remain the same.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Adherence to a rigorous and well-documented protocol is essential for obtaining reproducible, high-quality ¹H NMR data. This self-validating system ensures data integrity from sample preparation to final analysis.

G cluster_workflow NMR Data Acquisition Workflow prep 1. Sample Preparation (5-10 mg in 0.6 mL solvent) tube 2. Transfer to NMR Tube (Filter if necessary) prep->tube spectrometer 3. Spectrometer Setup (Insert, Lock, Tune, Shim) tube->spectrometer acquire 4. Data Acquisition (Set parameters, run experiment) spectrometer->acquire process 5. Data Processing (FT, Phase, Baseline, Reference) acquire->process analyze 6. Spectral Analysis (Integrate, Assign Peaks) process->analyze

Figure 2. A generalized workflow for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial. The compound is an off-white powder.[1]

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For optimal results, use a solvent from a freshly opened ampule to minimize water content.

    • Ensure complete dissolution. If necessary, gently vortex or sonicate the vial. The compound should be fully soluble in both recommended solvents.

    • Causality: Proper concentration is key. Too dilute, and the signal-to-noise ratio will be poor, requiring longer acquisition times. Too concentrated, and you risk line broadening and shimming difficulties.[5]

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, transfer the solution to a high-quality, 5 mm NMR tube.

    • If any particulate matter is visible, filter the solution through a small cotton plug placed in the pipette.

    • Trustworthiness: Solid impurities will severely degrade the magnetic field homogeneity, making it impossible to obtain sharp, well-resolved peaks. This filtration step is a critical quality control measure.

  • Spectrometer Setup:

    • Carefully wipe the outside of the NMR tube and place it in a spinner turbine, adjusting to the correct depth using the spectrometer's depth gauge.

    • Insert the sample into the magnet.

    • Lock: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field against drift. Select the appropriate solvent (e.g., Chloroform-d, DMSO-d6) in the acquisition software.

    • Tune and Match: The probe must be tuned to the resonance frequency of ¹H and matched to the correct impedance to ensure maximum signal transmission and reception. This is often an automated process.

    • Shimming: This is the most crucial step for achieving high resolution. The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. Modern spectrometers have excellent automated shimming routines.

  • Data Acquisition:

    • Load a standard set of acquisition parameters for a 1D proton experiment.

    • Key Parameters:

      • Pulse Angle: A 30-45° pulse angle is often sufficient for routine spectra and allows for a shorter relaxation delay.

      • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

      • Acquisition Time (at): Typically 2-4 seconds for good digital resolution.

      • Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.

      • Number of Scans (ns): For a 5-10 mg sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

    • Initiate the acquisition.

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.

    • Phase Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

    • Referencing: Calibrate the chemical shift axis. The residual solvent peak is used as a secondary internal reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).[7]

Synthesis and Potential Impurity Profile

A robust understanding of a compound's synthesis is vital for the analytical scientist, as it informs which impurities might be present in the final sample. A common synthetic route to this compound proceeds from 2-chloro-3-nitropyridine.[3]

Synthetic Scheme Overview:

  • Reaction: 2-chloro-3-nitropyridine is reacted with an excess of vinylmagnesium bromide in anhydrous THF at low temperatures (-78 °C to -20 °C).

  • Quenching & Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: The product is extracted with an organic solvent like ethyl acetate and purified by column chromatography.[3]

Potential Impurities and their ¹H NMR Signatures:

  • Residual Solvents: Ethyl acetate (signals at ~4.1, 2.0, and 1.2 ppm) or dichloromethane (signal at ~5.3 ppm) from chromatography may be present.[7]

  • Unreacted Starting Material: Unreacted 2-chloro-3-nitropyridine would show distinct aromatic signals in the 7.5-8.8 ppm range, which could potentially overlap with the product signals.

  • Side-Products: Incomplete cyclization or over-reduction could lead to various partially saturated or de-halogenated species, though these are typically removed effectively by chromatography. A purity of >97% is common for commercially available material.[1]

Conclusion

This compound is a strategically vital building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. A comprehensive understanding of its ¹H NMR spectrum is therefore essential for identity confirmation, purity assessment, and downstream synthetic planning. The spectrum is characterized by five distinct, well-resolved signals in the aromatic region, with chemical shifts and coupling patterns that are highly sensitive to the molecular structure and the solvent used for analysis. By following the rigorous experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality spectral data, ensuring the integrity of their chemical matter and accelerating the pace of discovery.

References

Physical and chemical properties of 7-Chloro-6-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-6-azaindole: Properties, Synthesis, and Applications

Introduction

7-Chloro-6-azaindole, a member of the pyrrolopyridine family, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a bioisostere of both indole and purine, the azaindole scaffold offers unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles of drug candidates.[1] The presence of a nitrogen atom in the six-membered ring and a chlorine substituent provides opportunities for diverse chemical modifications, making 7-Chloro-6-azaindole a valuable building block in the synthesis of complex bioactive molecules.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key applications of 7-Chloro-6-azaindole, tailored for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties

Structural and Electronic Properties

7-Chloro-6-azaindole consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 7-position. The nitrogen atom in the pyridine ring makes it a π-deficient heterocycle.[3] This electronic feature, combined with the electron-withdrawing nature of the chlorine atom, influences the molecule's reactivity, particularly towards electrophilic and nucleophilic substitution reactions.

The 7-azaindole scaffold is known for its ability to form strong, directional N–H···N hydrogen bonds, leading to the formation of dimers in the solid state and in certain solvents.[4] This hydrogen bonding capability is a key feature in its interaction with biological targets, such as the hinge region of kinases.[5]

Physical Properties

The physical properties of 7-Chloro-6-azaindole are summarized in the table below. The data for the parent 7-azaindole is provided for comparison.

Property7-Azaindole (Parent Compound)7-Chloro-6-azaindole (Predicted/Inferred)
Molecular Formula C₇H₆N₂C₇H₅ClN₂
Molecular Weight 118.14 g/mol [6]152.58 g/mol
Appearance White to off-white powder[6]Expected to be a crystalline solid
Melting Point 105-107 °C[6]Expected to be higher than 7-azaindole due to increased molecular weight and polarity
Boiling Point 270 °C[6]Expected to be higher than 7-azaindole
Solubility Slightly soluble in water; soluble in chloroform, methanol[6][7]Expected to have low solubility in water and good solubility in polar organic solvents
pKa 7.69 ± 0.20 (Predicted)[6]The electron-withdrawing chlorine atom is expected to decrease the pKa of the pyridine nitrogen, making it less basic.

Part 2: Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 7-Chloro-6-azaindole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen and chlorine atoms.

    • ¹³C NMR : The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the heterocyclic core.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. A notable feature for azaindoles is a broad N-H stretching band, often shifted to lower wavenumbers due to strong intermolecular hydrogen bonding in the solid state.[4]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Part 3: Synthesis and Reactivity

The synthesis of 7-Chloro-6-azaindole can be approached through various strategies developed for the broader class of azaindoles. Metal-catalyzed cross-coupling reactions are particularly powerful tools for the construction and functionalization of this heterocyclic system.[8][9]

Synthetic Strategies

A plausible synthetic route to 7-Chloro-6-azaindole could involve a multi-step sequence starting from readily available pyridine derivatives. One common approach is the palladium-catalyzed annulation of an appropriately substituted aminopyridine.[8][9]

Example Synthetic Workflow: Palladium-Catalyzed Annulation

This workflow outlines a general, plausible approach.

Synthesis_Workflow Start 2,3-Dichloropyridine Step1 Selective Amination Start->Step1 Intermediate1 2-Amino-3-chloropyridine Step1->Intermediate1 Step2 Palladium-Catalyzed Annulation (e.g., with an acetylene equivalent) Intermediate1->Step2 Product 7-Chloro-6-azaindole Step2->Product

Caption: A generalized synthetic workflow for 7-Chloro-6-azaindole.

Detailed Protocol for a Suzuki-Miyaura Coupling Approach:

An efficient two-step route for the synthesis of azaindoles involves a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization.[10] This can be adapted for 7-Chloro-6-azaindole.

  • Step 1: Suzuki-Miyaura Coupling:

    • To a solution of a suitable chloro-amino-pyridine precursor in a solvent mixture like acetonitrile/water, add (2-ethoxyvinyl)borolane.

    • Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) along with a base such as potassium phosphate (K₃PO₄).

    • Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the intermediate by column chromatography.

  • Step 2: Acid-Catalyzed Cyclization:

    • Dissolve the purified intermediate from Step 1 in acetic acid.

    • Heat the solution to promote the cyclization and formation of the pyrrole ring.

    • After the reaction is complete, neutralize the acid and extract the final product, 7-Chloro-6-azaindole.

    • Further purification can be achieved by recrystallization or column chromatography.

Reactivity

The reactivity of 7-Chloro-6-azaindole is dictated by the interplay of the pyrrole and pyridine rings and the chlorine substituent.

  • Electrophilic Substitution : Reactions with electrophiles are expected to occur preferentially at the C-3 position of the electron-rich pyrrole ring.[3]

  • Nucleophilic Substitution : The chlorine atom at the 7-position is susceptible to nucleophilic displacement, although this may require vigorous conditions.[3] This provides a handle for further functionalization.

  • Metal-Catalyzed Cross-Coupling : The chloro- and iodo- derivatives of azaindoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.[8][11]

Reaction Pathways

Reactivity_Diagram cluster_reactions Functionalization Reactions Start 7-Chloro-6-azaindole Suzuki Suzuki Coupling (C-C bond formation) Start->Suzuki Pd catalyst, boronic acid Sonogashira Sonogashira Coupling (C-C bond formation) Start->Sonogashira Pd/Cu catalyst, alkyne Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Pd catalyst, amine Electrophilic Electrophilic Substitution (at C-3) Start->Electrophilic Electrophile

Caption: Key reaction pathways for the functionalization of 7-Chloro-6-azaindole.

Part 4: Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated as therapeutic agents.[1][12] Its structural similarity to the adenine fragment of ATP makes it a particularly attractive core for the design of kinase inhibitors.

Key Therapeutic Areas:

  • Oncology : Many 7-azaindole derivatives have been developed as inhibitors of various protein kinases implicated in cancer, such as BRAF, ROCK, and cyclin-dependent kinases (CDKs).[12]

  • Inflammatory Diseases : The scaffold has been incorporated into molecules targeting kinases involved in inflammatory pathways and as antagonists for receptors like CRTh2, which are relevant in conditions such as asthma and rheumatoid arthritis.[12]

  • Neurodegenerative Diseases : Compounds containing the 7-azaindole moiety have shown neuroprotective and anti-neuroinflammatory properties, with potential applications in conditions like HIV-associated neurocognitive disorders.[12]

  • Infectious Diseases : 7-azaindole derivatives have been explored as anti-HIV agents and for their potential to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[12][13]

The introduction of a chlorine atom at the 7-position can serve multiple purposes in drug design, including modulating the electronics of the ring system, providing a vector for further chemical modification, and potentially improving binding affinity through halogen bonding interactions.

Part 5: Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 7-Chloro-6-azaindole. While a specific Safety Data Sheet (SDS) for this compound should be consulted, general guidelines based on related chemicals can be provided.

General Safety Precautions:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14][15]

  • Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]

  • Handling : Avoid contact with skin and eyes.[14][16] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

  • Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][16]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15][16]

  • Skin Contact : Flush skin with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation develops.[16]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[17]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][15]

Conclusion

7-Chloro-6-azaindole is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its unique electronic and structural properties, coupled with the reactivity of the chlorine substituent, provide a rich platform for chemical exploration. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for harnessing its full potential in drug discovery and development. As research in this area continues, 7-Chloro-6-azaindole and its derivatives are poised to play an increasingly important role in the advancement of modern medicine.

References

Synthesis and reactivity of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactivity of 7-Azaindole Derivatives

Foreword: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) nucleus is a preeminent example of such a "privileged scaffold."[1] As a bioisostere of the natural indole ring, the strategic placement of a nitrogen atom at the 7-position profoundly modulates the molecule's electronic properties, solubility, and metabolic stability, while critically preserving its ability to engage in vital biological interactions.[2]

This unique profile has cemented 7-azaindole's role in a multitude of therapeutic agents.[3][4] Its remarkable capacity to act as an ATP-competitive hinge-binding motif, forming two crucial hydrogen bonds with kinase backbones, has led to its incorporation into numerous kinase inhibitors.[2][5] The most prominent example is Vemurafenib (Zelboraf®), an FDA-approved BRAF kinase inhibitor for the treatment of melanoma, which was developed from a 7-azaindole fragment.[5]

However, the very electronic properties that make 7-azaindole so valuable also present unique synthetic challenges. The electron-deficient nature of the fused pyridine ring often renders classical indole syntheses inefficient or completely ineffective.[6] This has spurred the development of innovative and robust synthetic methodologies, transforming a once-challenging scaffold into a versatile and accessible tool for drug developers.

This guide provides a comprehensive exploration of the synthesis and reactivity of 7-azaindole derivatives. We will move beyond mere procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into why certain strategies are chosen and how the scaffold's reactivity can be precisely controlled to achieve desired molecular architectures.

Part I: Constructing the Core - Modern Synthetic Paradigms

The construction of the 7-azaindole framework has evolved significantly from classical, often harsh, methodologies to elegant transition-metal-catalyzed strategies that offer superior efficiency, modularity, and functional group tolerance.

Classical Routes: A Foundation with Limitations

Traditional methods like the Fischer-Indole synthesis have been adapted for azaindoles. This reaction, involving the acid-catalyzed cyclization of a pyridylhydrazone, remains a tool for certain substitution patterns.[7] However, its application is often hampered by the inherent properties of the pyridine ring.

Causality Behind Experimental Challenges: The pyridine nitrogen is readily protonated under the strong acidic conditions (e.g., polyphosphoric acid) required for the Fischer cyclization.[8] This protonation deactivates the ring towards the key electrophilic[5][5]-sigmatropic rearrangement step, leading to poor yields and requiring extreme thermal conditions.[7][8] Consequently, while historically important, the Aza-Fischer synthesis is often superseded by more reliable modern methods.

The Workhorse: Transition-Metal Catalyzed Annulations

The advent of transition-metal catalysis revolutionized 7-azaindole synthesis, providing high-yielding and versatile routes from readily available substituted pyridines.[9][10]

This is arguably the most prevalent and robust strategy. The pathway involves a palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to forge the pyrrole ring.[6][11]

Expertise in Action: The choice of catalyst, base, and solvent is critical for both steps. The initial Sonogashira coupling is a well-understood process, but the subsequent cyclization can be promoted by various reagents. While early methods used strong bases like potassium tert-butoxide, copper(I) iodide has emerged as an effective catalyst for the cyclization step, often under microwave irradiation to accelerate the reaction.[1] More recently, the use of phase-transfer catalysts like 18-crown-6 has been shown to facilitate the C-N cyclization under milder conditions.[11]

Diagram 1. High-level overview of modern synthetic routes to the 7-azaindole core.

Representing the state-of-the-art in synthetic efficiency, C-H activation strategies construct the 7-azaindole ring by directly coupling aminopyridines with alkynes, bypassing the need for pre-functionalized halo-pyridines.[12] Rhodium(III) catalysis has been particularly successful in this domain.[4][13]

The catalytic cycle is believed to involve coordination of the catalyst to the pyridine nitrogen, facilitating a C-H activation at the C2 position to form a rhodacycle intermediate.[6][13] Subsequent insertion of the alkyne and reductive elimination furnishes the 7-azaindole product and regenerates the active catalyst.[4][13]

G A [Rh(III)] Catalyst B 2-Aminopyridine Coordination A->B C N-Directed C-H Activation (Rhodacycle Formation) B->C D Alkyne Coordination & Insertion C->D E Reductive Elimination D->E F 7-Azaindole Product E->F G Catalyst Regeneration E->G G->A

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Novel Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Precision in Pyrrolopyridine Characterization

The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic nucleus in modern medicinal chemistry. Its structural resemblance to the purine ring of ATP allows well-designed analogues to function as potent and selective kinase inhibitors, forming the basis of groundbreaking therapies in oncology and beyond.[1] The successful development of these compounds, from initial hit identification to lead optimization and clinical application, is fundamentally dependent on the unambiguous elucidation of their chemical structures. Understanding the precise arrangement of atoms is paramount for establishing definitive Structure-Activity Relationships (SAR), optimizing drug-target interactions, and ensuring intellectual property integrity.[2]

This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the comprehensive spectroscopic analysis of novel pyrrolopyridine derivatives. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, demonstrating how a multi-technique, integrated approach provides a self-validating system for structural confirmation. We will delve into the cornerstone techniques of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), complemented by UV-Vis, Fluorescence, and Infrared (IR) spectroscopy, and reinforced by computational analysis.

Part 1: The Foundational Pillars: NMR and Mass Spectrometry for Definitive Structural Assignment

The combination of NMR and MS forms the bedrock of structural elucidation. NMR spectroscopy provides an intricate map of the molecular framework, detailing the connectivity and spatial relationships of atoms, while MS delivers a highly accurate molecular weight, essential for confirming the elemental composition.[2] Together, they offer a powerful and synergistic approach to solving molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Molecular Blueprint

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. For complex heterocyclic systems like pyrrolopyridines, high-field instruments (≥400 MHz for ¹H NMR) are strongly recommended to achieve optimal signal dispersion and resolve complex splitting patterns, particularly within the aromatic regions.[2][3]

Expertise in Action: The Causality of NMR Experimental Design

The choice of experiment is dictated by the specific question being asked. A simple 1D ¹H NMR provides an initial fingerprint, but for a novel compound, a suite of experiments is required for unambiguous proof.

  • ¹H NMR Spectroscopy: Provides information on the number and type of protons, their electronic environment (chemical shift), their proximity (spin-spin coupling), and their relative abundance (integration). The nitrogen atoms in the pyrrolopyridine core are electronegative and withdraw electron density, influencing the chemical shifts of adjacent protons.[4] Protons on the pyridine ring are typically deshielded and appear at a lower field compared to those on the pyrrole ring.[5]

  • ¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. Proton-decoupled spectra provide a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their chemical environment (e.g., sp², sp³, carbonyl).[2][6]

  • 2D NMR Spectroscopy: These experiments are critical for assembling the molecular puzzle. For novel pyrrolopyridines, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are considered essential for publication-quality, unambiguous assignment.[2][5]

    • HSQC: Directly correlates each proton to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

    • HMBC: Shows correlations between protons and carbons over two or three bonds. This is the key experiment for connecting molecular fragments, identifying quaternary carbons, and establishing the overall connectivity of the heterocyclic system.

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrolopyridine compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent and analyte signals.[2]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400, 600, or 800 MHz).[3][7] Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which dictates resolution and lineshape.

  • 1D ¹H NMR Acquisition: Acquire a standard spectrum with a 30° pulse angle, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.[2]

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbon types, including quaternary carbons.[2]

  • 2D NMR Acquisition (HSQC/HMBC): Utilize standard, optimized pulse programs. HMBC experiments typically require longer acquisition times to detect the weaker, long-range correlations.

Assignment ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (151 MHz, DMSO-d₆) δ (ppm) Key HMBC Correlations (¹H → ¹³C)
H-27.85 (d, J = 2.1 Hz)128.5C-3, C-4, C-7a
H-36.55 (d, J = 2.1 Hz)101.8C-2, C-3a, C-7a
H-58.10 (d, J = 5.5 Hz)145.2C-4, C-6, C-7
H-67.25 (d, J = 5.5 Hz)118.0C-4, C-5, C-7a
N-H11.50 (br s)-C-2, C-3, C-7a
C-3a-125.0-
C-4-151.2-
C-7-150.1-
C-7a-148.9-
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS is the definitive technique for determining the elemental formula of a novel compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically < 5 ppm), the molecular formula can be calculated and confirmed, providing a crucial check on the identity of the synthesized molecule.[2][3] Electrospray Ionization (ESI) is a soft ionization technique ideal for these compounds, and Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary mass accuracy.[2]

Trustworthiness through Accuracy: The power of HRMS lies in its self-validating nature. For a proposed structure, a theoretical exact mass can be calculated. The experimental measurement must match this value within a narrow tolerance (e.g., ±0.003 Da). A close match provides extremely high confidence in the assigned elemental composition. Nitrogen-containing heterocycles like pyrrolopyridines readily protonate, making them ideal for analysis in positive ion mode to observe the [M+H]⁺ ion.[2]

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[2]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-Q-TOF or ESI-Orbitrap).[3]

  • Data Acquisition: Infuse the sample into the ESI source. Acquire the mass spectrum in positive ion mode, optimizing source parameters to maximize the signal of the [M+H]⁺ molecular ion.[2]

  • Data Analysis: Determine the accurate mass of the most abundant isotopologue of the molecular ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass and isotopic pattern.

Ion Calculated Exact Mass (C₁₅H₁₀N₂O) Measured Exact Mass Difference (ppm)
[M+H]⁺235.0815235.0811-1.7

Part 2: The Supporting Cast: Complementary Spectroscopic Methods

While NMR and MS establish the core structure, other spectroscopic techniques provide complementary and confirmatory data, primarily concerning functional groups and electronic properties.

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Landscape

These techniques provide insight into the electronic structure of the conjugated π-system inherent to the pyrrolopyridine core.[8]

  • UV-Vis Spectroscopy: Measures the absorption of light corresponding to electronic transitions, typically π→π* and n→π* for these aromatic systems.[9] The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of substituents on the rings.[10][11]

  • Fluorescence Spectroscopy: Many pyrrolopyridine derivatives are fluorescent.[12] This technique measures the emission of light from the molecule after it has been excited to a higher electronic state. The emission wavelength (λem) and quantum yield are highly dependent on the molecular structure and its environment, such as solvent polarity.[13]

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, methanol).

  • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

  • Record the emission spectrum using a fluorometer, setting the excitation wavelength at or near the absorption maximum.

Compound Solvent λmax (abs) (nm) λmax (em) (nm)
Pyrrolo[2,3-b]pyridine DerivativeCH₂Cl₂320395
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[14] For a novel pyrrolopyridine, FTIR is used to confirm the presence (or absence) of key functionalities introduced during synthesis.

Key Vibrational Bands for Pyrrolopyridines:

  • N-H Stretch: A sharp or broad peak around 3200-3400 cm⁻¹ indicates the presence of the pyrrole N-H bond.[15][16]

  • Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption in the 1650-1750 cm⁻¹ region is indicative of a carbonyl group (e.g., amide, ketone).[17]

  • C=N and C=C Stretches: Aromatic ring vibrations typically appear in the 1450-1650 cm⁻¹ region.[16]

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Acquire the spectrum using an FTIR spectrometer, collecting multiple scans to improve the signal-to-noise ratio.

Part 3: The Integrated Analytical Workflow: From Synthesis to Structure

A robust analytical strategy does not treat these techniques in isolation. Instead, it follows a logical workflow where the output of one experiment informs the next, culminating in a single, coherent structural assignment.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Confirmatory Analysis Synthesis Novel Compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS (Determine Molecular Formula) Purification->HRMS Step 1: What is it? NMR 1D & 2D NMR (Determine Connectivity & Framework) HRMS->NMR Step 2: How is it connected? FTIR FTIR (Confirm Functional Groups) NMR->FTIR Step 3: Confirm functionalities Final_Structure Final Validated Structure NMR->Final_Structure UV_Vis UV-Vis / Fluorescence (Probe Electronic Properties) FTIR->UV_Vis Step 4: Confirm electronic system FTIR->Final_Structure UV_Vis->Final_Structure

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

Part 4: Reinforcement through Computation: The Synergy of Experimental and Theoretical Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating experimental spectroscopic data.[18] By building a theoretical model of the proposed structure, we can calculate its expected spectroscopic properties and compare them directly with experimental results. A strong correlation between the two provides the highest level of confidence in the structural assignment.[10][19]

Applications in Pyrrolopyridine Analysis:

  • NMR Prediction: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts.[20] This is invaluable for resolving assignment ambiguities in complex regions of the spectrum.

  • Vibrational Analysis: Calculation of vibrational frequencies can be used to assign bands in an experimental IR spectrum, confirming the presence of key functional groups.[18]

  • Electronic Transitions: Time-dependent DFT (TD-DFT) can model the electronic excitations of the molecule, predicting the UV-Vis absorption spectrum and helping to assign the observed transitions (e.g., HOMO→LUMO).[9][10][20]

G Exp_Data Experimental Data (NMR, MS, IR, UV-Vis) Proposed_Structure Proposed Structure Exp_Data->Proposed_Structure Comparison Comparison & Correlation Exp_Data->Comparison Comp_Model Computational Model (DFT Optimization) Proposed_Structure->Comp_Model Build model Predicted_Spectra Predicted Spectra (Calculated NMR, IR, UV-Vis) Comp_Model->Predicted_Spectra Calculate properties Predicted_Spectra->Comparison Validated_Structure Validated Structure (High Confidence) Comparison->Validated_Structure Strong correlation

Caption: Synergy between experimental and computational spectroscopic analysis.

Conclusion

The structural elucidation of novel pyrrolopyridine compounds is a multi-faceted process that demands a rigorous and integrated analytical approach. Relying on a single technique is insufficient; true scientific integrity is achieved by building a self-validating case through the synergy of NMR, HRMS, optical spectroscopy, and computational modeling. This comprehensive strategy not only ensures the correct structural assignment but also provides a deep understanding of the molecule's physicochemical properties, empowering medicinal chemists and drug development professionals to make informed decisions that accelerate the journey from discovery to therapeutic application.

References

The 7-Azaindole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery, Synthesis, and Application of 7-Azaindole Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Ascendance of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, offering a versatile starting point for drug discovery campaigns. Among these, the 7-azaindole core, a bioisostere of the endogenous indole nucleus, has garnered significant attention for its capacity to modulate the activity of a diverse range of protein targets, particularly kinases.[1][2] The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can translate into improved potency, selectivity, and pharmacokinetic profiles.[3]

This guide provides a comprehensive overview of the discovery and synthesis of 7-azaindole analogs, with a focus on the practical application of this scaffold in drug development. We will delve into the causality behind synthetic choices, from classical methodologies to modern catalytic innovations, and explore the structure-activity relationships (SAR) that govern the interaction of these compounds with key biological targets.

Strategic Synthesis of the 7-Azaindole Core and its Analogs

The construction of the 7-azaindole skeleton and its subsequent functionalization are pivotal to harnessing its full potential. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Approaches to the 7-Azaindole Nucleus

Two of the most established methods for constructing the azaindole core are the Bartoli and Batcho-Leimgruber syntheses.

The Bartoli Indole Synthesis: This method provides a direct route to 7-substituted azaindoles from ortho-substituted nitropyridines and vinyl Grignard reagents.[4][5][6] The reaction is particularly useful when steric hindrance around the 7-position is desired.

Experimental Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole [7]

  • Materials:

    • 2-Chloro-3-nitropyridine

    • Vinylmagnesium bromide (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • 20% Aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Under an inert nitrogen atmosphere, dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (200 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at -20 °C for 8 hours.

    • Quench the reaction by the slow addition of 20% aqueous NH₄Cl (150 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 7-chloro-6-azaindole.

The Batcho-Leimgruber Indole Synthesis: This two-step process, starting from an o-nitrotoluene equivalent, is highly versatile for producing a variety of substituted indoles and has been successfully adapted for azaindoles.[8][9] The initial step involves the formation of an enamine, followed by a reductive cyclization.[10]

Experimental Protocol: Leimgruber-Batcho Synthesis of 7-Azaindole [8][10]

  • Step 1: Enamine Formation

    • A mixture of 2-methyl-3-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated to generate the intermediate enamine.

  • Step 2: Reductive Cyclization

    • The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol).

    • A reducing agent, such as Raney nickel with hydrazine hydrate or palladium on carbon with hydrogen gas, is added.

    • The reaction is stirred under appropriate conditions (e.g., room temperature to gentle heating) until the reduction of the nitro group and subsequent cyclization are complete.

    • The catalyst is removed by filtration, and the solvent is evaporated.

    • The residue is purified by chromatography to afford 7-azaindole.

Modern Catalytic Methodologies for Synthesis and Functionalization

Advances in transition-metal catalysis have revolutionized the synthesis and derivatization of 7-azaindoles, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of analogs.

Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira coupling of halo-aminopyridines with terminal alkynes, followed by a cyclization step, is a powerful strategy for accessing 2-substituted 7-azaindoles.[3][11][12]

Experimental Protocol: Sonogashira Coupling and Cyclization for 2-Substituted 7-Azaindoles [3]

  • Step 1: Sonogashira Coupling

    • To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., DMF), add the terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N).

    • Stir the reaction mixture at room temperature or with gentle heating until the coupling is complete (monitored by TLC or LC-MS).

    • Work up the reaction to isolate the 2-amino-3-(alkynyl)pyridine intermediate.

  • Step 2: Cyclization

    • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate in toluene.

    • Add potassium tert-butoxide and a catalytic amount of 18-crown-6.

    • Heat the mixture at 65 °C until cyclization is complete.

    • After cooling, perform an aqueous workup and purify the product by chromatography.

Rhodium(III)-Catalyzed C-H Activation: This elegant approach enables the direct annulation of aminopyridines with alkynes to form 7-azaindoles, avoiding the need for pre-functionalized starting materials.[13][14][15][16][17]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles [15]

  • Materials:

    • Substituted aminopyridine

    • Internal alkyne

    • [RhCp*Cl₂]₂ catalyst

    • AgSbF₆ additive

    • Solvent (e.g., t-AmylOH)

  • Procedure:

    • In a sealed tube, combine the aminopyridine (1.0 equiv), alkyne (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

    • Add the solvent and heat the reaction mixture at 90 °C for 18 hours.

    • After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired 7-azaindole.

Photoredox/Nickel Dual Catalysis: This cutting-edge methodology allows for the C(sp²)–C(sp³) cross-coupling of bromo-7-azaindoles with a variety of coupling partners under mild conditions, providing access to novel analogs that are difficult to synthesize via traditional methods.[18][19][20]

Experimental Protocol: Photoredox/Nickel Dual Catalytic Cross-Coupling [19][21]

  • Materials:

    • Bromo-7-azaindole

    • Potassium alkyltrifluoroborate or bis(catecholato)alkylsilicate

    • Photocatalyst (e.g., 4CzIPN)

    • Nickel catalyst (e.g., NiBr₂·DME)

    • Ligand (e.g., dtbbpy)

    • Base (e.g., TEA)

    • Solvent (e.g., DME/DMA)

  • Procedure:

    • In a nitrogen-filled glovebox, charge a Schlenk tube with the photocatalyst, nickel catalyst, ligand, and base.

    • Add the solvent and stir the mixture for 30 minutes at room temperature.

    • Add the bromo-7-azaindole and the alkyltrifluoroborate or silicate.

    • Irradiate the reaction mixture with blue light (λ ≈ 450 nm) for 8–10 hours at room temperature.

    • Upon completion, perform a standard workup and purify the product by chromatography.

Medicinal Chemistry Applications: Targeting Kinases with Precision

The 7-azaindole scaffold has proven to be a particularly effective hinge-binding motif for kinase inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. This bidentate hydrogen bonding provides a strong anchor for the inhibitor, and substituents at other positions of the 7-azaindole ring can be tailored to achieve potency and selectivity for specific kinases.

PI3K Inhibitors

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[22] Several potent 7-azaindole-based PI3K inhibitors have been developed.[22][23][24][25]

Compound/ScaffoldKey Substitutions and SAR InsightsTarget(s)Potency (IC₅₀)Reference
7-Azaindole DerivativesAromatic substitution at the C3 position is well-tolerated. Replacement of a phenyl group at C3 with a pyridine group significantly increases potency.PI3Kγ0.5 nM (for compound B13)[22]
7-Azaindole Isoindolinone-basedC3 phenylacetic acid derivatives exhibit improved pharmacokinetic properties.PI3Kγ0.040 µM (cellular IC₅₀ for compound 28)[25]
FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases implicated in various cancers. Selective FGFR inhibitors are of great interest, and the 7-azaindole scaffold has been successfully employed in this area.[26][27][28]

Compound/ScaffoldKey Substitutions and SAR InsightsTarget(s)Potency (IC₅₀)Reference
Covalent FGFR4 InhibitorsA 7-azaindole scaffold with a covalent warhead targeting a cysteine residue near the active site provides high potency and selectivity.FGFR4Potent inhibition observed for compounds 24 and 30[26][27]
JAK Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling and is a validated target for inflammatory diseases and myeloproliferative neoplasms.[29][30]

Compound/ScaffoldKey Substitutions and SAR InsightsTarget(s)Potency (IC₅₀)Reference
C3-Aryl-7-azaindoleAryl substitution at the C3 position is a key feature for JAK2 inhibition.JAK2260 nM[29]
Polycyclic AzaindoleA polycyclic system incorporating the 7-azaindole core can lead to potent and selective JAK inhibitors.JAK2, JAK31 nM (for compound 97 against JAK2)[29]
Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their inhibition is a promising strategy for cancer therapy. 7-Azaindole-based compounds have emerged as potent inhibitors of this kinase family.[31]

Compound/ScaffoldKey Substitutions and SAR InsightsTarget(s)Potency (IC₅₀)Reference
Pyrazole-substituted 7-AzaindoleAddition of a pyrazole scaffold at the C4 position leads to selective Aurora B/C inhibition.Aurora B/CN/A[31]

Visualizing the 7-Azaindole Drug Discovery Workflow

The following diagrams illustrate key concepts in the discovery and application of 7-azaindole analogs.

Caption: The 7-azaindole core with key positions for chemical modification.

Drug_Discovery_Workflow A Scaffold Selection (7-Azaindole Core) B Library Synthesis (Diverse Analogs) A->B Synthetic Chemistry C High-Throughput Screening (HTS) B->C D Hit Identification C->D Biological Assays E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F Improved Potency & Selectivity G Clinical Trials F->G

Caption: A generalized workflow for drug discovery utilizing the 7-azaindole scaffold.

Caption: The bidentate hydrogen bonding interaction of the 7-azaindole core with the kinase hinge region.

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibitor design. Its unique electronic properties and ability to form key hydrogen bond interactions have led to the development of numerous potent and selective therapeutic candidates. The continued evolution of synthetic methodologies, especially in the area of C-H functionalization and photoredox catalysis, will undoubtedly expand the accessible chemical space for 7-azaindole analogs, enabling the fine-tuning of their pharmacological properties. As our understanding of the structural biology of an increasing number of disease-relevant targets grows, the rational design of novel 7-azaindole-based inhibitors will continue to be a fruitful endeavor for the discovery of next-generation medicines.

References

The Diverse Biological Activities of Substituted Pyrrolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrrolopyridines, bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring, represent a "privileged scaffold" in medicinal chemistry.[1] Also known as azaindoles, these structures are found in numerous natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological properties.[1][2] The natural alkaloid camptothecin, for instance, features a pyrrolopyridine core and functions as a topoisomerase I inhibitor in cancer therapy.[1] The structural versatility of the pyrrolopyridine nucleus, which can mimic the purine ring of ATP, makes it an ideal framework for designing targeted inhibitors, particularly for protein kinases.[3]

This guide provides an in-depth exploration of the significant biological activities of substituted pyrrolopyridine derivatives. It is designed for researchers and drug development professionals, offering not only a summary of activities but also field-proven insights into the causality behind experimental design and detailed, actionable protocols for biological evaluation. We will delve into the anticancer, antimicrobial, and antiviral properties of these compelling molecules, supported by mechanistic insights and quantitative data.

Part 1: Anticancer Activity of Pyrrolopyridine Derivatives

The development of novel anticancer agents is a primary focus for the application of pyrrolopyridine derivatives. Their efficacy stems largely from their ability to act as potent kinase inhibitors and inducers of programmed cell death (apoptosis).[1][4]

Core Mechanisms of Action

A. Kinase Inhibition: A predominant mechanism for the anticancer effects of pyrrolopyridines is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and angiogenesis.[5] Overexpression or mutation of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers.[6][7] Pyrrolopyridine derivatives, by mimicking the ATP molecule, can competitively bind to the ATP-binding pocket of these kinases, blocking their downstream signaling cascades and thereby inhibiting tumor growth and vascularization.[3][5] For example, inhibition of VEGFR-2 by these derivatives can suppress tumor angiogenesis, a critical process for supplying nutrients to growing tumors.[6][8]

B. Induction of Apoptosis: Beyond cytostatic effects, many pyrrolopyridine derivatives are cytotoxic, directly inducing cancer cell death through apoptosis. This programmed cell death can be triggered via two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[11][12] Substituted pyrrolopyridines have been shown to modulate the expression of key apoptotic proteins, for instance, by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, thereby tipping the cellular balance towards death.[13]

Visualization of Key Signaling Pathways

To understand the mechanistic underpinnings, it is crucial to visualize the targeted pathways.

VEGFR2_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCg VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrrolopyridine derivatives.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) Bax Bax Cellular_Stress->Bax Bcl2 Bcl2 Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Execution_Pathway Execution Pathway Caspase9->Execution_Pathway Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->Bcl2 Downregulates Pyrrolopyridine->Bax Upregulates Caspase3 Caspase-3 Execution_Pathway->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway modulated by pyrrolopyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative substituted pyrrolopyridine derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Pyrrolo[3,4-c]pyridineMannich bases (20g–s)Various19–29 µg/mL[1]
Spiro-pyrrolopyridazineSPP10MCF-7 (Breast)2.31[14]
Spiro-pyrrolopyridazineSPP10H69AR (Lung)3.16[14]
Spiro-pyrrolopyridazineSPP10PC-3 (Prostate)4.2[14]
Pyrrolo[2,3-d]pyrimidineCompound 5kVarious29-59[15]
Pyrrolo[2,3-b]pyrroleCompound 2MCF-7 (Breast)3.81x more active than Erlotinib[16]
Experimental Protocols

Causality: The MTT assay is a foundational colorimetric assay to quantify the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[3][17] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value of a test compound.[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the pyrrolopyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.[18]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[18]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours at 37°C.[16][18]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[18]

  • Data Analysis: Subtract the absorbance of the blank control. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Causality: This flow cytometry-based assay provides a quantitative distinction between live, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat them with the pyrrolopyridine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).[20]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding flask.[20]

  • Washing: Centrifuge the cell suspension (e.g., 300-670 x g for 5 minutes) and wash the cell pellet twice with cold PBS to remove residual media.[19][20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI working solution (e.g., 100 µg/mL).[19][21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[19] Live cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

Part 2: Antimicrobial Activity of Pyrrolopyridine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[4] Pyrrolopyridine derivatives have emerged as a promising class of antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[2][22][23]

Core Mechanisms of Action

The antibacterial mechanisms of pyrrolopyridines are still under active investigation but are thought to involve the disruption of fundamental cellular processes. Some studies suggest that these compounds can inhibit protein biosynthesis or block DNA replication.[22] For example, certain 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as showing signs of translation blockage without inducing the bacterial SOS response, indicating a specific mode of action against the ribosome or related factors.[2][22]

Visualization of Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow Start Start: Synthesized Pyrrolopyridine Derivatives Primary_Screen Primary Screening (Agar Well/Disk Diffusion) Start->Primary_Screen Check_Activity Zone of Inhibition? Primary_Screen->Check_Activity Quantitative_Assay Quantitative Assay (Broth Microdilution for MIC) Check_Activity->Quantitative_Assay Yes Discard Discard (Inactive) Check_Activity->Discard No Determine_MIC Determine MIC Value Quantitative_Assay->Determine_MIC Mechanism_Study Mechanism of Action Studies (e.g., Reporter Assays) Determine_MIC->Mechanism_Study Lead_Compound Identify Lead Compound Mechanism_Study->Lead_Compound

Caption: A typical workflow for the screening and evaluation of antimicrobial compounds.

Quantitative Data: In Vitro Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrrolopyridine derivatives against pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

Compound ClassSpecific Derivative ExampleTarget OrganismMIC (µg/mL)Reference
5-oxo-4H-pyrrolo[3,2-b]pyridineMost active moleculeE. coli3.35[22]
Tetrahydrocarbazole derivativeHit compoundE. coli21[2]
Pyrrolo[2,3-d]pyrimidineCompound 153E. coliPotent[4]
Pyrrolo[2,3-b]pyrroleCompound 3S. aureusComparable to Ciprofloxacin[16]
Experimental Protocols

Causality: This method is the gold standard for determining the quantitative susceptibility of a bacterium to an antimicrobial agent.[25] It provides a precise MIC value by testing a range of compound concentrations in a liquid growth medium.[24] The absence of visible growth (turbidity) in a well indicates that the compound concentration is sufficient to inhibit bacterial proliferation.[25]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[24]

  • Compound Dilution: Prepare a 2x stock solution of the highest desired concentration of the pyrrolopyridine derivative in a suitable broth (e.g., Mueller-Hinton Broth). In a 96-well microtiter plate, add 100 µL of broth to all wells. Pipette 100 µL of the 2x stock solution into the first column of wells.[26]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. This leaves column 11 as a growth control (no drug) and column 12 as a sterility control (no bacteria).[26]

  • Inoculation: Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial inoculum, resulting in a final volume of 200 µL per well.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[24]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.[27]

Part 3: Antiviral Activity of Pyrrolopyridine Derivatives

Pyrrolopyridine derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV), Rotavirus, and Coxsackievirus.[1][8][28][29]

Core Mechanisms of Action

The antiviral mechanisms often involve the inhibition of crucial viral enzymes. For instance, in the context of HIV-1, certain pyrrolo[3,4-c]pyridine derivatives have been developed as inhibitors of HIV-1 integrase, an enzyme essential for incorporating the viral DNA into the host cell's genome.[1] Other derivatives have been shown to target viral polymerase enzymes, thereby blocking the replication of the viral genome.[8][28][30]

Quantitative Data: In Vitro Antiviral Activity

The following table shows the 50% effective concentration (EC₅₀) for representative pyrrolopyridine derivatives, which is the concentration required to inhibit viral activity by 50%.

Compound ClassSpecific Derivative ExampleTarget VirusEC₅₀ (µM)Reference
Pyrrolo[3,4-c]pyridineCompound 12jHIV-11.65[1]
Pyrrolo[2,3-d]pyrimidineCompound 5dCoxsackievirus B4Significant Activity[8][28]
Pyrrolo[2,3-d]pyrimidineCompound 7jRotavirus WaSignificant Activity[8][28]
Experimental Protocols

Causality: Many viruses cause visible damage, or cytopathic effects (CPE), to the host cells they infect, ultimately leading to cell death.[31][32] This assay quantifies the ability of a compound to protect host cells from viral-induced CPE.[33] The viability of the cells after viral infection in the presence of the test compound is measured, often using a colorimetric method like crystal violet staining or a luminescence-based ATP assay.[33][34] A reduction in CPE indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., A549, Vero E6) in a 96-well plate and incubate until a confluent monolayer is formed.[32][33]

  • Compound and Virus Preparation: Prepare serial dilutions of the pyrrolopyridine derivatives in an appropriate medium. Prepare a viral stock at a concentration known to cause 90-100% CPE within 3-5 days (determined by TCID₅₀ assay).[34]

  • Infection and Treatment: Remove the growth medium from the cells. Add the diluted compounds to the wells, followed by the addition of the viral inoculum. Include cell control wells (cells only), virus control wells (cells + virus), and compound toxicity control wells (cells + compound, no virus).[33]

  • Incubation: Incubate the plate at the optimal temperature for the virus (e.g., 37°C) for 3-6 days, or until the virus control wells show approximately 100% CPE.[34]

  • Quantification of Cell Viability:

    • Crystal Violet Method: Gently wash the wells with PBS. Fix the remaining adherent cells with a fixing solution (e.g., 10% formalin). Stain the cells with a 0.5% crystal violet solution. Wash away excess stain and allow the plate to dry. Solubilize the stain with methanol or another suitable solvent.[33]

    • ATP-based Method (e.g., CellTiter-Glo): Add the ATP detection reagent directly to the wells according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[34]

  • Data Analysis: Read the absorbance (for crystal violet) or luminescence (for ATP assay) using a plate reader. Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

Substituted pyrrolopyridines are a remarkably versatile class of heterocyclic compounds with a broad spectrum of potent biological activities. Their proven efficacy as anticancer, antimicrobial, and antiviral agents underscores their importance as a privileged scaffold in modern drug discovery. The ability to readily modify their core structure allows for fine-tuning of their activity, selectivity, and pharmacokinetic properties. Future research should focus on elucidating novel mechanisms of action, particularly for their antimicrobial effects, and optimizing lead compounds to enhance potency and reduce off-target effects, paving the way for the next generation of pyrrolopyridine-based therapeutics.

References

An In-depth Technical Guide to the Structural Characterization of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Chloro-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery

This compound, a substituted azaindole, represents a cornerstone scaffold in contemporary medicinal chemistry.[1] Its rigid, bicyclic structure, coupled with the electronic properties imparted by the pyrrole and pyridine rings and the reactive chloro-substituent, makes it a highly sought-after intermediate in the synthesis of targeted therapeutics.[1] Notably, this and related azaindole cores are integral components of numerous kinase inhibitors and other biologically active molecules, underscoring the critical need for its unambiguous structural characterization.[1]

This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound. We will delve into the practical application and theoretical underpinnings of key analytical techniques, moving beyond a mere recitation of protocols to explain the causal reasoning behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for confirming the identity, purity, and three-dimensional architecture of this pivotal synthetic building block.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is paramount before embarking on detailed structural analysis.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [style=bold]; N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; C3a [label="C", pos="0,0!"]; N4 [label="N", pos="-1.3,0!"]; C5 [label="C", pos="-1.3,-1.5!"]; C6 [label="C", pos="0,-1.5!"]; C7 [label="C", pos="1.3,-1.5!"]; Cl [label="Cl", pos="2.6,-1.5!"]; H1 [label="H", pos="-0.5,2.2!"]; H2 [label="H", pos="2.2,2.2!"]; H3 [label="H", pos="2.2,-0.5!"]; H5 [label="H", pos="-2.2,-2.2!"]; H6 [label="H", pos="0,-2.2!"];

}

Molecular Structure of this compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂[2][3]
Molecular Weight 152.58 g/mol [2][3]
CAS Number 357263-41-3[2][3]
Appearance Off-white to light yellow powder[1]
Purity Typically ≥97%[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For a heterocyclic system like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a detailed map of the hydrogen atoms within the molecule, revealing their electronic environment, proximity to other protons, and connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.73br s-N1-H
~8.04d5.5H4
~7.52d5.5H5
~7.44dd3.1, 2.1H2
~6.66dd3.1, 2.1H3

Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution by gentle vortexing.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton-proton connectivities.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Disclaimer: The following ¹³C NMR chemical shifts are predicted using computational algorithms and should be confirmed by experimental data.

Predicted Chemical Shift (δ, ppm)Assignment
~150.1C7
~148.5C4
~129.2C5a
~122.8C2
~117.5C5
~115.9C7a
~101.3C3

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all carbon signals appear as singlets.

    • A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Perform Fourier transformation, phasing, and referencing (using the CDCl₃ solvent peak at ~77.16 ppm) as with ¹H NMR.

    • For more detailed analysis, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data:

IonPredicted m/z
[M]⁺152.01
[M+H]⁺153.02

Predicted Fragmentation Pathway:

fragmentation_pathway

Predicted ESI-MS Fragmentation Pathway

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to identify the characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" that is highly useful for identifying functional groups.

Predicted FT-IR Data:

Disclaimer: The following FT-IR peak assignments are predicted and should be confirmed with an experimental spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200N-H stretchPyrrole N-H
~3100-3000C-H stretchAromatic C-H
~1600-1450C=C and C=N stretchAromatic rings
~1100-1000C-Cl stretchAryl chloride
~800-700C-H out-of-plane bendAromatic C-H

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[4] Record a background spectrum of the empty, clean crystal.[4]

  • Sample Application:

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.[5]

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5]

  • Data Acquisition:

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

X-ray Crystallography: The Definitive 3D Structure

dot graph experimental_workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

General Workflow for Single-Crystal X-ray Diffraction

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The "Art" of Crystallography):

    • The primary challenge is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in each dimension).

    • Slow Evaporation: Dissolve the compound in a suitable solvent in which it is moderately soluble.[6] Cover the container with a perforated film and allow the solvent to evaporate slowly over several days to weeks.[6]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[7] The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[7]

    • Solvent Selection: The choice of solvent is critical. Common solvents for crystallization of heterocyclic compounds include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal and exposing it to a monochromatic X-ray beam, recording the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build an initial model of the molecule by fitting atoms into the electron density.

    • Refine the atomic positions, and thermal parameters against the experimental data until the model converges with the best possible fit.

  • Validation and Interpretation:

    • Validate the final structure using established crystallographic metrics.

    • Analyze the bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) to gain a complete understanding of the molecule's three-dimensional structure in the solid state.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural characterization of a key pharmaceutical intermediate like this compound is not a linear process but rather a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR define the covalent framework, mass spectrometry confirms the molecular weight and provides clues to its stability, and FT-IR identifies the key functional groups. While X-ray crystallography offers the ultimate confirmation of the three-dimensional structure, the spectroscopic techniques are essential for routine identification, purity assessment, and reaction monitoring in a drug development setting. By integrating these powerful analytical tools and understanding the principles behind their application, researchers can confidently and unequivocally characterize this vital building block, ensuring the integrity and success of their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Aryl-7-azaindoles in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets of therapeutic relevance. Consequently, 7-azaindole derivatives are integral components of numerous biologically active compounds, including potent kinase inhibitors. The targeted synthesis of 7-aryl-7-azaindoles via C-C bond formation is a critical step in the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling with 7-chloro-1H-pyrrolo[2,3-c]pyridine, a readily available and economically attractive starting material. We will delve into the mechanistic underpinnings, provide a detailed, field-proven protocol, and address common challenges to empower the synthesis of a diverse library of 7-aryl-7-azaindoles.

Mechanistic Insight: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting for less reactive aryl chlorides, forms a Pd(II) intermediate. The choice of a bulky, electron-rich ligand is critical to promote this step.[1]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (boronic acid or its ester) to the palladium center. The presence of a base is essential here; it activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium complex.[3]

  • Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex couple and are eliminated as the desired biaryl product (7-aryl-1H-pyrrolo[2,3-c]pyridine). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex Ar-X pd_complex->pd0 Reductive Elimination transmetalation Transmetalation coupled_pd Ar-Pd(II)-R L₂ transmetalation->coupled_pd boronate R-B(OR)₃⁻ boronic_acid R-B(OH)₂ base Base (e.g., K₃PO₄) base->boronate Activation reductive_elimination Reductive Elimination product Ar-R caption Catalytic cycle of the Suzuki-Miyaura cross-coupling. Suzuki_Workflow setup 1. Reaction Setup (7-chloro-azaindole, Boronic Acid, Base, Catalyst) solvent 2. Solvent Addition (DMF/EtOH/H₂O) setup->solvent microwave 3. Microwave Irradiation (100 °C, 30 min) solvent->microwave monitoring 4. Reaction Monitoring (TLC or LC-MS) microwave->monitoring workup 5. Aqueous Work-up & Extraction monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Final Product (7-Aryl-7-azaindole) purification->product

References

Synthesis of Kinase Inhibitors Using 7-Chloro-1H-pyrrolo[2,3-c]pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold, specifically the 1H-pyrrolo[2,3-c]pyridine core, represents a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor development.[2] This guide provides a detailed technical overview and actionable protocols for the synthesis of kinase inhibitors utilizing 7-Chloro-1H-pyrrolo[2,3-c]pyridine as a key starting material. We will explore the strategic functionalization of this versatile scaffold through modern cross-coupling methodologies, focusing on the causality behind experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Strategic Advantage of the 7-Azaindole Core

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The 7-azaindole framework is a bioisostere of the natural purine core of ATP, allowing it to act as an effective "hinge-binder." The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[2]

This compound (also known as 7-chloro-4-azaindole) is a particularly valuable starting material.[3] The chlorine atom at the 7-position provides a reactive handle for introducing diverse chemical moieties via nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinase targets.[3][4]

Core Synthetic Strategy: A Sequential Cross-Coupling Approach

A robust and modular strategy for elaborating the this compound core involves a sequential, multi-step synthesis. The general workflow is designed to build complexity systematically, installing key pharmacophoric elements in a controlled manner. The most logical and field-proven approach involves:

  • Protection of the Pyrrole Nitrogen: To prevent undesired side reactions and improve solubility and handling, the pyrrole N-H is first protected. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice due to its stability under cross-coupling conditions and its reliable deprotection methods.[5][6]

  • Iodination at C2: Introduction of an iodine atom at the C2 position of the pyrrole ring creates a second, more reactive site for cross-coupling. This is typically achieved via deprotonation with a strong base followed by quenching with an iodine source.[7]

  • Suzuki-Miyaura Cross-Coupling: The more reactive C2-iodide is selectively coupled with an aryl or heteroaryl boronic acid. This step introduces a key structural component that often occupies the hydrophobic pocket of the ATP-binding site.[5][8]

  • Buchwald-Hartwig Amination: The less reactive C7-chloride is then subjected to a second cross-coupling reaction to install an amine. This amine moiety often provides additional interactions within the kinase active site, contributing to affinity and selectivity.[4][5]

  • Deprotection: The final step involves the removal of the SEM protecting group to yield the target kinase inhibitor.[5][9]

This sequential strategy, coupling the more reactive halide first (I > Cl), is crucial for achieving high yields and minimizing side products.[5][10]

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the synthesis of a representative 2-aryl-7-amino-1H-pyrrolo[2,3-c]pyridine kinase inhibitor scaffold.

Protocol 1: N-Protection of this compound

Rationale: The SEM group is employed to protect the acidic N-H of the pyrrole ring. This prevents interference in subsequent base-mediated reactions and improves the substrate's solubility in organic solvents. Sodium hydride (NaH) is a strong base that effectively deprotonates the pyrrole nitrogen to form the corresponding anion, which then reacts with SEM-Cl.[6]

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Eq.
This compound152.581.0 g6.551.0
Sodium Hydride (60% in mineral oil)24.000.31 g7.861.2
(2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)166.721.44 mL7.861.2
Anhydrous Dimethylformamide (DMF)-20 mL--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 g, 6.55 mmol).

  • Add anhydrous DMF (20 mL) and cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (0.31 g, 7.86 mmol, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add SEM-Cl (1.44 mL, 7.86 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 7-chloro-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-c]pyridine .

Protocol 2: Sequential Suzuki-Miyaura and Buchwald-Hartwig Couplings

This protocol outlines the core diversification of the scaffold. A similar strategy has been successfully applied to the isomeric 4-chloro-7-azaindole system.[11]

Step 2A: C2-Iodination

Rationale: To enable selective functionalization, an iodine is installed at the C2 position. This is achieved by deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature, followed by quenching with molecular iodine.[7]

This step would be performed on the product from Protocol 1.

Step 2B: Suzuki-Miyaura Coupling at C2

Rationale: The C-I bond is more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond. This chemoselectivity allows for the specific introduction of an aryl group at the C2 position. A catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos) is highly effective for coupling on electron-rich heterocyclic systems.[11]

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Eq.
7-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-c]pyridine408.75409 mg1.01.0
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)151.96182 mg1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6533 mg0.070.07
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane / Water (4:1)-5 mL--

Procedure:

  • To a reaction vial, add the 7-chloro-2-iodo intermediate (409 mg, 1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (33 mg, 0.07 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 1-2 hours, or until completion as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the 2-aryl-7-chloro-1-(SEM)-pyrrolo[2,3-c]pyridine intermediate.[11]

Step 2C: Buchwald-Hartwig Amination at C7

Rationale: With the more reactive C2 position functionalized, the C7-chloro group can now be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. A palladium catalyst with a suitable ligand (e.g., RuPhos) and a strong, non-nucleophilic base like NaOtBu facilitates this transformation.[4][11]

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Eq.
2-Aryl-7-chloro-1-(SEM)-pyrrolo[2,3-c]pyridine(Varies)~1.0 mmol1.01.0
Amine (e.g., Aniline)93.130.11 mL1.21.2
Pd(OAc)₂224.5011 mg0.050.05
RuPhos468.5847 mg0.100.10
NaOtBu96.10144 mg1.51.5
Anhydrous tert-Butanol-5 mL--

Procedure:

  • To a dry reaction vial, add the 2-aryl-7-chloro intermediate (~1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), RuPhos (47 mg, 0.10 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous tert-butanol (5 mL) followed by the amine (1.2 mmol).

  • Seal the vial and heat to 100 °C for 2-16 hours, monitoring for completion.

  • Cool to room temperature, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate and purify by column chromatography to yield the 2-aryl-7-amino-1-(SEM)-pyrrolo[2,3-c]pyridine .[11]

Protocol 3: SEM Group Deprotection

Rationale: The final step is the removal of the SEM protecting group to unmask the pyrrole N-H, which is often crucial for hinge-binding activity. This can be achieved under acidic conditions, typically with trifluoroacetic acid (TFA), which cleaves the acetal.[9] A subsequent basic workup is often required to neutralize the salt and isolate the free base.[9]

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Eq.
SEM-protected final compound(Varies)~0.5 mmol1.01.0
Trifluoroacetic Acid (TFA)114.021 mL--
Dichloromethane (DCM)-5 mL--
Methanol (MeOH)-5 mL--
Aqueous Ammonia (25%)-10 mL--

Procedure:

  • Dissolve the SEM-protected compound (~0.5 mmol) in DCM (5 mL).

  • Add TFA (1 mL) and stir the mixture at room temperature, or gently heat to 40-50 °C for 2-24 hours. Monitor the reaction closely by LC-MS. Note: Deprotection can sometimes be challenging and may lead to side products.[5][10]

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Dissolve the residue in MeOH (5 mL) and add aqueous ammonia (10 mL).

  • Stir for 1-2 hours at room temperature.

  • Concentrate the mixture and purify the crude product by reverse-phase HPLC or flash chromatography to yield the final 2-aryl-7-amino-1H-pyrrolo[2,3-c]pyridine inhibitor.

Visualization of Synthetic Workflow

The described synthetic pathway is a logical sequence of established, high-yield reactions.

G A This compound B Step 1: SEM Protection (SEM-Cl, NaH, DMF) A->B C 7-Chloro-1-(SEM)-pyrrolo[2,3-c]pyridine B->C D Step 2: Iodination (LDA, I₂, THF, -78°C) C->D E 7-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-c]pyridine D->E F Step 3: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) E->F G 2-Aryl-7-chloro-1-(SEM)-pyrrolo[2,3-c]pyridine F->G H Step 4: Buchwald-Hartwig Amination (R₂NH, Pd Catalyst) G->H I 2-Aryl-7-amino-1-(SEM)-pyrrolo[2,3-c]pyridine H->I J Step 5: Deprotection (TFA, DCM) I->J K Final Kinase Inhibitor (2-Aryl-7-amino-1H-pyrrolo[2,3-c]pyridine) J->K

Caption: General workflow for the synthesis of kinase inhibitors.

Kinase Inhibition Assays (General Protocol)

Once synthesized, the compounds must be evaluated for their ability to inhibit the target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

G cluster_0 Assay Workflow A Prepare Compound Dilution Series B Add Compound/Controls to Assay Plate A->B C Add Kinase Enzyme & Substrate B->C D Initiate Reaction (Add ATP) C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC₅₀ G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Brief Protocol:

  • Compound Preparation: Create a serial dilution of the synthesized inhibitor in 100% DMSO.

  • Plate Setup: Dispense a small volume of each dilution into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Mix: Add the target kinase and its specific substrate to all wells.

  • Initiation: Start the enzymatic reaction by adding a solution of ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which stops the reaction and generates a luminescent signal proportional to the amount of ATP remaining.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile starting point for the synthesis of novel kinase inhibitors. The sequential application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a modular and efficient route to a wide array of potential drug candidates. The protocols and strategies outlined in this guide are based on established and reliable chemical transformations, offering a solid foundation for researchers in the field. By understanding the rationale behind each synthetic step, scientists can rationally design and synthesize the next generation of targeted therapies.

References

Application Notes & Protocols: 7-Chloro-1H-pyrrolo[2,3-c]pyridine as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its ability to mimic endogenous purines and form critical hydrogen bond interactions with protein kinases.[1] This guide provides an in-depth examination of 7-Chloro-1H-pyrrolo[2,3-c]pyridine, a versatile and strategically vital intermediate for accessing this powerful pharmacophore. We will explore its chemical properties, detail robust protocols for its application in palladium-catalyzed cross-coupling reactions, and present a case study illustrating its role in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key building block in their discovery programs.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of both indole and purine systems, a feature that medicinal chemists exploit to modulate physicochemical properties, improve target binding, and generate novel intellectual property. Its prominence is most notable in the field of kinase inhibitors. The unique arrangement of a pyridine nitrogen (a hydrogen bond acceptor) and a pyrrole N-H group (a hydrogen bond donor) allows it to form a bidentate hydrogen bond with the "hinge" region of the ATP-binding pocket of many kinases.[1] This interaction is a foundational element in the design of numerous targeted therapies.

This compound (also known as 7-chloro-6-azaindole) serves as a stable, reliable, and commercially available starting point for elaborating this scaffold.[2] The chlorine atom at the C7 position provides a reactive handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.[2][3]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 357263-41-3[4]
Molecular Formula C₇H₅ClN₂[]
Molecular Weight 152.58 g/mol []
Appearance Off-white to yellow powder[2]
SMILES C1=CNC2=C1C=CN=C2Cl[6]
InChI Key HOHKYYCVFMEBGG-UHFFFAOYSA-N[6]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most powerful and widely used application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction facilitates the formation of a carbon-carbon bond between the C7 position of the azaindole core and a variety of aryl or heteroaryl groups, which are introduced via an organoboron reagent (e.g., a boronic acid or ester).

Causality Behind the Method:

  • Versatility: The Suzuki-Miyaura reaction is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.

  • Robustness: Numerous well-established catalyst systems (palladium sources and ligands) are available, allowing for the coupling of even challenging substrates.[8] Modern Buchwald-type ligands, for instance, are highly effective for coupling electron-rich or sterically hindered partners.

  • Commercial Availability: A vast array of boronic acids is commercially available, providing rapid access to diverse chemical space.

  • Mechanism: The reaction proceeds through a well-understood catalytic cycle, enabling rational optimization and troubleshooting.

Below is a generalized workflow for leveraging this intermediate in a typical drug discovery project.

G cluster_0 Discovery Workflow A This compound (Starting Material) B Suzuki-Miyaura Cross-Coupling A->B + Arylboronic Acid C Library of C7-Arylated Azaindoles B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification & Lead Optimization (SAR) D->E F Preclinical Candidate E->F

Caption: A typical drug discovery workflow using the intermediate.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the C7-arylation of this compound. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst: Pd(PPh₃)₄ or [Pd(dppf)Cl₂]

  • Base: K₂CO₃ or K₃PO₄

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

    • Scientist's Note: The choice of catalyst is crucial. For less reactive boronic acids or sterically demanding substrates, more advanced catalyst systems like those based on Buchwald ligands may be necessary to achieve good conversion.[8]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The solvent mixture should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C7-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_0 Catalytic Cycle OA Oxidative Addition TM Transmetalation PdII_B Ar-Pd(II)L₂-Ar' TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 + Ar-Ar' PdII Ar-Pd(II)L₂-Cl Pd0->PdII + Ar-Cl PdII->TM + Ar'-B(OH)₂ + Base PdII_B->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly soluble reagents.Use a fresh batch of catalyst or a more active pre-catalyst. Increase reaction temperature. Add a co-solvent like DMF to improve solubility.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Ensure the reaction is run under a strictly inert atmosphere. Use degassed solvents. Lower catalyst loading if possible.
Protodeboronation Base is too strong or reaction time is too long.Switch to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Monitor the reaction closely and stop it upon completion.

Application Case Study: Kinase Inhibitors

The 7-azaindole scaffold is a validated hinge-binding motif in numerous kinase inhibitors.[9] Its derivatives have shown potent activity against a wide range of kinases implicated in oncology and other diseases.[10][11][12]

The Hinge-Binding Interaction

The efficacy of the 7-azaindole scaffold stems from its ability to form two key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

G cluster_0 Kinase Hinge Interaction scaffold 7-Azaindole Scaffold hinge_nh Backbone N-H (H-bond donor) scaffold->hinge_nh Pyridine N accepts H-bond hinge_co Backbone C=O (H-bond acceptor) scaffold->hinge_co Pyrrole N-H donates H-bond

Caption: H-bond interactions of the 7-azaindole core.
Profile of 7-Azaindole-Based Kinase Inhibitors

The derivatization of the 7-azaindole core, often accessed via intermediates like this compound, has led to the discovery of highly potent and selective inhibitors.

Derivative TypeTarget KinaseIC₅₀ (nM)SignificanceReference
Benzocycloalkanone DerivativeHaspin14Potent inhibitor for an oncology target.[10]
Benzocycloalkanone DerivativeCDK9/CyclinT~100-1000Dual inhibitor activity.[10]
C-3 Aryl DerivativeJAK2260Important target in myeloproliferative disorders.[13]
C-5 Substituted DerivativeABL/SRCPotent (nM range)Multi-targeted inhibitors for cancer therapy.[11]
Covalent DerivativeFGFR4Potent (nM range)Selective covalent inhibitors for hepatocellular carcinoma.[14]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic entry point to the highly valued 7-azaindole scaffold. Its utility, primarily demonstrated through robust palladium-catalyzed coupling reactions, provides medicinal chemists with a reliable tool to generate vast libraries of potential drug candidates. The continued development of novel catalytic systems promises to further expand the scope of its applications.[3] As the demand for targeted therapies grows, particularly in oncology, the importance of foundational building blocks like this compound in accelerating drug discovery will undoubtedly continue to increase.

References

Applications of 7-Azaindole Derivatives in Medicinal Chemistry: A Guide to Synthesis, Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole

The 7-azaindole core, a bicyclic heterocycle composed of a pyridine ring fused to a pyrrole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as an effective hinge-binding motif for a multitude of protein kinases, making it a cornerstone in the development of targeted therapies. This bioisosteric relationship, coupled with favorable physicochemical properties, has propelled 7-azaindole derivatives to the forefront of drug discovery efforts across a spectrum of diseases, most notably in oncology, neurodegenerative disorders, and inflammatory conditions.[1]

This comprehensive guide provides an in-depth exploration of the applications of 7-azaindole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also detailed, actionable protocols for the synthesis and biological evaluation of these promising compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

I. The Synthetic Landscape: Crafting the 7-Azaindole Core

The strategic synthesis of the 7-azaindole scaffold is a critical first step in the exploration of its therapeutic potential. Several robust methods have been developed, each with its own advantages depending on the desired substitution pattern.

A. Classical Methodologies: Fischer Indole and Chichibabin Cyclization

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and can be adapted for the preparation of 7-azaindoles.[2] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone, followed by a[3][3]-sigmatropic rearrangement to form the indole ring.

The Chichibabin cyclization offers another powerful route, particularly for the synthesis of 2-substituted 7-azaindoles. This method typically involves the condensation of a 2-halo-3-picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[4]

B. Modern Approaches: Transition-Metal Catalyzed Cross-Coupling

More contemporary methods often employ transition-metal catalysis to achieve greater efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have proven particularly effective for the construction of the 7-azaindole ring system.[5]

Protocol 1: Synthesis of a 2-Phenyl-7-Azaindole via Chichibabin Cyclization

This protocol provides a detailed procedure for the synthesis of a 2-phenyl-7-azaindole derivative, a common starting point for further functionalization.[4]

Materials:

  • 2-Fluoro-3-picoline

  • Benzonitrile

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (20 mL). Cool the flask to -40 °C in an acetonitrile/dry ice bath.

  • LDA Addition: Slowly add LDA solution (2.1 equiv.) to the cooled THF.

  • Addition of Picoline: Add 2-fluoro-3-picoline (1.0 equiv.) dropwise to the LDA solution, maintaining the temperature at -40 °C. Stir the resulting deep red solution for 1 hour.

  • Addition of Benzonitrile: Add benzonitrile (1.2 equiv.) dropwise to the reaction mixture. Continue stirring at -40 °C for an additional 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at -40 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired 2-phenyl-7-azaindole.

II. Targeting the Kinome: 7-Azaindoles in Cancer Therapy

The ability of the 7-azaindole scaffold to mimic the hinge-binding interactions of ATP has made it a prolific source of kinase inhibitors for cancer therapy.[6][7][8] By competing with ATP for the active site of oncogenic kinases, these derivatives can block downstream signaling pathways that drive tumor growth, proliferation, and survival.

A. Key Kinase Targets
  • BRAF: Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, is a landmark example of a 7-azaindole-based drug approved for the treatment of metastatic melanoma.

  • PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. 7-Azaindole derivatives have been developed as potent inhibitors of PI3K, demonstrating significant anti-proliferative activity in various cancer cell lines.[9]

  • CDKs: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle. 7-Azaindole-based compounds have been identified as inhibitors of CDK9, a key player in transcriptional regulation, showing promise as anticancer agents.[10]

  • Other Kinases: The versatility of the 7-azaindole scaffold has led to the development of inhibitors against a wide range of other kinases implicated in cancer, including FGFR, Haspin, and c-Met.[10][11]

Visualizing the Mechanism: Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase Active Site Kinase Oncogenic Kinase Substrate Substrate Protein Kinase->Substrate ATP_binding_site ATP Binding Pocket (Hinge Region) Phospho_Substrate Phosphorylated Substrate (Oncogenic Signaling) ATP_binding_site->Phospho_Substrate Phosphorylation ATP ATP ATP->ATP_binding_site Binds Azaindole_Inhibitor 7-Azaindole Derivative Azaindole_Inhibitor->ATP_binding_site Competitively Binds Azaindole_Inhibitor->Phospho_Substrate Inhibits

Caption: Competitive inhibition of an oncogenic kinase by a 7-azaindole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a 7-azaindole derivative against a specific kinase.

Materials:

  • Recombinant kinase of interest (e.g., BRAF, PI3K)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • 7-Azaindole test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the 7-azaindole derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT)

This protocol measures the effect of a 7-azaindole derivative on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375 for melanoma, MCF-7 for breast cancer)

  • Complete cell culture medium

  • 7-Azaindole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative (dissolved in culture medium from a DMSO stock; final DMSO concentration should be <0.5%). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

III. Combating Neurodegeneration: A New Frontier for 7-Azaindoles

The application of 7-azaindole derivatives is expanding into the realm of neurodegenerative diseases, where their unique chemical properties can be leveraged to target key pathological processes.[12]

A. Alzheimer's Disease: Inhibiting Amyloid-β Aggregation

A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques. Certain 7-azaindole derivatives have been shown to inhibit this aggregation process, offering a potential therapeutic strategy to slow disease progression.[13][14]

B. Parkinson's Disease: Neuroprotection and Anti-inflammatory Effects

Parkinson's disease is characterized by the loss of dopaminergic neurons. The neuroprotective and anti-inflammatory properties of some indole derivatives suggest that 7-azaindoles could be beneficial in this context as well.[15] Studies using cellular models of Parkinson's disease, such as the SH-SY5Y neuroblastoma cell line treated with neurotoxins like 6-hydroxydopamine (6-OHDA), can be used to evaluate the neuroprotective potential of these compounds.[16][17][18]

Protocol 4: In Vitro Neuroprotection Assay in an SH-SY5Y Parkinson's Disease Model

This protocol assesses the ability of a 7-azaindole derivative to protect neuronal cells from toxin-induced cell death.[16]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and antibiotics

  • 7-Azaindole test compound

  • 6-Hydroxydopamine (6-OHDA)

  • MTT assay reagents (as in Protocol 3)

  • 96-well plates

Procedure:

  • Cell Culture and Seeding: Culture SH-SY5Y cells and seed them into 96-well plates. Allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 7-azaindole derivative for 2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM to the wells (except for the vehicle-only control).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Assessment of Cell Viability: Perform an MTT assay as described in Protocol 3 to determine the percentage of viable cells in each treatment group.

  • Data Analysis: Compare the cell viability in the compound-treated groups to the 6-OHDA-only group to determine the neuroprotective effect of the 7-azaindole derivative.

IV. Modulating the Immune Response: Anti-inflammatory and Antiviral Applications

The 7-azaindole scaffold has also demonstrated potential in modulating the immune system, leading to the exploration of its anti-inflammatory and antiviral activities.

A. Anti-inflammatory Activity

Certain 7-azaindole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.[19] The carrageenan-induced paw edema model in rodents is a classic and reliable method for in vivo evaluation of acute anti-inflammatory activity.[20][21][22][23][24]

Protocol 5: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a standard in vivo model to assess the anti-inflammatory effects of a 7-azaindole derivative.[20][22]

Materials:

  • Wistar rats or Swiss albino mice

  • 7-Azaindole test compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the 7-azaindole derivative or vehicle orally or intraperitoneally to the respective groups. Administer indomethacin to the positive control group.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

B. Antiviral Activity

7-Azaindole derivatives have been investigated as potential antiviral agents, particularly against HIV.[1][15][25][26] Some compounds have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] More recently, their potential against other viruses, such as influenza and SARS-CoV-2, has also been explored.[1][27]

Protocol 6: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a method to screen 7-azaindole derivatives for their ability to inhibit HIV-1 reverse transcriptase.

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (e.g., from Roche, Abnova, or XpressBio)

  • 7-Azaindole test compound

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes a reaction buffer containing a template-primer hybrid, dNTPs labeled with digoxigenin (DIG), and the reverse transcriptase enzyme.

  • Compound Dilution: Prepare serial dilutions of the 7-azaindole derivative in an appropriate solvent.

  • Reverse Transcription Reaction:

    • In a reaction tube or microplate well, combine the reaction buffer, the test compound at various concentrations, and the HIV-1 reverse transcriptase enzyme.

    • Incubate the reaction mixture at 37°C for 1-2 hours to allow for the synthesis of DIG-labeled DNA.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DIG-labeled DNA strand.

    • Add an anti-DIG antibody conjugated to peroxidase.

    • Add a peroxidase substrate (e.g., ABTS) to produce a colored product.

  • Data Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the reverse transcriptase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

V. Concluding Remarks and Future Perspectives

The 7-azaindole scaffold has unequivocally established its significance in medicinal chemistry. Its journey from a simple hinge-binding fragment to the core of approved drugs and numerous clinical candidates is a testament to its versatility and drug-like properties. The applications highlighted in this guide, from kinase inhibition in cancer to modulation of neuroinflammation and viral replication, represent just the tip of the iceberg.

Future research will undoubtedly continue to uncover new therapeutic applications for this remarkable heterocycle. The development of more sophisticated and regioselective synthetic methodologies will enable the exploration of a wider chemical space, leading to the discovery of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the rational design of novel 7-azaindole-based therapeutics will continue to be a fruitful and exciting area of investigation.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 7-(Hetero)aryl-1H-pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-Azaindoles and the Efficiency of Microwave Chemistry

The 7-azaindole, or 1H-pyrrolo[2,3-c]pyridine, scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] As bioisosteres of indoles, these compounds exhibit a wide range of pharmacological activities, making them integral components of numerous therapeutic agents. Their utility is highlighted by their incorporation into promising anti-cancer agents and kinase inhibitors.[1][3] The development of efficient and robust synthetic methodologies to access functionalized 7-azaindoles is therefore of paramount importance to the drug discovery community.[2]

Traditionally, the synthesis of these compounds has often involved lengthy reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation offers a powerful tool for accelerating reaction rates, improving yields, and enhancing reproducibility, often with the added benefit of reducing side product formation.[1][2] This application note provides detailed protocols for the microwave-assisted synthesis of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridines, focusing on palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Underlying Principles: The Synergy of Microwave Heating and Cross-Coupling Reactions

Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases. This is in stark contrast to conventional heating, which relies on conduction and convection. This efficient energy transfer is particularly beneficial for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are frequently employed for the synthesis of biaryl and heteroaryl compounds.[4][5]

The proposed mechanism for the Suzuki-Miyaura coupling, a key strategy for introducing the (hetero)aryl moiety at the 7-position of the pyrrolo[2,3-c]pyridine core, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7] Microwave irradiation can significantly accelerate each of these steps, leading to dramatic reductions in reaction times from hours to mere minutes.[4]

Experimental Workflow Overview

The general workflow for the microwave-assisted synthesis of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridines involves the coupling of a halogenated 1H-pyrrolo[2,3-c]pyridine with a (hetero)aryl boronic acid or its derivative in the presence of a palladium catalyst and a base.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Solvents (Halogenated Pyrrolopyridine, Boronic Acid, Catalyst, Base, Solvent) Setup Reaction Vessel Setup (Add reagents, seal vial) Reagents->Setup Microwave Microwave Irradiation (Set Temp, Time, Power) Setup->Microwave Cooling Cooling (Automated post-reaction) Microwave->Cooling Quench Reaction Quenching Cooling->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Figure 1: A generalized workflow for the microwave-assisted synthesis of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridines.

Detailed Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various (hetero)aryl boronic acids.

Materials:

  • This compound

  • (Hetero)aryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor system

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the (hetero)aryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 120°C for 15-30 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridine.

Expected Results:

This protocol typically provides good to excellent yields of the desired products, as illustrated in the table below.

Entry(Hetero)aryl Boronic AcidProductReaction Time (min)Yield (%)
1Phenylboronic acid7-Phenyl-1H-pyrrolo[2,3-c]pyridine2085
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine2092
3Pyridin-3-ylboronic acid7-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine2578
4Thiophen-2-ylboronic acid7-(Thiophen-2-yl)-1H-pyrrolo[2,3-c]pyridine1588

Note: The data presented in this table are representative and may vary based on the specific substrate and reaction conditions.

Protocol 2: Microwave-Assisted Iron-Catalyzed Cyclization for 7-Azaindole Synthesis

An alternative and efficient method for constructing the 7-azaindole scaffold itself is through an iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne under microwave irradiation.[1][2]

Materials:

  • Substituted 3-iodo-pyridin-2-ylamine

  • Terminal alkyne (1.2 equivalents)

  • Iron(III) acetylacetonate (Fe(acac)₃) (0.1 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Potassium tert-butoxide (KOtBu) (1.5 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor system

Procedure:

  • In a 10 mL microwave vial, combine the substituted 3-iodo-pyridin-2-ylamine (1.0 mmol), the terminal alkyne (1.2 mmol), Fe(acac)₃ (0.1 mmol), CuI (0.1 mmol), and KOtBu (1.5 mmol).[2]

  • Add NMP (2 mL) to the vial.[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130°C for 60 minutes.[2]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the substituted 7-azaindole.

Troubleshooting and Scientific Rationale

Issue Potential Cause Recommendation & Rationale
Low Yield Incomplete reactionIncrease microwave irradiation time or temperature. A higher energy input can overcome activation barriers.
Catalyst deactivationUse a different palladium catalyst or ligand. Some catalysts are more robust under microwave conditions.
Poor solubility of reagentsChoose a different solvent system with a higher boiling point and better solvating properties for all components.
Side Product Formation Homocoupling of boronic acidUse a slight excess of the halogenated starting material or optimize the base and catalyst loading.
Decomposition of starting materialLower the reaction temperature. While microwaves are efficient, excessive heat can lead to degradation.
Irreproducible Results Inconsistent heatingEnsure the microwave reactor is properly calibrated and that the reaction volume is appropriate for the vial size to ensure uniform heating.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridines. The protocols outlined in this application note offer rapid, efficient, and reproducible methods for accessing these valuable scaffolds. By leveraging the principles of microwave chemistry, researchers can accelerate the drug discovery process and more readily explore the structure-activity relationships of this important class of compounds.

References

Introduction: The Strategic Importance of N-Arylated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Arylation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

The this compound, commonly known as 7-chloro-7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structure, a bioisostere of indole, is a cornerstone in the design of numerous biologically active agents, including kinase inhibitors and antiviral compounds.[1] The functionalization of the pyrrole nitrogen (N-1 position) through the formation of a carbon-nitrogen (C-N) bond with an aryl group is a critical transformation. This N-arylation profoundly influences the molecule's spatial arrangement, electronic properties, and metabolic stability, thereby allowing for the fine-tuning of its pharmacological profile.

This guide provides an in-depth exploration of the primary catalytic methods for achieving the N-arylation of this compound. We will delve into the mechanistic underpinnings of palladium- and copper-catalyzed reactions, offer detailed, field-tested protocols, and provide insights into overcoming common experimental challenges. The methodologies discussed—Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling—represent the state-of-the-art in C-N bond formation.[3][4][5]

Pillar 1: Mechanistic Foundations & Strategic Choices

The successful N-arylation of 7-azaindole hinges on a rational selection of catalyst, ligand, base, and solvent. The substrate's inherent properties—namely the acidic N-H of the pyrrole and the Lewis basic pyridine nitrogen—demand careful consideration to avoid catalyst inhibition or undesired side reactions.

A. The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is a robust and versatile method for C-N bond formation, celebrated for its broad substrate scope and high functional group tolerance.[5] The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.

The Catalytic Cycle:

  • Oxidative Addition: A low-valent Palladium(0) species, stabilized by a phosphine ligand, reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the pyrrole N-H, forming a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the azaindole nitrogen couple, regenerating the Pd(0) catalyst and releasing the N-arylated product.[5]

The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is critical. It accelerates the reductive elimination step, which is often rate-limiting, and prevents undesirable side reactions like beta-hydride elimination.[3][5]

Buchwald-Hartwig Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) [(Ar)Pd(II)(L)(N-Het)]+X- [(Ar)Pd(II)(L)(N-Het)]+X- Ar-Pd(II)(L)-X->[(Ar)Pd(II)(L)(N-Het)]+X- Coordination (Het-NH) Ar-Pd(II)(L)-N-Het Ar-Pd(II)(L)-N-Het [(Ar)Pd(II)(L)(N-Het)]+X-->Ar-Pd(II)(L)-N-Het Deprotonation (Base) Ar-Pd(II)(L)-N-Het->Pd(0)L Reductive Elimination Ar-N-Het Ar-N-Het Ar-Pd(II)(L)-N-Het->Ar-N-Het L L = Ligand Het-NH Het-NH = this compound Ar-X Ar-X = Aryl Halide

Caption: Generalized catalytic cycle for Buchwald-Hartwig N-arylation.

B. Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed methods provide a powerful alternative to palladium, often at a lower cost.

  • Ullmann Condensation: The traditional Ullmann reaction required harsh conditions (high temperatures, stoichiometric copper).[6] Modern protocols employ catalytic amounts of a copper(I) source (e.g., CuI) with a ligand, typically a diamine or phenanthroline derivative, which solubilizes the copper salt and facilitates the catalytic cycle.[3][7] These reactions are particularly effective with electron-deficient aryl halides.

  • Chan-Lam Coupling: This variation utilizes arylboronic acids as the arylating agent.[8] A key advantage is that these reactions can often be run under milder, aerobic conditions, with a copper(II) salt like Cu(OAc)₂ acting as the catalyst.[3][9] The mechanism is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle, though it is still a subject of active research.

Ullmann_Cycle cluster_legend Legend CuI_L Cu(I)L Het_N_Cu_L Het-N-Cu(I)L CuI_L->Het_N_Cu_L Het-NH, Base Ox_Add Ar-Cu(III)(X)L(N-Het) Het_N_Cu_L->Ox_Add Oxidative Addition (Ar-X) Ox_Add->CuI_L Reductive Elimination Product Ar-N-Het Ox_Add->Product L L = Ligand Het-NH Het-NH = this compound

Caption: Simplified catalytic cycle for a ligand-assisted Ullmann N-arylation.

Pillar 2: Validated Experimental Protocols

The following protocols are designed as robust starting points for the N-arylation of this compound. All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is adapted from established procedures for the N-arylation of azaindoles and related heterocycles.[3][10][11]

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide or Iodide (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous Dioxane or Toluene (0.1 M concentration)

Procedure:

  • Reaction Setup: To a Schlenk tube or sealed vial, add this compound, the aryl halide, the palladium catalyst, the Xantphos ligand, and cesium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the N-arylated product.

Protocol 2: Ligand-Assisted Copper-Catalyzed Ullmann N-Arylation

This protocol is effective for a range of aryl halides and is based on modern, milder Ullmann conditions.[3][7]

Materials:

  • This compound (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene or Dioxane (0.5 M concentration)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add CuI, K₃PO₄, and this compound to a sealed tube.

  • Reagent Addition: Add the aryl iodide, the diamine ligand, and the anhydrous solvent.

  • Sealing and Heating: Securely seal the tube and remove it from the glovebox. Heat the reaction mixture in an oil bath at 110 °C for 24 hours.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Filtration and Concentration: Filter the suspension through a short plug of silica gel, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to obtain the desired product.

Protocol 3: Chan-Lam N-Arylation with Arylboronic Acids

This protocol offers a mild, often room-temperature, alternative using arylboronic acids.[3][9]

Materials:

  • This compound (1.0 equiv, e.g., 0.423 mmol)

  • Arylboronic Acid (1.2 equiv, e.g., 0.508 mmol)

  • Copper(II) Acetate (Cu(OAc)₂) (20 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)

  • Dichloromethane (DCM) (0.1-0.2 M concentration)

Procedure:

  • Reaction Setup: To a reaction vial open to the air, add this compound, the arylboronic acid, and Cu(OAc)₂.

  • Solvent and Base: Add DCM, followed by the addition of DBU to the mixture.[9]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically open to the air, as oxygen can act as an oxidant in the catalytic cycle.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Pillar 3: Data Synthesis & Workflow Visualization

Comparative Overview of N-Arylation Protocols
ParameterBuchwald-Hartwig ProtocolUllmann ProtocolChan-Lam Protocol
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Copper(I) Iodide (CuI)Copper(II) Acetate (Cu(OAc)₂)
Ligand Xantphos (or other bulky phosphine)Diamine (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine)Often ligand-free or with pyridine-type ligands
Arylating Agent Aryl Halides (I, Br)Aryl Halides (I, Br)Arylboronic Acids
Base Cs₂CO₃, K₂CO₃K₃PO₄, K₂CO₃DBU, Et₃N (or base-free)[8][12]
Solvent Dioxane, TolueneDioxane, Toluene, DMFDCM, Methanol[8]
Temperature 80 - 110 °C110 - 150 °CRoom Temperature - 80 °C
Atmosphere Strictly InertInertOften Aerobic (Air)
Key Advantage Broad Scope, High YieldsCost-Effective CatalystMild Conditions, Boronic Acids

General Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Prep Reagent Weighing & Glassware Prep Inert Establish Inert Atmosphere Prep->Inert Setup Combine Reagents & Add Solvent Inert->Setup React Heat & Stir (e.g., 12-24h) Setup->React Monitor Monitor by TLC / LC-MS React->Monitor Workup Cool, Dilute & Filter Monitor->Workup Extract Aqueous Wash & Dry Organic Layer Workup->Extract Concentrate Concentrate in vacuo Extract->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure N-Arylated Product Purify->Final_Product Characterization (NMR, MS)

Caption: A standardized workflow for N-arylation experiments.

Trustworthiness: Troubleshooting and Field Insights

  • Issue: Low or No Conversion.

    • Cause & Solution (Pd-catalyzed): The palladium catalyst may be inactive or the ligand may be suboptimal. Ensure reagents are pure and solvents are scrupulously anhydrous. Consider screening alternative bulky phosphine ligands. The base strength is also critical; Cs₂CO₃ is often superior due to its solubility and basicity.

    • Cause & Solution (Cu-catalyzed): Copper reactions can be sensitive to impurities. Ensure high-purity CuI. If yields are low with aryl bromides, switching to the corresponding aryl iodide can significantly improve reactivity.[4] The choice of ligand is crucial; screening different diamines or phenanthrolines may be necessary.[7]

  • Issue: Side Product Formation.

    • Hydrodehalogenation: Formation of the arene (from the aryl halide) can occur, especially in palladium catalysis. This often points to a slow reductive elimination step. Increasing ligand loading or switching to a more electron-rich, bulkier ligand can mitigate this.

    • Homocoupling: Dimerization of the arylboronic acid can occur in Chan-Lam reactions. Adjusting the stoichiometry or catalyst loading can help minimize this side reaction.

  • Issue: Difficulty in Purification.

    • Residual Metal: Palladium or copper contaminants can be difficult to remove. Filtering the crude reaction mixture through a pad of Celite® is a good first step. If issues persist, consider using metal scavengers or performing an additional aqueous wash with a chelating agent like aqueous ammonia (for copper).

    • Polarity: N-arylated azaindoles can be quite polar. A gradient elution during column chromatography, sometimes incorporating a small percentage of triethylamine or methanol in the mobile phase, may be required for effective separation.

Conclusion

The N-arylation of this compound is a cornerstone transformation for generating novel molecular architectures in drug discovery. Both palladium- and copper-catalyzed systems offer viable and robust pathways to the desired products. The choice between a Buchwald-Hartwig, Ullmann, or Chan-Lam protocol will depend on the specific arylating agent available, functional group tolerance, and desired reaction conditions. By understanding the underlying mechanisms and adhering to meticulous experimental technique, researchers can confidently and efficiently access a diverse library of N-arylated 7-azaindoles for biological evaluation.

References

Application Notes and Protocols: Synthesis and Evaluation of 7-Azaindole Analogs as Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Cancer Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1] Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous protein kinases.[2][3] This mimicry is a key reason for the prevalence of 7-azaindole derivatives as kinase inhibitors. The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, enabling a bidentate interaction with the kinase hinge region, a pattern crucial for potent inhibition.[2]

Prominent examples of successful drugs, such as the BRAF inhibitor Vemurafenib, underscore the therapeutic potential of this scaffold in oncology.[4][5] These agents have demonstrated clinical efficacy in treating cancers driven by specific kinase mutations, such as BRAF V600E-positive melanoma.[4] This application note provides a detailed guide to the synthesis of novel 7-azaindole analogs, using a representative synthetic protocol, and outlines methodologies for their biological evaluation as potential anti-cancer agents.

Strategic Approaches to the Synthesis of 7-Azaindole Analogs

The functionalization of the 7-azaindole core is central to developing potent and selective kinase inhibitors. Structure-activity relationship (SAR) studies have revealed that modifications at the C3, C5, and N1 positions are particularly impactful for modulating kinase inhibitory activity and pharmacokinetic properties.[6][7] Common synthetic strategies involve the use of pre-functionalized 7-azaindole starting materials and leveraging robust cross-coupling reactions to introduce diversity.

A common and effective strategy involves a convergent synthesis, where key fragments are prepared separately and then coupled in the final steps. This approach allows for the rapid generation of a library of analogs for SAR studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for creating C-C bonds at various positions of the 7-azaindole nucleus.[8][9]

Below is a generalized workflow for the discovery and initial development of a 7-azaindole-based kinase inhibitor.

G cluster_0 Discovery & Design cluster_1 Synthesis & Optimization cluster_2 Biological Evaluation Target_Identification Target Identification (e.g., BRAF V600E) Scaffold_Selection Scaffold Selection (7-Azaindole) Target_Identification->Scaffold_Selection Fragment_Based_Screening Fragment-Based Screening or High-Throughput Screening Scaffold_Selection->Fragment_Based_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Fragment_Based_Screening->SAR_Analysis Lead_Candidate_Design Lead Candidate Design SAR_Analysis->Lead_Candidate_Design Synthesis_of_Analogs Synthesis of Analog Library Lead_Candidate_Design->Synthesis_of_Analogs Purification_Characterization Purification & Characterization (HPLC, NMR, MS) Synthesis_of_Analogs->Purification_Characterization Biochemical_Assays Biochemical Assays (Kinase Inhibition) Purification_Characterization->Biochemical_Assays Optimization Lead Optimization (Potency, Selectivity, ADME) Optimization->Synthesis_of_Analogs Iterative Cycles In_Vivo_Studies In Vivo Efficacy Models (Xenografts) Optimization->In_Vivo_Studies Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assays->Cell_Based_Assays Cell_Based_Assays->SAR_Analysis Cell_Based_Assays->Optimization

Caption: Generalized workflow for kinase inhibitor discovery and development.

Detailed Protocol: Synthesis of a C3-Arylated 7-Azaindole Analog

This protocol details the synthesis of a representative C3-arylated 7-azaindole, a common structural motif in kinase inhibitors. The synthesis involves a Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.

Rationale for Experimental Choices:
  • Starting Material: 3-Iodo-1H-pyrrolo[2,3-b]pyridine is chosen as the starting material due to the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. The iodine at the C3 position allows for selective functionalization.

  • Protecting Group: A tosyl (Ts) protecting group is used for the pyrrole nitrogen. This group is electron-withdrawing, which can facilitate certain reactions and prevent N-alkylation. It is also robust enough to withstand the coupling conditions and can be removed under relatively mild basic conditions.

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is employed for the Suzuki coupling. The choice of ligand (triphenylphosphine) is crucial for the efficiency of the catalytic cycle.

  • Base and Solvent: An aqueous solution of a base like sodium carbonate is used to activate the boronic acid and facilitate the transmetalation step in the Suzuki reaction. A two-phase solvent system like dioxane and water is often used to dissolve both the organic and inorganic reagents.

Synthetic Scheme:

Caption: Representative synthesis of a C3-arylated 7-azaindole analog.

Step-by-Step Protocol:

Step 1: N-Tosylation of 3-Iodo-7-azaindole (Compound 2)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C under a nitrogen atmosphere, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (2.44 g, 10.0 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add p-toluenesulfonyl chloride (TsCl, 2.10 g, 11.0 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Compound 2) as a white solid.

    • Self-Validation: Expected yield: 85-95%. The product should be characterized by ¹H NMR and mass spectrometry to confirm the structure and purity.

Step 2: Suzuki-Miyaura Cross-Coupling (Compound 3)

  • In a round-bottom flask, combine 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Compound 2, 3.98 g, 10.0 mmol), the desired arylboronic acid (12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Add a solution of sodium carbonate (2.12 g, 20.0 mmol) in water (10 mL) followed by 1,4-dioxane (40 mL).

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and add water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5-25% ethyl acetate in hexanes) to afford the C3-arylated product (Compound 3).

    • Self-Validation: Expected yield: 70-90%. Successful coupling is confirmed by the disappearance of the starting iodide and the appearance of new aromatic signals in the ¹H NMR spectrum, along with the correct mass in the mass spectrum.

Step 3: N-Detosylation (Compound 4)

  • To a solution of the C3-arylated product (Compound 3, 8.0 mmol) in a mixture of methanol (30 mL) and water (10 mL), add sodium hydroxide (1.60 g, 40.0 mmol).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool the mixture to room temperature and neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford the final C3-arylated 7-azaindole (Compound 4).

    • Self-Validation: Expected yield: 80-95%. Successful deprotection is confirmed by the disappearance of the tosyl group signals in the ¹H NMR spectrum and the corresponding mass change in the mass spectrum.

Biological Evaluation of 7-Azaindole Analogs

Once synthesized and purified, the novel 7-azaindole analogs must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct target engagement, followed by cell-based assays to assess their effects in a more biologically relevant context.

In Vitro Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[10][11] The choice of assay depends on the specific kinase target and the available resources. Below is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, a more potent inhibitor will result in a higher signal.[11]

Protocol: Luminescence-Based Kinase Assay (e.g., for BRAF V600E)

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase (e.g., recombinant human BRAF V600E) and its substrate (e.g., inactive MEK1) in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer at a concentration close to the Kₘ for the kinase.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the test compound serially diluted in reaction buffer to the wells of a white, opaque 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary Table:

Compound IDTarget KinaseIC₅₀ (nM)
4a BRAF V600E15
4b BRAF V600E45
Vemurafenib BRAF V600E31[4]
Cell-Based Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[6][12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]

Protocol: MTT Assay for Anti-Proliferative Activity

  • Cell Seeding:

    • Seed cancer cells (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value.

Mechanism of Action: Targeting the MAPK Signaling Pathway

Many 7-azaindole-based anti-cancer agents, including Vemurafenib, target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] In cancers with a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which promotes cell proliferation and survival.[4] 7-azaindole inhibitors bind to the ATP-binding site of the mutated BRAF kinase, preventing its catalytic activity and thereby inhibiting the downstream signaling cascade.

G Receptor Receptor Tyrosine Kinase RAS RAS BRAF_V600E BRAF V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival 7_Azaindole_Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) 7_Azaindole_Inhibitor->BRAF_V600E Inhibition

Caption: Inhibition of the MAPK pathway by a 7-azaindole-based BRAF inhibitor.

Conclusion

The 7-azaindole scaffold is a highly versatile and clinically validated starting point for the development of novel anti-cancer agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of new 7-azaindole analogs. By combining rational design, efficient synthesis, and systematic biological testing, researchers can continue to exploit this privileged scaffold to develop the next generation of targeted cancer therapies.

References

Topic: A High-Throughput Framework for the Discovery of Antiviral Agents from Pyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolopyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent antiviral effects against a range of human pathogens.[1][2] This application note provides a comprehensive, field-proven framework for the systematic discovery and initial characterization of novel antiviral compounds derived from pyrrolopyridine scaffolds. We present an integrated workflow that begins with the strategic synthesis of a diversified chemical library and progresses through a multi-tiered screening cascade designed to identify potent hits, confirm their activity, and elucidate their mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and decision-making logic to ensure scientific rigor and trustworthiness. This guide is intended to empower research teams to efficiently navigate the early stages of antiviral drug discovery, transforming the potential of the pyrrolopyridine scaffold into actionable lead candidates.

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Antiviral Drug Discovery

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their structural arrangement, which fuses a pyrrole ring to a pyridine ring, offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and a rigid framework that can be precisely decorated with various functional groups. This versatility allows pyrrolopyridine derivatives to effectively mimic endogenous ligands and bind to a wide array of biological targets with high affinity and specificity.

The "privileged" nature of this scaffold is evidenced by its presence in numerous approved drugs and its documented activity against diverse viral families.[1] Notable examples include:

  • HIV-1: Pyrrolo[3,4-c]pyridine derivatives have been developed as next-generation inhibitors of HIV-1 integrase, a critical enzyme for viral replication, aiming to overcome resistance to existing therapies.[1]

  • Influenza Viruses: Compounds featuring a pyrrolopyridinamine (PPA) core have been identified as potent entry inhibitors of both influenza A and B viruses.[3][4] Their mechanism involves disrupting post-fusion events, such as viral uncoating and the nuclear import of viral components.[3][4]

  • Coronaviruses (e.g., SARS-CoV-2): Researchers have successfully targeted multiple coronavirus proteins with pyrrolopyrimidine-based compounds (a closely related scaffold), including the main protease (Mpro) and the highly conserved macrodomain (Mac1), which plays a role in evading the host immune response.[5][6][7][8]

  • Gastroenteric Viruses: Pyrrolopyrimidine derivatives have also shown significant activity against rotavirus and coxsackievirus, with molecular modeling suggesting inhibition of the viral polymerase enzymes.[9]

This established track record underscores the immense potential of the pyrrolopyridine scaffold as a starting point for developing novel antiviral therapeutics. The following guide provides a strategic workflow to harness this potential.

The Drug Discovery Workflow: A Strategic Overview

The journey from a promising scaffold to a viable lead candidate is a systematic process of synthesis, screening, and validation. The workflow described here is designed to maximize efficiency and data quality, enabling researchers to make informed decisions at each stage.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Antiviral Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Prioritization A Core Scaffold Synthesis B Chemical Diversification (e.g., Buchwald-Hartwig Amination) A->B C Primary HTS: CPE Reduction Assay B->C D Hit Confirmation: Dose-Response (EC50) C->D E Cytotoxicity Assay (CC50 & Selectivity Index) D->E F Time-of-Addition Assay E->F G Target-Specific Biochemical Assay F->G H Resistance Mutation Mapping G->H I Data Analysis & SAR Mapping H->I J Lead Candidate Selection I->J

Caption: High-level workflow for antiviral discovery using pyrrolopyridine scaffolds.

Protocol: Synthesis of a Diversified Pyrrolopyridine Library

Expertise & Rationale: A successful screening campaign begins with a high-quality, structurally diverse chemical library. Starting with a common pyrrolopyridine core, modern cross-coupling reactions are ideal for introducing a wide range of substituents, allowing for a thorough exploration of the structure-activity relationship (SAR). The Buchwald-Hartwig amination is an excellent and widely used method for forming carbon-nitrogen bonds, enabling the installation of various amine groups onto a halo-substituted pyrrolopyridine core.[10]

Protocol 3.1: Library Diversification via Buchwald-Hartwig Amination

This protocol describes a general procedure for the parallel synthesis of an amine-substituted pyrrolopyridine library from a chlorinated precursor.

Materials:

  • Chlorinated pyrrolopyridine core scaffold (1 equiv.)

  • Diverse panel of primary or secondary amines (1.5 equiv.)

  • Palladium acetate (Pd(OAc)₂) (0.1 equiv.)

  • BINAP (0.1 equiv.)

  • Cesium carbonate (Cs₂CO₃) (3 equiv.)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Reaction vials suitable for parallel synthesis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, dispense the chlorinated pyrrolopyridine core (1 equiv.) into each reaction vial.

  • Reagent Addition: To each vial, add the corresponding amine (1.5 equiv.) and cesium carbonate (3 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane to each vial to achieve a suitable concentration (e.g., 0.1 M).

  • Degassing: Seal the vials and remove them from the glovebox. Degas the reaction mixtures by bubbling with nitrogen or argon gas for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the catalyst (Pd(OAc)₂) and the ligand (BINAP) to each vial.

  • Reaction: Seal the vials tightly and heat the reaction block to 100-110 °C. Monitor the reactions by TLC or LC-MS. Reaction times can vary from 1 to 12 hours depending on the reactivity of the amine.

  • Work-up: Upon completion, allow the vials to cool to room temperature. Dilute the contents with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude products using flash column chromatography or preparative HPLC to yield the final diversified library of pyrrolopyridine derivatives. Confirm the structure and purity of each compound via ¹H NMR and LC-MS.

Application Protocol: A Multi-Tiered Antiviral Screening Cascade

Trustworthiness Rationale: A tiered approach is essential for efficiently screening a large library. By using a rapid, cell-based assay for primary screening and progressively more complex assays for hit validation and characterization, resources are focused on the most promising compounds. Each protocol includes the necessary controls to validate the results of each experiment.

Tier 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly identify "hits" from the chemical library that inhibit virus-induced cell death.

Protocol 4.1.1: Cell-Based Cytopathic Effect (CPE) Reduction Assay [11][12]

Principle: Many viruses cause visible damage and death to host cells, a phenomenon known as the cytopathic effect (CPE). This assay measures the ability of a compound to protect cells from virus-induced CPE, using a cell viability reagent as a readout.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer

  • Assay medium (e.g., MEM with 2% FBS)

  • Compound library plates (compounds dissolved in DMSO)

  • Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)

  • 96-well or 384-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the microplates with host cells at a density that will form a near-confluent monolayer after 24 hours. Incubate at 37 °C, 5% CO₂.

  • Compound Addition: Add the test compounds to the cell plates. Typically, a single high concentration (e.g., 10-30 µM) is used for primary screening.

  • Control Wells: On each plate, include the following controls:

    • Cell Control (CC): Cells + medium only (represents 100% viability).

    • Virus Control (VC): Cells + medium + virus (represents 0% protection/viability).

    • Positive Control: Cells + medium + virus + a known antiviral drug.

  • Infection: Add the virus to all wells except the Cell Control wells at a multiplicity of infection (MOI) that causes >80% CPE within 48-72 hours.

  • Incubation: Incubate the plates at 37 °C, 5% CO₂ until the Virus Control wells show the desired level of CPE.

  • Viability Readout: Remove the plates from the incubator. Add the cell viability reagent according to the manufacturer's instructions. Read the absorbance or luminescence on a plate reader.

  • Hit Identification: Calculate the percentage of CPE reduction for each compound. Hits are typically defined as compounds that inhibit CPE by a certain threshold (e.g., >50%) with minimal cytotoxicity.

Tier 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and quantify their potency (EC₅₀) and cytotoxicity (CC₅₀).

Protocol 4.2.1: EC₅₀ and CC₅₀ Determination

Principle: This protocol expands on the CPE assay by using a range of compound concentrations to generate dose-response curves, from which the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated.

Procedure:

  • Plate Setup: Prepare two identical sets of plates seeded with host cells as in Protocol 4.1.1. One set will be for the EC₅₀ (with virus) and one for the CC₅₀ (without virus).

  • Serial Dilutions: Prepare 8-point, half-log₁₀ serial dilutions of each hit compound.

  • Compound Addition: Add the serial dilutions to both sets of plates.

  • Infection: Infect the EC₅₀ plate set with the virus. Add only medium to the CC₅₀ plate set.

  • Incubation & Readout: Incubate and perform the viability readout on both sets of plates as previously described.

  • Data Analysis:

    • Plot the percentage of cell viability versus the log of compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ (from the infected plate) and CC₅₀ (from the non-infected plate).

    • Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value (ideally >10) indicates that the compound's antiviral effect occurs at concentrations well below those that are toxic to the host cell, making it a more promising candidate.[6]

Tier 3: Mechanism of Action (MoA) Elucidation

Objective: To understand how and when the confirmed hits inhibit viral replication.

G A Confirmed Hit (EC50 < 10 µM, SI > 10) B Time-of-Addition Assay A->B C Inhibition of Early Events? B->C D Inhibition of Replication? B->D E Inhibition of Late Events? B->E F Test Viral Entry/ Uncoating C->F Yes G Test Polymerase/ Protease Inhibition D->G Yes H Test Viral Assembly/ Egress E->H Yes I Identify Target F->I G->I H->I

Caption: Workflow for elucidating the mechanism of action of a confirmed hit.

Protocol 4.3.1: Time-of-Addition Assay [3][4]

Principle: By adding the compound at different stages relative to the viral infection, it's possible to determine whether it acts on entry, replication, or late-stage assembly/release.

Procedure:

  • Plate Seeding: Seed cells in a multi-well plate.

  • Staggered Compound Addition:

    • Entry: Add compound before and during a short virus adsorption period (e.g., -2 to 0 hours post-infection), then wash and replace with fresh medium.

    • Replication: Add compound after the virus adsorption and wash period (e.g., at +2 hours post-infection).

    • Late Stage: Add compound several hours into the replication cycle (e.g., at +8 hours post-infection).

  • Quantification: At the end of the replication cycle (e.g., 24-48 hours), collect the supernatant and quantify the amount of progeny virus produced using a Virus Yield Reduction Assay (e.g., plaque assay or TCID₅₀).[11]

  • Interpretation:

    • Inhibition in the "Entry" condition suggests the compound blocks attachment, fusion, or uncoating.

    • Inhibition in the "Replication" condition points to interference with viral genome replication or protein synthesis.

    • Inhibition only in the "Late Stage" condition suggests an effect on virion assembly or egress.

Data Interpretation and Lead Prioritization

Following the screening cascade, the collected data must be synthesized to prioritize compounds for lead optimization. A summary table is an effective way to compare candidates.

Table 1: Hypothetical Screening Data for Pyrrolopyridine Derivatives against Influenza Virus

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)MoA (from ToA Assay)Target Hypothesis
PPY-00125.4>100>4ReplicationPolymerase
PPY-002 1.2 >100 >83 Early Events Viral Entry/Uncoating
PPY-0035.115.33ReplicationPolymerase
PPY-004 0.8 55.6 70 Replication Polymerase
PPY-005>50>100N/AN/AN/A

Analysis and Prioritization:

  • PPY-005 is inactive and is discarded.

  • PPY-001 and PPY-003 show some activity, but their low potency and/or low SI make them poor candidates.

  • PPY-002 is a strong candidate. It is potent (low µM EC₅₀), non-toxic (high CC₅₀), and has an excellent SI. Its MoA points towards viral entry, a validated target for influenza.[3][4]

  • PPY-004 is the most potent compound (sub-micromolar EC₅₀) with a high SI. Its MoA suggests inhibition of a replication enzyme like the viral polymerase, another excellent target.[13][14]

Based on this analysis, PPY-002 and PPY-004 would be prioritized as lead candidates for further studies, including target-specific biochemical assays and initial animal models.

Conclusion

The pyrrolopyridine scaffold represents a fertile ground for the discovery of novel antiviral agents. The integrated workflow presented in this application note provides a robust and scientifically rigorous pathway for identifying and characterizing promising compounds. By combining strategic chemical synthesis with a multi-tiered screening cascade that incorporates cytotoxicity and mechanism-of-action studies, researchers can efficiently translate the potential of this privileged scaffold into tangible lead candidates for combating viral diseases.

References

Application Notes & Protocols: Multicomponent Reactions for the Synthesis of Novel 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Multicomponent Reactions and the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the quest for molecular diversity and synthetic efficiency is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, atom-economical step, have emerged as a powerful strategy for rapidly generating libraries of complex molecules.[1][2] When this synthetic elegance is applied to privileged scaffolds—core structures known to interact with various biological targets—the potential for discovering novel therapeutic agents is significantly amplified.

The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) framework is one such privileged scaffold. As a bioisostere of indole, it is a cornerstone in numerous clinically relevant molecules, prized for its ability to form key hydrogen bonding interactions and for its favorable metabolic properties.[3] The targeted introduction of a chlorine atom at the 7-position of this nucleus, yielding 7-Chloro-1H-pyrrolo[2,3-c]pyridine, provides a versatile synthetic handle for further functionalization, primarily through nucleophilic aromatic substitution.[3] This guide provides detailed protocols and mechanistic insights for leveraging this key intermediate in several powerful multicomponent reactions, offering researchers a robust platform for drug discovery and development.

I. The Ugi Four-Component Reaction (U-4CR): Crafting Peptidomimetic 7-Azaindole Derivatives

The Ugi reaction is a cornerstone of MCRs, renowned for its ability to generate complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4][5] This protocol adapts the Ugi reaction for the synthesis of novel peptidomimetics built upon the 7-azaindole core, starting from the readily available 7-azaindole-3-carboxaldehyde.

Causality and Experimental Design:

The reaction's success hinges on the initial condensation of the aldehyde and amine to form an imine (or iminium ion under acidic conditions). This electrophilic intermediate is then trapped by the nucleophilic isocyanide. The resulting nitrilium intermediate is, in turn, intercepted by the carboxylate anion, which, after a Mumm rearrangement, yields the stable bis-amide product.[6][7] The choice of methanol or 2,2,2-trifluoroethanol (TFE) as a solvent is critical; these protic solvents facilitate imine formation and stabilize the charged intermediates.[8]

Workflow Diagram: Ugi Reaction with 7-Azaindole-3-Carboxaldehyde

Ugi_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification P1 Dissolve 7-Azaindole-3- carboxaldehyde (1 eq) in MeOH P2 Add Amine (1.1 eq) P1->P2 P3 Add Carboxylic Acid (1.1 eq) P2->P3 R1 Add Isocyanide (1.1 eq) dropwise at 0 °C P3->R1 R2 Stir at room temperature for 24-48h R1->R2 R3 Monitor by TLC R2->R3 W1 Concentrate in vacuo R3->W1 W2 Partition between EtOAc and sat. NaHCO3 W1->W2 W3 Dry organic layer (Na2SO4) and concentrate W2->W3 P4 Purify by column chromatography W3->P4 Passerini_Mechanism Aldehyde 7-Azaindole-3- carboxaldehyde TransitionState [Cyclic Transition State] Aldehyde->TransitionState Acid Carboxylic Acid Acid->TransitionState Isocyanide Isocyanide Isocyanide->TransitionState Product α-Acyloxy Amide Product TransitionState->Product Rearrangement

References

Troubleshooting & Optimization

Optimizing Suzuki-Miyaura reaction conditions for 7-chloro-6-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for

7-Chloro-6-Azaindole

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the unique challenges associated with the Suzuki-Miyaura cross-coupling of 7-chloro-6-azaindole. As an electron-deficient N-heterocyclic halide, this substrate presents specific hurdles that require careful optimization for successful C-C bond formation.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to achieve high yields and reproducible results in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most common problems encountered during the Suzuki-Miyaura coupling of 7-chloro-6-azaindole. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.

Problem 1: Low or No Product Yield

A low or nonexistent yield is the most frequent issue, often stemming from multiple interrelated factors.[2][3]

Potential Causes & Step-by-Step Solutions:

  • Cause A: Inefficient Catalyst Activation or Deactivation. The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Oxygen can deactivate the catalyst, leading to reaction failure.[5][4]

    • Solution 1: Rigorous Inert Atmosphere. Ensure your reaction vessel, solvents, and reagents are thoroughly degassed.[6] Purge the reaction setup with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[2][3] Maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2: Precatalyst Selection. For challenging substrates like 7-chloro-6-azaindole, consider using modern palladium precatalysts (e.g., Buchwald's G2, G3, or G4 palladacycles).[7][8] These are often more robust, air-stable, and form the active Pd(0) species more readily.[4][8]

    • Solution 3: Ligand Choice. The ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential to promote the slow oxidative addition step.[8][9] Consider ligands like SPhos, XPhos, or RuPhos.[1][4][10]

  • Cause B: Poor Substrate Reactivity. Aryl chlorides are inherently less reactive than bromides or iodides in the oxidative addition step.[1][9][11] The electron-withdrawing nature of the azaindole core further deactivates the C-Cl bond.

    • Solution 1: Optimize Ligand. As mentioned, bulky, electron-rich ligands are paramount for activating aryl chlorides.[9] Screening different Buchwald-type ligands is often necessary.

    • Solution 2: Higher Temperature. Carefully increasing the reaction temperature can overcome the activation barrier for oxidative addition.[1] Monitor for potential substrate or product decomposition at elevated temperatures.

  • Cause C: Boronic Acid/Ester Instability. Boronic acids, especially heteroaromatic ones, can be susceptible to degradation under basic reaction conditions, primarily through protodeboronation.[5][12]

    • Solution 1: Use Boronic Esters. Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and can mitigate decomposition.[5][12]

    • Solution 2: Milder Base. Strong bases can accelerate protodeboronation.[12] Switching from strong bases like NaOH or KOtBu to milder options like K₃PO₄, Cs₂CO₃, or KF can be beneficial.[1][5]

    • Solution 3: Anhydrous Conditions. Water is the proton source for protodeboronation.[5][4] Using anhydrous solvents and bases can significantly suppress this side reaction.[4]

Problem 2: Significant Byproduct Formation

The appearance of unexpected spots on your TLC or peaks in your LC-MS requires a systematic diagnosis.

  • Byproduct A: Dehalogenated Starting Material (6-Azaindole). This occurs when the chloro group is replaced by a hydrogen atom.

    • Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the base, solvent (e.g., alcohols), or trace water.[1] Reductive elimination of Ar-H from the Ar-Pd-H intermediate yields the dehalogenated product.[9]

    • Solutions:

      • Base Selection: Avoid strong alkoxide bases if dehalogenation is observed. Switch to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[1]

      • Ligand Screening: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos). These ligands can accelerate the desired reductive elimination of the product over the dehalogenation pathway.[1]

      • Solvent Choice: Avoid alcohol-based solvents which can be a source of hydrides.[1] Toluene, dioxane, or THF are generally safer choices.

  • Byproduct B: Homo-coupling of Boronic Acid (Biaryl). This results from the coupling of two boronic acid molecules.

    • Mechanism: This is often promoted by the presence of oxygen, which can lead to Pd(II) species that mediate the homo-coupling, reducing Pd(II) to Pd(0) in the process.[9][13][14]

    • Solutions:

      • Rigorous Degassing: The most critical step is to exclude oxygen from the reaction mixture.[4][13] Use a robust degassing technique like freeze-pump-thaw cycles or sparging with an inert gas.[1][13]

      • Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homo-coupling.[13]

      • Controlled Addition: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, minimizing the rate of homo-coupling.[5]

Problem 3: Poor Reproducibility

Inconsistent results from batch to batch can derail a research project.

  • Potential Causes & Solutions:

    • Cause A: Reagent Quality. The purity and stability of reagents are paramount.

      • Solution: Use fresh, high-purity boronic acid/ester, as they can degrade upon storage.[5] Ensure the palladium catalyst and phosphine ligands have not oxidized; store them under an inert atmosphere.[5] Use anhydrous, degassed solvents.[5]

    • Cause B: Base Inhomogeneity. Solid bases can lead to inconsistent results if not properly dispersed.

      • Solution: Use finely powdered, anhydrous bases to ensure a consistent surface area and reactivity.[4] For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[4]

    • Cause C: Inconsistent Heating/Stirring.

      • Solution: Use a reaction block or oil bath with a calibrated thermometer and a reliable stir plate to ensure consistent temperature and mixing across all experiments.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for 7-chloro-6-azaindole?

A1: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid partner. However, for a challenging heteroaryl chloride like 7-chloro-6-azaindole, a highly active catalyst system is required.[8]

  • Recommendation: Start with a second-generation (G2) or third-generation (G3) Buchwald precatalyst, such as XPhos Pd G2 or SPhos Pd G2 . These are air-stable and highly active.

  • Ligand Choice: The associated ligands, XPhos and SPhos , are excellent starting points due to their steric bulk and electron-rich nature, which facilitate the difficult oxidative addition of the C-Cl bond.[8][9][10]

Q2: How do I choose the optimal base and solvent?

A2: The base and solvent are interdependent and crucial for success.

  • Base: The base's role is to activate the boronic acid for transmetalation.[15][16][17] For N-heterocyclic substrates, a moderately strong, non-nucleophilic base is often ideal to prevent side reactions. Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for these types of couplings.[1][4][18] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.[1][5][10]

  • Solvent: A polar aprotic solvent is typically preferred. A mixture of dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust starting point.[9][18] The water helps to solubilize the inorganic base and facilitates the catalytic cycle.[9] If dehalogenation or protodeboronation is a major issue, consider switching to an anhydrous solvent system like toluene or THF with a base like potassium fluoride (KF).[4]

Q3: The N-H proton on the azaindole seems acidic. Do I need to protect it?

A3: This is a critical consideration. The acidic N-H proton of azaindoles can interfere with the catalytic cycle, potentially by coordinating to the palladium center and inhibiting its activity.[18][19]

  • Unprotected Substrates: While some modern catalyst systems can successfully couple unprotected NH-heterocycles, yields are often lower, and higher catalyst loadings may be required.[18] The deprotonated azaindole anion can also alter the electronic properties of the ring.

  • N-Protection Strategy: For optimal and more reproducible results, protecting the azaindole nitrogen is highly recommended. Common protecting groups like benzyl (Bn), p-methoxybenzyl (PMB), or even a simple methyl (Me) group can prevent catalyst inhibition and lead to cleaner reactions and higher yields.[10][19][20] The choice of protecting group should be compatible with your overall synthetic route and subsequent deprotection steps.

Q4: My boronic acid is electron-deficient. Are there special considerations?

A4: Yes. Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[5]

  • Mitigation Strategies:

    • Milder Base: Use a weaker base like K₂CO₃ or KF.[4]

    • Anhydrous Conditions: Strictly exclude water.[4]

    • More Stable Boron Reagent: Convert the boronic acid to a more stable MIDA boronate or trifluoroborate salt, which slowly releases the boronic acid under the reaction conditions, keeping its concentration low.[5][21]

Visualization & Data
Catalytic Cycle of the Suzuki-Miyaura Reaction

The diagram below illustrates the generally accepted mechanism, highlighting the key steps where optimization is critical.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)L₂-X OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Base activates Boron reagent PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Fast with bulky ligands RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (7-Chloro-6-azaindole) ArX->OxAdd Slow step for Ar-Cl Requires e⁻-rich, bulky ligand Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues systematically.

Troubleshooting_Tree Start Low or No Yield Check_Inert Is atmosphere rigorously inert? Start->Check_Inert Degas ACTION: Degas solvents & run under Ar/N₂ Check_Inert->Degas No Check_Catalyst Is catalyst/ligand active? (e.g., Buchwald Precatalyst) Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst New_Catalyst ACTION: Use fresh, high-activity precatalyst (e.g., XPhos Pd G2) Check_Catalyst->New_Catalyst No / Unsure Check_Byproducts Analyze crude by LC-MS. Major byproduct? Check_Catalyst->Check_Byproducts Yes New_Catalyst->Check_Byproducts Dehalogenation Dehalogenation (Ar-H) Check_Byproducts->Dehalogenation Homocoupling Homo-coupling (Ar'-Ar') Check_Byproducts->Homocoupling SM_Unreacted Unreacted Starting Material Check_Byproducts->SM_Unreacted Solve_Dehalo ACTION: 1. Switch to K₃PO₄ or K₂CO₃ 2. Use anhydrous solvent Dehalogenation->Solve_Dehalo Solve_Homo ACTION: 1. Rigorously exclude O₂ 2. Check boronic acid purity Homocoupling->Solve_Homo Solve_SM ACTION: 1. Increase Temperature 2. Screen bulky ligands (SPhos) 3. Protect N-H group SM_Unreacted->Solve_SM

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.

Recommended Reaction Conditions

The following table provides validated starting conditions for the Suzuki-Miyaura coupling of N-protected 7-chloro-6-azaindole with various arylboronic acids. Optimization may be required for specific substrates.

ParameterRecommended ConditionRationale & Comments
Aryl Halide 1.0 equiv N-Protected 7-chloro-6-azaindoleN-protection (e.g., PMB, Bn, Me) is highly recommended to prevent catalyst inhibition.[18][19]
Boronic Acid/Ester 1.2 - 1.5 equivA slight excess ensures complete consumption of the halide. Using a pinacol ester can improve stability.[5]
Pd Precatalyst 1-3 mol% XPhos Pd G2 or SPhos Pd G2Highly active for challenging aryl chlorides. Lower catalyst loading may be possible after optimization.[8][10][18]
Ligand 1-3 mol% XPhos or SPhos (if not using precatalyst)Bulky, electron-rich ligands are essential for this substrate class.[9][10]
Base 2.0 - 3.0 equiv K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective for N-heterocyclic substrates.[1][18] Must be finely powdered.
Solvent Dioxane/H₂O (4:1) or TolueneDioxane/water is a robust general system. Toluene is a good choice for anhydrous conditions.[9][18]
Temperature 80 - 110 °CHigher temperatures are often needed for aryl chlorides. Monitor for decomposition.[1][10]
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation and homo-coupling.[6][13]
Experimental Protocols
Protocol 1: General Procedure for N-Protected 7-Chloro-6-Azaindole

This protocol uses a Buchwald-type precatalyst and is a reliable starting point for most arylboronic acid partners.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected 7-chloro-6-azaindole (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Add the SPhos Pd G2 precatalyst (2 mol%). Then, add the degassed solvent (e.g., dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the halide) via syringe.

  • Reaction: Place the sealed vial in a preheated reaction block or oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • BenchChem. how to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. --INVALID-LINK--

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--

  • ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. --INVALID-LINK--

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. --INVALID-LINK--

  • ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. --INVALID-LINK--

  • CoLab. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. --INVALID-LINK--

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. --INVALID-LINK--

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. --INVALID-LINK--

  • Nature. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. --INVALID-LINK--

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. --INVALID-LINK--

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. --INVALID-LINK--

  • American Chemical Society. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. --INVALID-LINK--

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. --INVALID-LINK--

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. --INVALID-LINK--

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. --INVALID-LINK--

  • ACS Publications. Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. --INVALID-LINK--

  • ResearchGate. An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids | Request PDF. --INVALID-LINK--

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. --INVALID-LINK--

  • National Institutes of Health. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. --INVALID-LINK--

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. --INVALID-LINK--

  • CovaSyn. Optimizing Suzuki Coupling Reactions. --INVALID-LINK--

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. --INVALID-LINK--

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. --INVALID-LINK--

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. --INVALID-LINK--

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. --INVALID-LINK--

  • ResearchGate. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. --INVALID-LINK--

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. --INVALID-LINK--

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. --INVALID-LINK--

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

References

Technical Support Center: Purification of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Purification Technologies

Welcome to the technical support guide for the purification of 7-Chloro-1H-pyrrolo[2,3-c]pyridine. This molecule, also known as 7-chloro-6-azaindole, is a crucial building block in pharmaceutical research and drug development.[1] However, its unique chemical properties present specific challenges during purification by column chromatography. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, blending foundational principles with practical, field-tested advice.

Section 1: Troubleshooting Guide

This section addresses the most frequent and challenging issues observed during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is streaking badly or not moving from the baseline on my silica TLC plate, even with highly polar solvents like 100% ethyl acetate. What is happening and how do I fix it?

A1: This is the most common issue faced when purifying polar N-heterocyclic compounds like this compound.

The Cause (Mechanism): The problem stems from strong, non-ideal interactions between your compound and the stationary phase. Standard silica gel has a surface covered with acidic silanol groups (Si-O-H).[2] The basic pyridine nitrogen and the hydrogen-bond-donating pyrrole N-H in your molecule interact very strongly with these acidic sites.[2] This causes a portion of the molecules to "stick" tenaciously, leading to significant peak tailing (streaking) or, in severe cases, complete retention at the origin.[2]

The Solution (Protocol): You need to disrupt this strong interaction. There are two primary strategies:

  • Increase Mobile Phase Polarity Aggressively: Ethyl acetate alone is often insufficient. A more polar "pushing" solvent is required. A common starting point is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 5% MeOH in DCM and gradually increase the concentration.[2] Caution: Using more than 10% methanol in your mobile phase can risk dissolving the silica gel, compromising the column integrity.[2]

  • Neutralize the Acidic Stationary Phase: This is the most critical and effective technique. By adding a small amount of a basic modifier to your mobile phase, you can neutralize the acidic silanol groups, preventing the strong interaction with your basic compound.

    • Triethylamine (TEA): Add 1-3% TEA to your solvent system (e.g., 94% DCM / 5% MeOH / 1% TEA).[2] The TEA will preferentially bind to the active silanol sites, allowing your compound to elute symmetrically.

    • Ammonia in Methanol: Alternatively, use a commercially available solution of 7N ammonia in methanol as your polar component in the eluent system.

Q2: I've run my column, but my final yield is extremely low. I suspect the product is irreversibly stuck on the column. How can I confirm this and improve my recovery?

A2: This issue, often termed "irreversible adsorption," is a direct consequence of the strong interactions described in Q1 and can lead to the complete loss of a sample.

The Cause (Mechanism): When the interaction between the compound and the silica is exceptionally strong, the mobile phase may not be sufficiently powerful to elute it, even with high polarity. The compound remains permanently bound to the top of the column.[2] In some cases, the acidic nature of the silica can also cause decomposition of sensitive compounds over the extended time of a column run.[3]

The Solution (Protocol):

  • Pre-Column Stability Test: Before committing your entire batch to a column, test your compound's stability and elution behavior. Dissolve a tiny amount of the crude material, spot it on a TLC plate, and let it sit for 30-60 minutes. Then, develop the plate. If you see a new spot at the baseline that wasn't there initially or signs of degradation, your compound is not stable to silica.[3]

  • Always Use a Basic Modifier: For this class of compounds, it is best practice to assume a basic modifier is necessary. Incorporate 1-2% TEA or an ammonia/methanol solution in your eluent from the very beginning of your method development.

  • Consider an Alternative Stationary Phase: If low recovery persists even with modifiers, the silica itself is too aggressive.

    • Neutral Alumina: Alumina is a good alternative to silica gel for basic compounds as it lacks the strong acidity of silanol groups.[3] You will need to re-optimize your solvent system, as the polarity characteristics differ from silica.

    • Deactivated Silica: You can "deactivate" your own silica gel by pre-treating it with the mobile phase containing triethylamine before packing the column.

Q3: My compound is eluting, but it's contaminated with a close-running impurity. How can I improve the separation (resolution)?

A3: Achieving good resolution requires optimizing the "three pillars" of chromatography: selectivity, efficiency, and retention.

The Cause (Mechanism): Poor separation occurs when the column fails to adequately differentiate between the product and an impurity. This can be due to an inappropriate solvent system (poor selectivity), a poorly packed column (low efficiency), or an elution that is too fast or too slow (poor retention).

The Solution (Protocol):

  • Optimize Selectivity with TLC: The goal is to find a solvent system that maximizes the distance (ΔRf) between your product and the impurity. Test a variety of solvent systems with different characteristics. For example, compare an ethyl acetate/hexane system to a dichloromethane/methanol system (both with 1% TEA).[4] Sometimes a completely different solvent can change the interaction dynamics and improve separation.

  • Target the Optimal Retention (Rf): For the best separation on a column, the Rf of your target compound on the TLC plate should be between 0.2 and 0.4.[3] This provides enough time on the column for separation to occur without excessive band broadening.

  • Ensure Column Efficiency:

    • Proper Packing: A well-packed, homogenous column bed is crucial. Ensure there are no air bubbles or cracks.[4]

    • Sample Loading: For difficult separations, dry loading is highly recommended over wet loading. This creates a very narrow, uniform starting band, which significantly enhances resolution.[5]

    • Column Dimensions: Use a longer, thinner column for difficult separations, as this increases the number of theoretical plates.

Section 2: Frequently Asked Questions (FAQs)

What is the recommended stationary phase for purifying this compound?

Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice. However, given the compound's basic nature, it is critical to use it in conjunction with a mobile phase containing a basic modifier like triethylamine.[2] If acid sensitivity or irreversible adsorption is a major concern, consider using neutral alumina as an alternative.[3]

How do I properly perform the dry loading technique?

Dry loading is a superior method for ensuring high resolution.[5]

  • Dissolve your crude sample in a suitable solvent (e.g., DCM, MeOH, or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-5 times the mass of your crude sample) to the flask.

  • Gently swirl the mixture to ensure the silica is fully wetted and the compound is distributed evenly.

  • Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. If the residue is oily, add more silica and repeat.[5]

  • Carefully layer this silica-adsorbed sample onto the top of your pre-packed column bed.

What are the common impurities associated with the synthesis of this compound?

Impurities are highly dependent on the synthetic route. A common synthesis involves the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide.[6] Potential impurities could include:

  • Unreacted starting materials (2-chloro-3-nitropyridine).

  • Partially reacted intermediates.

  • Over-reacted or side-reaction products.

  • Isomers or related pyrrolopyridines. It is essential to have analytical data (like LC-MS or ¹H NMR) of the crude material to understand what impurities you need to separate.

Section 3: Standard Operating Procedure (SOP)

This SOP describes a general procedure for the purification of ~1 gram of crude this compound using flash column chromatography with dry loading.

Table 1: Recommended Purification Parameters
ParameterRecommended ValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard, effective when modified.
Mass of Silica 50 - 100 g (50-100x mass of crude)Provides sufficient resolving power.
Column Diameter 40 mmAppropriate for the amount of silica.
Sample Loading Dry LoadingMaximizes resolution.[5]
Solvent System (Eluent) Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)Polar system with a basic modifier to ensure good elution and peak shape.[2]
Elution Method Gradient ElutionStart with low polarity to elute non-polar impurities, then increase polarity to elute the product.
Fraction Size 20-25 mLAppropriate for the column size to ensure good resolution between fractions.
Step-by-Step Protocol
  • TLC Analysis: Develop a gradient TLC method to determine the optimal solvent conditions. Start with 100% DCM and increase the percentage of a 9:1 MeOH:TEA stock solution. Aim for an Rf of 0.2-0.3 for the product in the final eluting conditions.

  • Sample Preparation (Dry Loading):

    • Dissolve 1 g of crude material in ~10-20 mL of methanol.

    • Add ~3-5 g of silica gel to the solution.

    • Concentrate using a rotary evaporator until a completely dry, free-flowing powder is obtained.[5]

  • Column Packing:

    • Prepare a slurry of 80 g of silica gel in a low-polarity solvent (e.g., 98:2 DCM:MeOH with 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack a firm, level bed. Ensure the solvent level does not drop below the top of the silica.

  • Loading the Column:

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a thin, uniform layer.

    • Gently place a thin layer of sand on top of the sample to prevent disturbance.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).

    • Gradually increase the percentage of methanol (e.g., step gradient from 2% to 10% MeOH) based on your initial TLC analysis.

    • Collect fractions and monitor the elution using TLC.

  • Fraction Analysis & Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Flowchart

This diagram outlines the decision-making process when encountering common purification problems.

Troubleshooting_Workflow cluster_symptoms Identify Primary Symptom cluster_solutions Implement Solution start Initial Problem: Poor Separation or Low Recovery streaking Streaking / Tailing on TLC start->streaking no_elution Compound Not Eluting start->no_elution co_elution Co-elution with Impurity start->co_elution add_base Add Basic Modifier (1-2% TEA) streaking->add_base Cause: Acidic Silica no_elution->add_base inc_polarity Increase Solvent Polarity (e.g., add MeOH) no_elution->inc_polarity Cause: Insufficient Eluent Strength change_stationary Change Stationary Phase (e.g., Alumina) no_elution->change_stationary If problem persists optimize_solvent Optimize Solvent Selectivity (Test different systems) co_elution->optimize_solvent Cause: Poor Selectivity dry_load Use Dry Loading co_elution->dry_load Cause: Band Broadening

Caption: Troubleshooting workflow for common column chromatography issues.

Diagram 2: Mechanism of Separation on Silica Gel

This diagram illustrates the interaction at the molecular level and how a basic modifier improves the separation.

Separation_Mechanism cluster_silica Silica Gel Surface cluster_molecules Molecules in Mobile Phase cluster_explanation Interaction Key silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH product Product product->silanol1 Strong H-Bonding (Causes Tailing) impurity Impurity impurity->silanol2 Weak Interaction tea TEA tea->silanol3 Neutralization key1 Without TEA: Product binds strongly to Si-OH -> Tailing key2 With TEA: TEA blocks Si-OH sites. Product elutes cleanly.

Caption: Molecular interactions on the silica gel surface.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. Retrieved from Benchchem website.[2]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.[5]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.[4]

  • Guidechem. (n.d.). CAS 357263-48-0 | 7-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE supply.[7]

  • Phenomenex. (n.d.). Troubleshooting Guide.[8]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.[9]

  • Royal Society of Chemistry. (n.d.). Supporting Information.[10]

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.[3]

  • Vantage Chems. (n.d.). The Chemistry of this compound: Synthesis and Applications.[1]

  • ChemicalBook. (2023). This compound | 357263-41-3.[6]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.[11]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Newer Stationary Phases for Reverse Phase-Liquid Chromatographic Analysis.[12]

  • PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.[13]

References

Technical Support Center: 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 7-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 357263-41-3). This guide is designed for our scientific partners in research and drug development. We aim to provide not just protocols, but the underlying chemical principles to ensure the stability and integrity of this critical building block in your experiments.

Section 1: Core Profile & Recommended Storage

This compound, also known as 7-chloro-6-azaindole, is a heterocyclic compound widely used as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for developing novel kinase inhibitors and other therapeutic agents.[1] Its fused pyrrolopyridine ring system offers unique electronic properties and functional handles for molecular elaboration.[1] However, like many heterocyclic amines, its stability is not absolute and is contingent upon proper storage and handling. The pyrrole moiety can be susceptible to oxidation, while the chlorinated pyridine ring's reactivity is influenced by environmental factors.

Table 1: Recommended Storage & Handling Summary
ParameterRecommendationRationale & Expert Insights
Form Off-white to light yellow crystalline powder.[1][2]A significant deviation in color (e.g., to dark brown or black) may indicate degradation or impurity.
Short-Term Storage ≤ 1 monthStore at room temperature (20-25°C) in a desiccator.
Long-Term Storage > 1 monthStore at 2-8°C under an inert atmosphere (Argon or Nitrogen).[3]
Light Exposure Store in an amber vial or in the dark.Aromatic and heterocyclic compounds can be photosensitive. While specific photodecomposition studies on this compound are not widely published, it is best practice to prevent UV-induced degradation.
Container Tightly sealed, airtight container.[4][5]Prevents exposure to atmospheric moisture and oxygen, which are key drivers of potential degradation.

Section 2: Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What are the primary signs of degradation for this compound?

A: The most common visual indicator is a change in color from its typical off-white or pale yellow to a distinct brown or black. You may also observe a change in solubility; degraded material often becomes less soluble in recommended solvents like methanol or chloroform.[6] From an analytical perspective, the appearance of new peaks in HPLC or NMR spectra is a definitive sign of degradation.

Q2: How stable is the compound once dissolved in a solvent?

A: The stability in solution is highly dependent on the solvent and storage conditions.

  • Aprotic Solvents (e.g., DMSO, DMF): Solutions in high-purity, anhydrous aprotic solvents are generally stable for several weeks if stored at -20°C. However, DMSO is hygroscopic; absorbed water can lead to hydrolysis over time. We recommend using fresh solutions for sensitive assays.

  • Protic Solvents (e.g., Methanol, Ethanol): Solutions in alcohols are generally less stable for long-term storage due to potential reactions with the pyrrole N-H group.[7] For immediate use in reactions, they are acceptable. If storage is necessary, keep at -20°C and use within 1-2 weeks.

  • Aqueous Solutions: This compound is sparingly soluble in water and not stable.[2][6] The chlorinated pyridine ring can be susceptible to hydrolysis under acidic or alkaline conditions.[8] Avoid aqueous storage.

Q3: My lab is in a high-humidity environment. Are there extra precautions I should take?

A: Absolutely. In high-humidity settings (>60% RH), we strongly recommend the following workflow:

  • Aliquoting: Upon receiving the compound, immediately aliquot it into smaller, single-use quantities under a dry, inert atmosphere (e.g., in a glove box).

  • Desiccation: Always store vials within a well-maintained desiccator, even for short-term use.

  • Equilibration: Before opening a refrigerated vial, allow it to warm to room temperature for at least 20-30 minutes inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

Handling & Usage

Q4: What are the primary chemical incompatibilities for this compound?

A: Based on the chemistry of its parent structure, 7-azaindole, and general principles for chlorinated heterocycles, avoid the following:

  • Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the electron-rich pyrrole ring.[2]

  • Strong Acids: Can protonate the pyridine nitrogen, altering reactivity, and may promote hydrolysis of the chloro group under harsh conditions.[2]

  • Strong Bases: Can deprotonate the pyrrole nitrogen, forming an anion that may be less stable or exhibit different reactivity.

  • Lewis Acids: Can coordinate with the pyridine nitrogen, which may be desirable for certain reactions but should be considered a reactive incompatibility otherwise.[9]

Q5: What is the recommended procedure for preparing a stock solution?

A: The following protocol ensures solution integrity.

Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

  • Pre-Weighing Preparation: Allow the vial of this compound to equilibrate to room temperature inside a desiccator.

  • Weighing: In a fume hood, weigh the required amount of solid (Molecular Weight: 152.58 g/mol ) into a clean, dry, amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO. Ensure the DMSO is from a freshly opened bottle or has been properly stored over molecular sieves to minimize water content.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until all solid is dissolved.

  • Storage: If not for immediate use, flush the vial headspace with an inert gas (argon or nitrogen), seal tightly with a paraffin film, and store at -20°C.

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during experimentation, helping you diagnose whether the integrity of your this compound is the root cause.

Issue 1: Inconsistent or non-reproducible results in my assay.

If you suspect compound degradation is causing variability, follow the workflow below to verify its integrity.

Diagram: Compound Integrity Verification Workflow

G start Inconsistent Experimental Results Observed visual 1. Visual Inspection - Check for color change (off-white?) - Check for clumping/texture change start->visual pass_visual Pass visual->pass_visual Looks OK fail_visual Fail (Color Change) visual->fail_visual Degraded solubility 2. Solubility Test - Attempt to dissolve a small sample in recommended solvent (e.g., Methanol). - Does it dissolve completely? pass_sol Pass solubility->pass_sol Soluble fail_sol Fail (Insoluble) solubility->fail_sol Insoluble analytical 3. Analytical Verification - Run 1H NMR or LC-MS on a sample. - Compare to reference spectrum. pass_spec Match analytical->pass_spec Spectrum OK fail_spec Mismatch / Impurities analytical->fail_spec Spectrum Bad pass_visual->solubility discard Compound has Degraded. Discard material and use a fresh lot. Review storage/handling procedures. fail_visual->discard pass_sol->analytical fail_sol->discard ok Compound Integrity is High. Troubleshoot other experimental parameters (reagents, protocol, etc.). pass_spec->ok fail_spec->discard

Caption: Workflow for troubleshooting compound stability issues.

Expert Insight for Analytical Verification: When running a ¹H NMR in CDCl₃, the pure product should show characteristic peaks. A reference spectrum shows signals including: δ 8.73 (s, 1H), 8.04 (d, J = 5.5 Hz, 1H), and 6.64 (dd, J = 3.1, 2.1 Hz, 1H).[10] The presence of significant unassignable peaks or a broad baseline suggests impurities or degradation.

Issue 2: The solid material has turned dark brown.

A dark brown color is a strong indicator of oxidation or polymerization, common degradation pathways for pyrrole-containing compounds.[11] This material should not be used in sensitive applications as its purity is compromised. Discard the vial and obtain a fresh lot. Critically review your storage protocol, specifically ensuring an inert atmosphere and protection from light for long-term storage.

References

Technical Support Center: Navigating Challenges in the Halogenation of 1H-pyrrolo[2,3-c]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the halogenation of 1H-pyrrolo[2,3-c]pyridine, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously tricky transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles governing the reactivity of the 7-azaindole scaffold in electrophilic halogenation.

Q1: Why is regioselectivity the primary challenge when halogenating 1H-pyrrolo[2,3-c]pyridine?

A: The challenge arises from the molecule's dual-ring system, which has distinct electronic properties. The 1H-pyrrolo[2,3-c]pyridine core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Electrophilic aromatic substitution, the primary mechanism for halogenation, overwhelmingly favors the electron-rich pyrrole moiety.[3][4] The C3 position is the most nucleophilic and sterically accessible site, making it the most common position for halogenation.[5] However, depending on the reaction conditions and the specific halogenating agent, substitution can also occur at other positions, leading to mixtures of isomers that are often difficult to separate.

Q2: What are the most common sites for electrophilic halogenation, and in what order of reactivity?

A: The typical order of reactivity for electrophilic substitution on the unsubstituted 7-azaindole core is C3 > C2 > C5 > C6 .

  • C3-Position: This is the kinetic and thermodynamic product for most electrophilic halogenations due to the high electron density of the pyrrole ring.[5]

  • C2-Position: Halogenation at C2 can occur, particularly if the C3 position is blocked or if specific reagents or catalysts are used.

  • Pyridine Ring (C4, C5, C6): Direct electrophilic halogenation on the pyridine ring is generally unfavorable. Achieving substitution on this ring often requires alternative strategies, such as activating the ring via N-oxide formation or using directed metallation protocols.[6]

Q3: When should I consider using an N-protecting group on the pyrrole nitrogen?

A: Using an N-protecting group is a critical strategic decision with several benefits:

  • Preventing N-Halogenation: The pyrrole NH is acidic and can react with some halogenating agents.

  • Improving Solubility: Many protecting groups (like SEM, Boc, or Ts) increase the molecule's solubility in common organic solvents, which can be a significant practical advantage.

  • Modulating Reactivity: Protection can temper the high reactivity of the pyrrole ring, reducing the risk of over-halogenation.[7]

  • Directing Regioselectivity: While C3 is the inherent preference, a bulky N-protecting group can sterically hinder certain positions or alter the electronic distribution, offering another level of control. A patent describes the use of a tosyl (Ts) protecting group prior to bromination.[8]

However, the use of protecting groups adds two steps to your synthesis (protection and deprotection), which must be factored into your overall strategy.[9]

Q4: What are the main classes of halogenating agents for this scaffold?

A: The choice of reagent is crucial for success. They can be broadly categorized as follows:

  • Elemental Halogens (Br₂, I₂): Highly reactive and can easily lead to polyhalogenation if not used with care.[7]

  • N-Halosuccinimides (NBS, NCS, NIS): These are among the most common reagents. They act as a source of an electrophilic halogen ("X+") and are generally milder and easier to handle than elemental halogens, offering better control over mono-halogenation.

  • Other Halogen Sources (ICl, CuBr₂): Iodine monochloride (ICl) is an effective agent for iodination.[10] Copper(II) bromide has been used for mild and efficient C3-bromination.[11]

  • Enzymatic Systems: Biocatalytic halogenation using halogenase enzymes offers exceptional regioselectivity under environmentally benign conditions, avoiding hazardous reagents and complex product mixtures.[12][13][14]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to directly address specific problems you might encounter at the bench.

Problem 1: Poor or No Reaction

"My halogenation isn't working. After my reaction time, TLC/LC-MS analysis shows only unreacted starting material. What's going wrong?"

This is a common issue that usually points to a problem with reagent activity or reaction conditions.

Causality & Solution Pathway:

  • Reagent Inactivity: N-halosuccinimides, especially NBS, can degrade over time with exposure to light and moisture.

    • Action: Use a freshly opened bottle of the reagent or recrystallize it before use.

  • Insufficient Electrophilicity: For less reactive or sterically hindered 7-azaindole derivatives, the halogenating agent may not be electrophilic enough.

    • Action: If using NBS or NCS, consider adding a catalytic amount of a Lewis acid or a protic acid (like silica gel or acetic acid) to increase the electrophilicity of the halogen. For deactivated systems, a stronger halogenating agent might be necessary.

  • Low Temperature: Many protocols call for low temperatures (e.g., 0 °C or -78 °C) to control selectivity. However, if no reaction occurs, the activation energy barrier may not be overcome.

    • Action: Allow the reaction to warm slowly to room temperature and monitor carefully by TLC or LC-MS.

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Action: Aprotic solvents like THF, DMF, or acetonitrile are common. Ensure your starting material is fully dissolved. Sometimes, a switch to a different solvent system is required to achieve the desired reactivity.

G start Start: No Product Formation check_reagent 1. Verify Reagent Activity (Use fresh/recrystallized NBS/NCS) start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok OK reagent_bad Reagent Degraded check_reagent->reagent_bad Issue Found check_temp 2. Increase Temperature (Slowly warm from 0°C to RT) reagent_ok->check_temp temp_ok Reaction Proceeds check_temp->temp_ok OK temp_bad Still No Reaction check_temp->temp_bad No Change success Success temp_ok->success check_activation 3. Add Activator (cat. Lewis/Protic Acid) temp_bad->check_activation activation_ok Reaction Proceeds check_activation->activation_ok OK activation_bad Still No Reaction check_activation->activation_bad No Change activation_ok->success check_solvent 4. Change Solvent (e.g., THF -> DMF) activation_bad->check_solvent check_solvent->success OK fail Re-evaluate Strategy (Consider different halogenating agent) check_solvent->fail No Change G cluster_0 Factors to Control cluster_1 Desired Outcome cluster_2 Undesired Outcome Stoichiometry Stoichiometry Mono-halogenation Mono-halogenation Stoichiometry->Mono-halogenation ~1.0 eq. Poly-halogenation Poly-halogenation Stoichiometry->Poly-halogenation >1.2 eq. Rate of Addition Rate of Addition Rate of Addition->Mono-halogenation Slow Rate of Addition->Poly-halogenation Fast Reagent Choice Reagent Choice Reagent Choice->Mono-halogenation Mild (NBS) Reagent Choice->Poly-halogenation Strong (Br2)

References

Technical Support Center: Synthesis of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyridine derivatives, also known as azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Pyrrolopyridines are privileged structures in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, their synthesis is often plagued by challenges ranging from low yields to complex side reactions.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the expertise to diagnose issues in your own experiments, understand the underlying chemical principles, and implement effective solutions.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Product in Cyclization/Condensation Reactions

Q1: My initial cyclization reaction to form the pyrrolopyridine core is failing or giving very low yields. What are the most common culprits and how can I systematically troubleshoot this?

A1: This is a frequent and frustrating issue, often stemming from one of three areas: starting material integrity, reaction conditions, or mechanistic roadblocks. A systematic approach is key to diagnosis.

Causality & Expert Analysis: The formation of the pyrrole ring fused to a pyridine is sensitive to the electronic nature of the pyridine ring itself.[2] Unlike aniline in classic indole synthesis, the nitrogen in an aminopyridine starting material reduces the nucleophilicity of the amino group, often requiring more forcing conditions or catalytic activation.

Systematic Troubleshooting Protocol:

  • Verify Starting Material Purity & Stability:

    • Aminopyridines: These precursors can be prone to oxidation, especially if substituted with electron-donating groups. Discoloration (e.g., yellow to brown) is a sign of degradation.[3] Use freshly purified materials or store them under an inert atmosphere (Argon or Nitrogen).

    • Dicarbonyl Compounds/Alkynes: Impurities in the coupling partner can poison catalysts or introduce competing reaction pathways. Verify purity by NMR and/or LC-MS.

  • Optimize Reaction Conditions:

    • Temperature: Many classic indole syntheses that are adapted for azaindoles fail because they are not run at a high enough temperature to overcome the lower reactivity of the pyridine precursors.[2] Screen a temperature range, starting from the literature precedent and increasing in 10-20°C increments.

    • Solvent & Moisture: The choice of solvent is critical. For reactions sensitive to water, use rigorously dried solvents and flame-dried glassware under an inert atmosphere. Conversely, some cyclizations, particularly acid-catalyzed ones, may require specific amounts of a protic solvent or co-solvent to proceed efficiently.[3]

    • Catalyst System: In modern metal-catalyzed approaches (e.g., Larock indole synthesis), the choice of catalyst, ligand, and base is paramount.[2] If one system fails, do not assume the reaction is impossible. A different ligand or base can completely change the outcome.

Troubleshooting Workflow for Low Yield Here is a decision-making workflow to diagnose the root cause of low yield in your pyrrolopyridine synthesis.

low_yield_workflow start Low / No Yield Observed check_sm Step 1: Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok  OK   sm_bad Purify / Re-source Starting Materials check_sm->sm_bad Impure check_cond Step 2: Re-evaluate Reaction Conditions (Temp, Solvent) sm_ok->check_cond sm_bad->check_sm cond_ok Conditions Optimized check_cond->cond_ok  OK   cond_bad Screen Solvents & Temperature Gradient check_cond->cond_bad Suboptimal check_cat Step 3: Screen Catalyst System (Ligand, Base, Metal) cond_ok->check_cat cond_bad->check_cond cat_ok Yield Improved check_cat->cat_ok Success cat_bad Consider Alternative Synthetic Route check_cat->cat_bad No Improvement

Caption: Troubleshooting workflow for low yield.

Issue 2: Unwanted Side Products from Protecting Group Cleavage

Q2: I'm trying to deprotect my SEM-protected pyrrolopyridine, but I'm getting a low yield of my desired product along with several unexpected side products. What is happening?

A2: This is a classic and highly specific problem encountered during the synthesis of 7-azaindoles and related scaffolds. The issue lies not with the deprotection itself, but with the reactivity of a byproduct released during the reaction: formaldehyde .

Mechanistic Insight: The standard two-step SEM-deprotection involves treatment with an acid (like TFA) followed by a base (like NaHCO₃).[4][5] The acid treatment removes the SEM group, generating an unstable N-hydroxymethyl intermediate. The subsequent base treatment is intended to eliminate formaldehyde and release the free N-H. However, under the acidic conditions of the first step, the liberated formaldehyde is a potent electrophile. The electron-rich pyrrolopyridine core can attack the protonated formaldehyde, leading to undesired electrophilic aromatic substitution and subsequent cyclization or dimerization.[4]

Common Side Products Observed:

Side ProductDescriptionLikely CauseDiagnostic Signature (MS)
Tricyclic 8-Membered Ring An intramolecular cyclization where formaldehyde bridges the pyrrole N-H and an adjacent carbon on a substituent.[4]Prolonged reaction time in acid; elevated temperatures.M + 12 Da (addition of a CH₂ group)
Dimer Two pyrrolopyridine molecules linked by a methylene (-CH₂-) bridge.[4]Higher concentration of starting material; insufficient trapping of formaldehyde.(2M) - (2SEM group) + 12 Da
N-formyl derivative If DMF is used as a solvent in a prior step, it can be a source of formylation.Residual DMF in the substrate.M + 28 Da (addition of a CHO group)

Troubleshooting & Prevention Protocol:

  • Modify the Deprotection Conditions:

    • Minimize Acid Exposure: Reduce the TFA treatment time to the minimum required to consume the starting material (monitor by TLC or LC-MS). Running the reaction at a lower temperature (0°C to room temperature) can also significantly suppress side product formation.[4]

    • Introduce a Formaldehyde Scavenger: While not always necessary, adding a scavenger like 1,3-dimethoxybenzene or phloroglucinol during the acidic step can help trap the liberated formaldehyde before it reacts with your product.

  • Step-by-Step Optimized SEM-Deprotection:

    • Step A (Acid Treatment): Dissolve the SEM-protected pyrrolopyridine (1 equiv.) in dichloromethane (DCM). Cool the solution to 0°C. Add trifluoroacetic acid (TFA, ~10-20 equiv.) dropwise. Stir at 0°C or allow to warm to room temperature, monitoring closely by TLC/LC-MS until the starting material is consumed (typically 1-2 hours).

    • Step B (Quench & Base Treatment): Carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Immediately redissolve the residue in a solvent like THF. Add a saturated aqueous solution of NaHCO₃ and stir vigorously overnight at room temperature.[5] This extended basic treatment ensures the complete elimination of any remaining N-hydroxymethyl intermediate.

    • Work-up: Extract the aqueous mixture with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Mechanism of Side Product Formation

sem_deprotection cluster_desired cluster_side start SEM-Protected Pyrrolopyridine tfa + TFA intermediate N-Hydroxymethyl Intermediate + CH₂O start->intermediate Acidic Cleavage desired_path Desired Pathway product Deprotected Pyrrolopyridine (N-H) intermediate->product Elimination side_path Side Reaction Pathway attack Electrophilic Attack by CH₂O intermediate->attack (Acidic Conditions) base + Base (NaHCO₃) side_products Dimer & Tricyclic Products attack->side_products Cyclization/ Dimerization

Caption: Desired vs. side reaction pathways in SEM-deprotection.

Issue 3: Poor Regioselectivity and Byproducts in Cross-Coupling Reactions

Q3: My Suzuki-Miyaura coupling on a di-halogenated pyrrolopyridine is giving me a mixture of mono-arylated isomers and di-arylated product, plus a reduced (de-halogenated) side product. How can I improve selectivity?

A3: This is a classic challenge in the functionalization of heteroaromatics. The key to achieving selectivity is to exploit the inherent electronic and steric differences between the coupling sites and to fine-tune the palladium catalyst system.

Expert Analysis & Causality: In a typical chloro-iodo-pyrrolopyridine, the C-I bond is significantly more reactive towards oxidative addition to Pd(0) than the C-Cl bond. This provides a window for selective C-2 arylation. However, side reactions are common:

  • Di-arylation: Occurs if the reaction is too forcing (high temperature, long reaction time) or the catalyst is too active, allowing the second, less reactive C-Cl bond to react.

  • Reduction (Hydrodehalogenation): This side product arises from competing pathways where an intermediate palladium-hydride species is formed, leading to protonolysis instead of cross-coupling.[4] This is often exacerbated by certain phosphine ligands or the presence of water.

  • Loss of Regioselectivity: While C-I is more reactive, coupling at the C-Cl position can occur, especially with highly active catalysts or if the desired site is sterically hindered.

Troubleshooting & Optimization Protocol:

  • Catalyst and Ligand Selection are CRITICAL:

    • For Selective Mono-arylation: Start with a less reactive catalyst system. Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a simple phosphine ligand like PPh₃ often provides excellent selectivity for the more reactive C-I bond while leaving the C-Cl bond untouched.[4]

    • To Avoid Reduction: The choice of ligand is key. While bulky, electron-rich ligands like XPhos or RuPhos are excellent for activating stubborn C-Cl bonds, they can sometimes promote reduction.[4][6] If reduction is a major issue, screening different ligands is the first step.

    • To Drive Di-arylation: If the goal is to substitute both positions, a more robust catalyst system is needed, such as Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos) and a strong base (e.g., Cs₂CO₃ or K₃PO₄) at higher temperatures.

  • Control Reaction Parameters:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired coupling. Lowering the temperature can dramatically increase selectivity by disfavoring the more difficult activation of the second halide.[4]

    • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid for mono-arylation. Using a large excess will drive the reaction towards di-substitution.

    • Base and Solvent: The base and solvent system must be carefully chosen. K₂CO₃ or Na₂CO₃ are milder bases suitable for selective couplings, while K₃PO₄ or Cs₂CO₃ are stronger and used for more challenging couplings. Anhydrous solvents (e.g., dioxane, toluene) are generally preferred to minimize hydrodehalogenation.[6]

Summary of Recommendations for Suzuki Coupling

Desired OutcomeCatalystLigandBaseSolventTemperature
Selective Mono-Arylation (at Iodo) Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O80-90 °C
Coupling at Difficult Position (at Chloro) Pd(OAc)₂ or XPhos Pd G2XPhos / SPhosK₃PO₄ / Cs₂CO₃Toluene / Dioxane100-120 °C
Minimize Reduction Byproduct Pd(PPh₃)₄PPh₃K₂CO₃Anhydrous Toluene80-100 °C

References

Troubleshooting low purity of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after its synthesis. As a key heterocyclic intermediate in medicinal chemistry, achieving high purity is critical for the success of subsequent synthetic steps.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

Part 1: Initial Assessment & Impurity Identification

Before attempting any purification, a thorough analysis of the crude product is paramount. Simply observing a low yield is insufficient; understanding the nature and number of impurities will dictate the most effective purification strategy.

Q1: My initial purity analysis (NMR/LC-MS) of crude this compound is low. What are the first steps I should take?

A1: The first step is to systematically characterize the impurities. Do not proceed directly to large-scale purification.

  • Thin-Layer Chromatography (TLC): Run a TLC plate with your crude material using a few different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. This will give you a visual representation of the number of components in your mixture.

  • Proton NMR (¹H NMR): Take a high-quality ¹H NMR spectrum of the crude product. Compare it to a reference spectrum of pure this compound.[2][3] Look for:

    • Unreacted Starting Materials: Identify peaks corresponding to your starting materials, such as 2-chloro-3-nitropyridine.[3]

    • Solvent Residue: Identify common reaction or workup solvents (e.g., THF, Ethyl Acetate, Dichloromethane).

    • Unidentifiable Peaks: Note the integration and multiplicity of unknown peaks. Are they sharp singlets, complex multiplets, or broad humps? This gives clues about their structure.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is invaluable. It will not only separate the components but also provide their mass-to-charge ratio (m/z). This allows you to propose molecular formulas for the impurities and determine if they are isomers, degradation products, or byproducts from side reactions.

This initial data collection is crucial. Knowing if your main impurity is a highly polar byproduct, a non-polar side product, or unreacted starting material will determine whether you should use chromatography, recrystallization, or an acid-base extraction.

Part 2: Troubleshooting Synthesis-Related Impurities

Low purity often originates from the reaction itself. The most common synthetic route involves the reaction of 2-chloro-3-nitropyridine with a vinyl Grignard reagent.[2][3] Issues in this multi-step process are a frequent source of impurities.

Q2: My TLC shows a spot with a similar Rf to my starting material (2-chloro-3-nitropyridine). What went wrong?

A2: This indicates an incomplete reaction. The root cause is often related to the Grignard reagent or reaction conditions.

  • Causality: The formation of the pyrrole ring is a complex process initiated by the addition of the vinyl Grignard reagent.[3] This reagent is highly sensitive to moisture and air. Inactivation of the Grignard reagent or insufficient equivalents will lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Glassware must be oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen). All solvents, particularly the THF used for the reaction, must be rigorously dried.

    • Verify Grignard Reagent Titer: Do not assume the concentration of the commercial Grignard reagent is accurate, as it can degrade over time. Titrate the reagent before use to determine its exact molarity.

    • Check Reaction Temperature: The initial addition of the Grignard reagent is typically performed at a very low temperature (-78 °C) to control reactivity, followed by a slow warm-up.[2][3] Poor temperature control can lead to side reactions and degradation of the reagent.

Q3: I'm observing several unknown spots on my TLC, some more polar and some less polar than the product. What are these likely to be?

A3: This suggests the formation of byproducts. In azaindole syntheses, various side reactions can occur.[4]

  • Causality & Likely Impurities:

    • Over-addition/Side reactions: Using a large excess of vinylmagnesium bromide or warming the reaction too quickly can lead to the formation of complex polymeric materials or other undesired products.

    • Intermediate Reactivity: Intermediates in the cyclization process can be reactive. For example, aldol-type reactions between intermediates have been noted as a source of impurities in similar syntheses.[4]

    • Workup Issues: The quenching step with aqueous ammonium chloride must be done carefully at low temperatures.[2][3] An overly vigorous or warm quench can lead to degradation of the desired product.

  • Preventative Measures:

    • Controlled Reagent Addition: Add the vinylmagnesium bromide dropwise at -78 °C, monitoring the internal temperature.

    • Careful Temperature Management: Adhere strictly to the protocol's temperature profile, allowing the reaction to warm slowly to the specified temperature (e.g., -20 °C) and hold for the required time.[3]

    • Controlled Quench: Perform the quench slowly, ensuring the reaction mixture does not warm up excessively.

Troubleshooting Workflow: Synthesis Issues

G cluster_sm Incomplete Reaction cluster_byproducts Side Reactions start Low Purity Detected Post-Synthesis check_sm Starting Material (SM) Detected in Crude? start->check_sm byproducts Multiple Byproducts Detected? start->byproducts sm_cause1 Cause: Inactive Grignard Reagent check_sm->sm_cause1 YES sm_cause2 Cause: Non-Anhydrous Conditions check_sm->sm_cause2 YES bp_cause1 Cause: Poor Temp. Control byproducts->bp_cause1 YES bp_cause2 Cause: Improper Quench byproducts->bp_cause2 YES sm_solution1 Solution: Titrate Grignard before use. sm_cause1->sm_solution1 sm_solution2 Solution: Rigorously dry all glassware and solvents. sm_cause2->sm_solution2 bp_solution1 Solution: Slow, dropwise reagent addition at -78°C. bp_cause1->bp_solution1 bp_solution2 Solution: Quench slowly while maintaining low temp. bp_cause2->bp_solution2

Caption: Troubleshooting logic for synthesis-related impurities.

Part 3: Frequently Asked Questions on Purification

Once you have a crude product, selecting and optimizing the purification method is the next critical step.

Q4: My crude product is a dark oil/solid. What is the best method to purify this compound?

A4: Flash column chromatography on silica gel is the most robust and commonly reported method for purifying this compound.[2][3] It is particularly effective at separating the target compound from both more polar and less polar impurities.

Q5: How do I select the optimal solvent system (mobile phase) for flash column chromatography?

A5: The ideal solvent system is determined empirically using TLC.

  • Goal: You are looking for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. The Rf (retention factor) is the distance the spot travels divided by the distance the solvent front travels.

  • TLC Screening:

    • Start with a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc).

    • Test various ratios on TLC plates (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

    • If the product remains at the baseline (Rf=0), a more polar system is needed. Try Dichloromethane (DCM) and Methanol (MeOH).

  • Interpreting Results: The ideal system will show good separation between the product spot and all impurity spots. If two spots are very close together, you may need to try a different solvent combination (e.g., Toluene/Acetone).

Solvent System (v/v) Typical Application Reference
Ethyl Acetate / Hexane (Gradient)Good for general purpose separation of moderately polar compounds. Start with low EtOAc concentration.[3]
Dichloromethane / Methanol (Gradient)Effective for more polar compounds that do not move in Hexane/EtOAc.[2]
Dichloromethane / Methanol / Ammonium HydroxideUsed for basic compounds that may streak on silica gel. The NH₄OH neutralizes acidic sites on the silica.[2]

Q6: My column chromatography resulted in poor separation or co-elution of impurities. What can I do to improve it?

A6: This is a common problem. Here are several optimization strategies:

  • Causality: Poor separation occurs when the affinities of the product and an impurity for the stationary phase are too similar in the chosen mobile phase. This can also be caused by improper column packing or loading.

  • Optimization Steps:

    • Use a Shallower Gradient: Instead of jumping from 10% to 50% EtOAc in Hexane, run a more gradual gradient (e.g., 10% -> 15% -> 20%...). This gives the compounds more time to resolve.

    • Load the Sample Properly: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. For difficult separations, use a higher ratio. Also, ensure you load the sample in a minimal amount of solvent or use the "dry loading" technique.[5]

    • Check Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and lead to poor separation.[5]

Q7: Is recrystallization a viable purification method for this compound?

A7: Yes, if the crude product is mostly pure (>85-90%) and solid, recrystallization can be an excellent and scalable final purification step.[6] It is most effective at removing small amounts of impurities with different solubility profiles.

  • Principle: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

  • Solvent Selection: Screen solvents on a small scale. Good candidates for this heterocyclic system might include toluene, ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[6][7]

Workflow: Choosing a Purification Method

G start Crude Product Obtained analyze Analyze Crude by TLC/NMR start->analyze is_solid Is product a solid? analyze->is_solid purity_level Purity > 85%? is_solid->purity_level YES chromatography Perform Flash Column Chromatography is_solid->chromatography NO (Oil) impurity_type Impurities have different polarity? purity_level->impurity_type YES purity_level->chromatography NO recrystallize Attempt Recrystallization impurity_type->recrystallize YES impurity_type->chromatography NO

Caption: Decision tree for selecting the primary purification method.

Part 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline. The mobile phase and column size should be adjusted based on your TLC analysis and the amount of crude material.

  • Column Preparation:

    • Select an appropriately sized column and plug the bottom with a small amount of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexanes).[5]

    • Pour the slurry into the column, tapping gently to ensure even packing. Allow the silica to settle. Add another layer of sand on top.

    • Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top layer of sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure to achieve a steady flow rate.

    • Begin collecting fractions. Monitor the elution process by taking TLC spots from the collected fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase as required to elute your product.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test potential solvents. Add ~20 mg of crude product and a few drops of solvent. The ideal solvent will not dissolve the material at room temperature but will fully dissolve it upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel residue), perform a quick gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

By following this structured troubleshooting guide, you can systematically identify the source of low purity and apply the most effective purification strategy to obtain high-quality this compound for your research and development needs.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 7-Chloro-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the nuances of palladium-catalyzed cross-coupling reactions involving 7-chloro-azaindole substrates. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with 7-chloro-azaindoles?

A1: 7-Azaindoles present unique challenges in cross-coupling reactions due to the electronic properties of the bicyclic heteroaromatic system. The pyridine nitrogen can act as a coordinating agent for the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[1][2] Additionally, the unprotected N-H group on the pyrrole ring can participate in undesired side reactions, such as homo-coupling.[3]

Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with a 7-chloro-azaindole?

A2: A general starting point for catalyst loading in Suzuki-Miyaura reactions is between 1-5 mol % of the palladium source.[4] However, for challenging substrates like 7-chloro-azaindoles, it may be necessary to start at the higher end of this range or even slightly above, particularly during initial screening experiments. Optimization studies can then be performed to reduce the catalyst loading for improved cost-effectiveness and lower residual palladium levels in the final product.[5][6][7]

Q3: How does the choice of ligand impact the catalyst loading and overall reaction success?

A3: The ligand plays a critical role in stabilizing the active Pd(0) species, facilitating oxidative addition, and promoting reductive elimination.[8] For heteroaromatic substrates like 7-azaindoles, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos have shown considerable success.[3][9] The use of these advanced ligands can often enable lower catalyst loadings and milder reaction conditions.

Q4: My reaction is not going to completion. Should I simply increase the catalyst loading?

A4: While insufficient catalyst is a possible cause, it's often not the primary issue. Before increasing the catalyst loading, it is crucial to systematically evaluate other reaction parameters.[8] Inefficient catalyst activation, poor reagent quality (especially moisture or oxygen contamination), incorrect base or solvent selection, or suboptimal temperature can all lead to incomplete conversion. Increasing the catalyst loading without addressing the root cause can lead to increased side product formation and complicate purification.[10]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during cross-coupling reactions with 7-chloro-azaindoles.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction with 7-chloro-azaindole shows little to no formation of the desired product. What are the likely causes and how can I address them?

A: Causal Analysis & Troubleshooting Steps

Low or no yield is a common but multifaceted problem. The underlying cause often lies in one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

1. Catalyst System Integrity
  • Cause: Inefficient generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a frequent culprit.[8] The choice of ligand is also crucial for catalyst stability and activity.[8]

  • Solution:

    • Use a Precatalyst: Employing a well-defined palladium precatalyst, such as a Buchwald G3 or G4 palladacycle, can ensure more reliable and efficient generation of the active catalytic species.[11]

    • Ligand Selection: For 7-azaindole substrates, sterically hindered biaryl phosphine ligands are often effective.[3][9] Consider screening a panel of ligands to identify the optimal choice for your specific transformation.

2. Reaction Conditions
  • Cause: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen and moisture. Improperly degassed solvents or a non-inert atmosphere can deactivate the catalyst. The choice of base and solvent is also critical and substrate-dependent.

  • Solution:

    • Ensure Inert Atmosphere: Utilize standard Schlenk techniques or a glovebox to maintain an inert atmosphere of nitrogen or argon.[12][13] Ensure all solvents are anhydrous and properly degassed.

    • Base and Solvent Screening: The basicity and solubility of the chosen base are important. For unprotected azaindoles, strong, non-nucleophilic bases like LiHMDS have been shown to be effective in preventing side reactions.[3] Solvents like THF, dioxane, and toluene are commonly used. A screening of different base/solvent combinations is recommended.[9]

3. Reagent Purity
  • Cause: Impurities in the starting materials, including the 7-chloro-azaindole, coupling partner, or base, can inhibit the reaction.

  • Solution:

    • Verify Reagent Quality: Ensure all reagents are of high purity. If necessary, purify starting materials before use. For example, amines can be purified by distillation or filtration through a plug of activated alumina.[11]

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to optimizing catalyst loading for a Suzuki-Miyaura coupling of 7-chloro-azaindole.

Materials:

  • 7-chloro-azaindole

  • Arylboronic acid

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane/water mixture)

  • Reaction vials with stir bars

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an array of reaction vials under an inert atmosphere, add 7-chloro-azaindole (1.0 equiv).

  • Varying Catalyst Loading: To each vial, add a different loading of the palladium precatalyst. A typical range for screening would be 0.5 mol %, 1.0 mol %, 2.0 mol %, and 5.0 mol %.

  • Addition of Reagents: Add the arylboronic acid (1.2-1.5 equiv) and the base (2.0-3.0 equiv) to each vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration.

  • Reaction Execution: Seal the vials and stir the reactions at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Data Interpretation: Compare the reaction conversions and product yields across the different catalyst loadings to determine the optimal level that provides a balance between reaction efficiency and catalyst cost.

Table 1: Example Data for Catalyst Loading Optimization

EntryCatalyst Loading (mol %)Time (h)Conversion (%)
10.52445
21.02485
32.012>95
45.08>95
Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of a homocoupled azaindole byproduct. How can I minimize this?

A: Causal Analysis & Troubleshooting Steps

Homocoupling of the azaindole is a common side reaction, particularly with unprotected N-H substrates.[3] This can arise from the deprotonation of the azaindole N-H followed by transmetalation onto the palladium center.

  • Cause: The use of certain bases can promote the deprotonation of the azaindole N-H, leading to undesired reactivity.

  • Solution:

    • Employ a Strong, Non-Coordinating Base: The use of a strong base like lithium hexamethyldisilazide (LiHMDS) can fully deprotonate both the amine (in the case of Buchwald-Hartwig amination) and the azaindole. This can surprisingly reduce the rate of the undesired transmetalation that leads to homo-coupling.[3]

    • Protecting Group Strategy: If optimization of the base does not resolve the issue, consider protecting the azaindole N-H with a suitable protecting group that can be removed post-coupling.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)_2 Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Purity & Integrity Start->Check_Reagents Check_Setup Ensure Inert Atmosphere & Anhydrous Conditions Check_Reagents->Check_Setup Check_Catalyst Evaluate Catalyst & Ligand Choice Check_Setup->Check_Catalyst Screen_Conditions Screen Solvents & Bases Check_Catalyst->Screen_Conditions Optimize_Loading Optimize Catalyst Loading Screen_Conditions->Optimize_Loading Success Improved Yield Optimize_Loading->Success

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

III. References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 8

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. 11

  • National Institutes of Health. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. 3

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. 9

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. 14

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. 1

  • Sigma-Aldrich. Cross-Coupling Reaction Guide. 15

  • PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 16

  • SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. 10

  • ACS Publications. Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. 17

  • PubMed Central. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. 18

  • Dalton Transactions (RSC Publishing). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. 5

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 19

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. 20

  • PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development. 6

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. 21

  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. 22

  • ResearchGate. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. 7

  • ResearchGate. Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. 23

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. 2

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). 24

  • ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. 12

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. 25

  • Wikipedia. Buchwald–Hartwig amination. 26

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. 27

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. 28

  • Wikipedia. Suzuki reaction. 4

  • White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. 13

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. 29

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. 30

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. 31

  • JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. 32

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. 33

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. 34

  • Reddit. Failed suzuki coupling, any suggenstions?. 35

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. 36

  • Reddit. Help needed with unreproducible Suzuki coupling. 37

  • Reddit. Struggling with Suzuki Reaction. 38

References

Technical Support Center: Enhancing the Solubility of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole derivatives. This guide is designed to provide practical, in-depth solutions to the common yet significant challenge of poor aqueous solubility encountered with this important class of compounds. 7-Azaindole and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing as core scaffolds in kinase inhibitors and other therapeutics.[1][2] However, their often planar and crystalline nature can lead to strong intermolecular interactions, resulting in low solubility that hampers screening, formulation, and ultimately, bioavailability.[3][4]

This document moves beyond simple protocols to explain the causality behind each troubleshooting step, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my 7-azaindole derivatives so poorly soluble in aqueous media?

The low solubility of many 7-azaindole derivatives stems from a combination of their physicochemical properties. The fused aromatic ring system is inherently hydrophobic and planar, which promotes efficient crystal lattice packing. Overcoming this strong crystal lattice energy requires a significant amount of energy, leading to poor solubility.[3][5] While the introduction of the nitrogen atom in the pyridine ring does increase polarity compared to an indole, it may not be sufficient to overcome the dominant hydrophobic and crystalline characteristics, especially with further lipophilic substitutions on the scaffold.

Q2: What is the quickest initial test I can run to see if solubility can be improved?

The first and most straightforward approach is to assess the impact of pH on your compound's solubility.[6][7] The 7-azaindole scaffold contains a pyridine nitrogen which is basic and can be protonated at acidic pH. If your derivative has a suitable pKa, lowering the pH of the medium can lead to the formation of a more soluble salt form. A simple test involves attempting to dissolve the compound in buffers of varying pH (e.g., pH 2.0, 5.0, and 7.4) to observe any visible differences.

Q3: My compound is not ionizable or pH adjustment didn't work. What's the next logical step for early-stage screening assays?

For early-stage in vitro assays where a stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the use of co-solvents is a common and effective strategy.[7][8] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds. Polyethylene glycol (PEG) and ethanol are common examples. However, it is critical to ensure the final concentration of the organic solvent is low enough to not interfere with the biological assay.

Q4: What are "enabling technologies," and when should I consider them?

Enabling technologies are advanced formulation strategies used when simple methods like pH adjustment or co-solvents are insufficient, particularly for in vivo studies or final drug product development.[4] These techniques aim to overcome poor solubility and enhance bioavailability.[9] Key examples include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[10][11]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying systems (SEDDS).[10]

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosuspension to improve the dissolution rate.[12][13]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug, enhancing its apparent solubility.[12][14]

The choice of technology depends on the compound's properties, the desired dosage form, and the stage of development.[15]

Troubleshooting Guide: From Benchtop to Preclinical

This section provides a structured approach to diagnosing and solving solubility issues you may encounter during your experiments.

Workflow for Addressing Poor Solubility

The following diagram outlines a logical decision-making process for tackling a poorly soluble 7-azaindole derivative.

G cluster_0 cluster_1 Initial Assessment & Simple Solutions cluster_2 Advanced Formulation Strategies cluster_3 start Start: Poorly Soluble 7-Azaindole Derivative pka Determine pKa Is the compound ionizable? start->pka ph_test Conduct pH-Solubility Profile pka->ph_test Yes cosolvent Screen Co-solvents (PEG, Propylene Glycol, Ethanol) pka->cosolvent No / Insufficient ph_test->cosolvent Failure end_invitro Solution for In Vitro / Discovery ph_test->end_invitro Success asd Amorphous Solid Dispersions (ASDs) cosolvent->asd Advanced formulation needed lipid Lipid-Based Formulations (SEDDS, Microemulsions) cosolvent->lipid particle Particle Size Reduction (Micronization, Nanosuspension) cosolvent->particle cyclo Cyclodextrin Complexation cosolvent->cyclo cosolvent->end_invitro Success for screening end_invivo Solution for In Vivo / Development asd->end_invivo lipid->end_invivo particle->end_invivo cyclo->end_invivo

Caption: Decision workflow for enhancing 7-azaindole derivative solubility.

Issue 1: Compound Precipitates When Diluting Organic Stock into Aqueous Buffer

This is a classic sign of a compound "crashing out" of solution, where its concentration exceeds its thermodynamic solubility in the final aqueous medium.

Solution A: pH Modification

Causality: The pyridine nitrogen in the 7-azaindole ring can accept a proton, forming a cationic salt that often has significantly higher aqueous solubility.[5][6] This strategy is only effective if the compound has a pKa that allows for ionization within a physiologically and experimentally relevant pH range (typically pH 2-8).

Experimental Protocol 1: Determining a pH-Solubility Profile

  • Preparation: Prepare a series of buffers across a range of pH values (e.g., from pH 2.0 to 8.0 in 1.0 unit increments).

  • Equilibration: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm filter is recommended to remove any fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. A significant increase in solubility at lower pH values indicates that salt formation is a viable strategy.[16]

Solution B: Employing Solubilizing Excipients

Causality: When pH modification is not an option, excipients can be used to increase the apparent solubility of a compound in a given solvent system.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This change makes the environment more favorable for hydrophobic molecules.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively carrying them in the aqueous solution.[5][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][17] They can encapsulate a guest molecule, like a 7-azaindole derivative, forming an "inclusion complex" that has much greater aqueous solubility.[18][19]

Data Table 1: Common Solubilizing Excipients for Early-Stage Formulations

Excipient TypeExample(s)Typical Concentration RangeMechanism of ActionKey Considerations
Co-solvents PEG 400, Propylene Glycol, Ethanol5-40% (v/v)Reduces solvent polarity.[8]Potential for biological assay interference or toxicity at high concentrations.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL0.1-5% (w/v)Micellar solubilization.[5]Must be used above the CMC; potential for cell lysis in in vitro assays.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD)1-20% (w/v)Host-guest inclusion complexation.[17][20]Can alter the free fraction of the drug, potentially impacting activity. SBEβCD is anionic and good for cationic drugs.[17]
Issue 2: Promising Compound Shows Poor Oral Bioavailability in Animal Studies

Low bioavailability for a poorly soluble compound, even if it can be formulated for dosing, is often due to a low dissolution rate in the gastrointestinal tract. The compound passes through the absorption window before it can fully dissolve.

Solution A: Amorphous Solid Dispersions (ASDs)

Causality: Crystalline materials require energy to break the crystal lattice before they can dissolve. Amorphous forms lack this ordered structure and are in a higher energy state, which significantly enhances both the rate and extent of dissolution.[5][11] An ASD stabilizes this amorphous form within a hydrophilic polymer matrix, preventing recrystallization and promoting rapid dissolution to create a supersaturated solution in vivo.[21][22]

Experimental Protocol 2: Preparation of an ASD by Solvent Evaporation

  • Solvent Selection: Identify a common volatile solvent (e.g., acetone, methanol, or a mixture) in which both the 7-azaindole derivative and the chosen polymer (e.g., PVP K30, HPMC) are fully soluble.[23]

  • Dissolution: Dissolve the drug and the polymer in the selected solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight). Ensure a clear solution is formed.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and grind it into a fine powder. Confirm the amorphous nature of the drug using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Dissolution Testing: Perform an in vitro dissolution test comparing the ASD to the neat crystalline drug to confirm the enhancement in dissolution rate.

Solution B: Complexation with Cyclodextrins

Causality: As mentioned, cyclodextrins form inclusion complexes. For oral delivery, this complex can shuttle the drug through the aqueous environment of the gut to the intestinal wall. At the cell surface, the complex dissociates, releasing the free drug for absorption. This process increases the concentration of dissolved drug at the site of absorption.[18]

Diagram: Cyclodextrin Inclusion Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Experimental Protocol 3: Phase Solubility Studies with Cyclodextrins

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0 to 50 mM HPβCD).

  • Equilibration: Add an excess amount of the 7-azaindole derivative to each cyclodextrin solution.

  • Mixing & Separation: Follow steps 3 and 4 from Protocol 1 (agitating to reach equilibrium, then separating the undissolved solid).

  • Quantification: Measure the concentration of the dissolved drug in the supernatant of each sample (Protocol 1, Step 5).

  • Analysis: Plot the solubility of the drug against the concentration of the cyclodextrin. A linear increase (an AL-type diagram) is indicative of the formation of a 1:1 soluble complex and is a strong indicator that this is a viable strategy. The slope can be used to calculate the complexation efficiency.[14]

Summary of Advanced Strategies

The selection of an advanced solubility enhancement technique is a critical decision in drug development. The table below summarizes the primary advantages and disadvantages of the most common approaches.

Data Table 2: Comparison of Advanced Solubility Enhancement Technologies

TechnologyPrimary MechanismAdvantagesDisadvantagesBest Suited For
Amorphous Solid Dispersions (ASDs) Overcomes crystal lattice energy, creates supersaturation.[11]High drug loading possible; significant solubility enhancement.[24]Physically unstable (risk of recrystallization); requires specific polymers.[11]"Brick dust" compounds with high melting points.[4]
Lipid-Based Formulations Pre-dissolves drug in a lipid vehicle.[10]Enhances both solubility and permeability; protects drug from degradation.Can be complex to develop and manufacture; potential for GI side effects.Highly lipophilic (greasy) compounds.
Nanosuspensions Increases surface area, leading to faster dissolution (Noyes-Whitney equation).[12][13]High drug loading (up to 100%); suitable for parenteral administration.Risk of particle aggregation (Ostwald ripening); specialized equipment needed.Compounds that are stable in crystalline form but dissolve too slowly.
Cyclodextrin Complexation Forms a soluble host-guest complex.[17]Easy to prepare; uses GRAS (Generally Regarded as Safe) excipients.Limited drug loading capacity; can be expensive at commercial scale.Molecules with appropriate size and shape to fit within the cyclodextrin cavity.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges associated with 7-azaindole derivatives, accelerating the journey from discovery to clinical application.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 7-Chloro-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of chemical shifts, explaining the causal relationships behind spectral patterns and providing validated experimental protocols.

Fundamentals of ¹H NMR for the 7-Chloro-1H-pyrrolo[2,3-c]pyridine Core

The this compound, or 7-chloro-6-azaindole, structure consists of a fused pyridine and pyrrole ring.[1] The numbering convention, crucial for spectral assignment, is shown below. The proton NMR spectrum is characterized by distinct signals for the protons on both the pyrrole and pyridine rings.

The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom significantly influences the chemical shifts of the aromatic protons. Protons on the pyridine ring (H4, H5) are typically found further downfield compared to those on the pyrrole ring (H2, H3) due to the deshielding effect of the adjacent nitrogen atom.[2] The NH proton (H1) of the pyrrole ring is often observed as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature.[3]

dot graph Structure { layout=neato; node [shape=none, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11435048&t=l", label=""];

// Invisible nodes for positioning labels N1 [pos="0.3,0.8!", label="N1-H", fontcolor="#202124"]; C2 [pos="1.3,1.2!", label="H2", fontcolor="#202124"]; C3 [pos="1.7,0.2!", label="H3", fontcolor="#202124"]; C4 [pos="0.3,-1.2!", label="H4", fontcolor="#202124"]; C5 [pos="-0.8,-1.2!", label="H5", fontcolor="#202124"]; N6 [pos="-1.3,0.0!", label="N6", fontcolor="#202124"]; C7 [pos="-0.8,1.2!", label="C7-Cl", fontcolor="#202124"];

} } Caption: Structure and numbering of this compound.

A Validated Protocol for ¹H NMR Data Acquisition

Obtaining high-quality, reproducible ¹H NMR spectra is contingent on a standardized experimental approach. The following protocol is recommended for the analysis of this compound derivatives.

Experimental Details & Justification
  • Sample Preparation :

    • Solvent Choice : The choice of deuterated solvent is critical.

      • CDCl₃ (Deuterated Chloroform) is a common choice for many organic molecules. For the parent compound, the NH proton appears as a broad singlet around δ 8.73 ppm.[4]

      • DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is often preferred for azaindole derivatives. It is a polar, aprotic solvent that can form hydrogen bonds with the N-H proton, shifting its signal significantly downfield (typically > δ 11.0 ppm) and reducing its exchange rate, which results in a sharper signal. This moves the NH proton away from the crowded aromatic region, simplifying spectral analysis.

    • Concentration : A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient for modern NMR spectrometers (≥400 MHz).

  • Data Acquisition :

    • Field Strength : Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[5]

    • Temperature : Maintaining a constant temperature, typically 298 K (25 °C), is important for reproducibility.[5]

    • Confirmation of NH Proton : To definitively identify the labile N-H proton, a D₂O exchange experiment can be performed. A drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the N-H proton will disappear or significantly diminish due to proton-deuterium exchange.

Comparative Spectral Analysis

The utility of ¹H NMR lies in its sensitivity to the electronic environment of each proton. Substitution on the this compound core induces predictable changes in the chemical shifts and coupling patterns of the remaining protons.

Reference Spectrum: Unsubstituted this compound

The reported ¹H NMR data for the parent compound provides a crucial baseline for comparison.

ProtonChemical Shift (δ) in CDCl₃ (ppm)[4]MultiplicityCoupling Constant (J) (Hz)[4]
H1 (NH)8.73s (broad)-
H48.04d5.5
H57.43 (m)dd6.2, 3.4
H27.53-7.46 (m)m-
H36.64dd3.1, 2.1

Note: The original source reports H2 and H5 as a multiplet; assignments are based on typical azaindole spectra where H5 is coupled to H4.

Case Study: The Effect of Substitution

Analyzing how substitutions alter the ¹H NMR spectrum provides invaluable structural information. While specific data for a wide range of this compound derivatives is not consolidated in a single source, we can infer the expected changes based on well-established principles and data from related azaindole compounds.[6][7]

1. N-Substitution (at position 1):

  • Effect : Replacing the N-H proton with an alkyl or aryl group eliminates the broad NH signal. This substitution will cause slight shifts in the adjacent pyrrole protons (H2 and H3). For instance, N-alkylation typically causes a minor upfield or downfield shift of H2 and H3 depending on the nature of the alkyl group.

  • Example Inference : In a study on 7-azaindole derivatives, introducing substituents at the NH position was shown to impact biological activity, and these changes would be directly verifiable by the disappearance of the NH signal and shifts in the pyrrole ring protons in the ¹H NMR spectrum.[6]

2. C-Substitution (e.g., at position 3):

  • Effect : Introducing a substituent at the C3 position will remove the H3 signal from the spectrum. More importantly, the signal for H2 will simplify from a doublet of doublets to a singlet (or a narrow doublet if long-range coupling exists).

  • Example Inference : The introduction of an electron-withdrawing group, such as a formyl or carboxyl group, at C3 would be expected to significantly deshield the adjacent H2 and H4 protons, shifting their signals downfield. Conversely, an electron-donating group would cause an upfield shift.

3. C-Substitution (e.g., at position 5):

  • Effect : Substitution at the C5 position will remove the H5 signal. The signal for H4, which is typically a doublet due to coupling with H5, will simplify to a singlet.

  • Example Inference : In related 7-azaindole systems, substitution at the pyridine ring positions has been used to modulate compound properties.[6] The resulting changes in the multiplicity of the remaining pyridine proton signals are a key diagnostic tool for confirming the position of substitution.

Summary of Expected ¹H NMR Shifts for Hypothetical Derivatives (in CDCl₃)

CompoundH1 (NH)H2H3H4H5
Parent Compound [4]~8.7 (br s)~7.5 (m)~6.6 (dd)~8.0 (d)~7.4 (dd)
1-Methyl Derivative AbsentShiftedShifted~8.0 (d)~7.4 (dd)
3-Formyl Derivative ~8.8 (br s)Downfield (s)AbsentDownfield (d)~7.5 (dd)
5-Bromo Derivative ~8.7 (br s)~7.5 (d)~6.6 (d)Downfield (s)Absent

This table presents predicted trends. Actual chemical shifts will vary based on the specific substituent and solvent.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the characterization of this compound derivatives. By establishing a baseline spectrum of the parent compound and understanding the predictable electronic effects of substitution, researchers can confidently elucidate the structures of new analogues. A systematic approach, including careful solvent selection, standardized acquisition parameters, and confirmatory experiments like D₂O exchange, ensures the integrity and reliability of the structural data, which is fundamental to advancing drug discovery and development programs based on this privileged scaffold.

References

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Building Block

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the bedrock of innovation. Among these, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, a member of the azaindole family, has emerged as a privileged structure.[1][2] Its unique arrangement of nitrogen atoms and the reactive chlorine handle make it an invaluable starting material for synthesizing a new generation of therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1] The journey from a promising molecular design to a viable drug candidate is, however, paved with rigorous quality control. The purity of a starting material like this compound is not a mere metric; it is the foundation upon which reproducible biological data and, ultimately, patient safety are built.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, grounded in the principles of orthogonal analysis and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[3][4][5]

The Synthetic Landscape and Anticipated Impurities

A robust purity analysis begins with understanding the synthetic route, as it dictates the likely impurity profile. A common laboratory-scale synthesis for this compound involves the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide, followed by cyclization.[6]

This process, like any chemical transformation, can generate a spectrum of impurities. Adhering to the ICH Q3A(R2) guidelines, we can classify these potential contaminants into three main categories.[3][7]

  • Organic Impurities: These include unreacted starting materials (2-chloro-3-nitropyridine), process-related by-products from incomplete or alternative reaction pathways, and degradation products formed during synthesis or storage.

  • Inorganic Impurities: These are typically non-carbon-containing substances, such as residual catalysts, inorganic salts from workup procedures (e.g., magnesium salts), and processing aids like charcoal or filter media.[3]

  • Residual Solvents: Solvents used during the reaction (e.g., Tetrahydrofuran - THF) and purification (e.g., Ethyl Acetate, Dichloromethane, Methanol) can remain in the final product and must be quantified.[6]

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This multi-pronged approach minimizes the risk of an impurity co-eluting with the main peak in one method and going undetected. Our workflow integrates chromatographic, spectroscopic, and compositional analysis to build a high-confidence purity profile.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Purity Analysis cluster_result Final Assessment Synthesized_Product Synthesized Crude This compound HPLC HPLC-DAD (Organic Purity, Non-volatile Impurities) Synthesized_Product->HPLC GCMS Headspace GC-MS (Residual Solvents, Volatile Impurities) Synthesized_Product->GCMS NMR ¹H NMR Spectroscopy (Structural Confirmation, Organic Impurities) Synthesized_Product->NMR EA Elemental Analysis (Compositional Purity) Synthesized_Product->EA Final_Report Certificate of Analysis (Purity >99.5%) HPLC->Final_Report GCMS->Final_Report NMR->Final_Report EA->Final_Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Detailed Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Organic Purity

Expertise & Experience: HPLC is the workhorse for purity assessment of non-volatile organic compounds. A reverse-phase (RP) method is chosen due to the moderate polarity of the azaindole core. A Diode Array Detector (DAD) is essential, as it provides spectral information across a range of wavelengths, allowing us to assess peak purity and ensure a potential impurity isn't co-eluting under the main peak.[8]

Protocol:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 254 nm (primary) and 280 nm (secondary), with spectral scan from 200-400 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute as necessary.

Trustworthiness: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The ICH reporting threshold is typically ≥0.05%.[4] Any impurity exceeding this level must be reported. The DAD's peak purity analysis compares spectra across the peak; a high similarity score confirms the peak is spectrally homogenous.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: To quantify residual solvents and other volatile organic impurities, headspace GC-MS is the gold standard. By heating the sample in a sealed vial, we analyze only the volatile components, avoiding contamination of the system with the non-volatile API.

Protocol:

  • System: Agilent 7890B GC with 5977A MSD and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Headspace Conditions: Oven at 80 °C, Loop at 90 °C, Transfer line at 100 °C. Vial equilibration time of 15 minutes.

  • GC Oven Program: Initial 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 35-350 amu.

  • Sample Preparation: Accurately weigh ~20 mg of the compound into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO). Seal and crimp immediately.

Trustworthiness: Impurities are identified by matching their mass spectra against a validated library (e.g., NIST). Quantification is achieved by creating a calibration curve with known standards for expected solvents (THF, EtOAc, etc.), as mandated by ICH Q3C guidelines.

¹H NMR Spectroscopy for Structural Verification

Expertise & Experience: NMR spectroscopy provides an unparalleled view of the molecule's structure. While not primarily a quantitative purity tool without an internal standard (qNMR), it serves as a powerful method for structural confirmation and for detecting structurally distinct impurities that might be missed by chromatography.

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Experiment: Standard ¹H NMR experiment (e.g., 'zg30' pulse program).

  • Acquisition: 16-32 scans, relaxation delay (d1) of 1 second.

Trustworthiness: The resulting spectrum is compared against a reference spectrum or theoretical chemical shifts.[6] The presence of unexpected peaks, particularly in the aromatic and vinyl regions, would indicate organic impurities. The integration of signals should correspond to the number of protons in the structure. For example, the ¹H NMR spectrum in CDCl₃ should show characteristic signals for the pyrrole and pyridine rings.[6]

Elemental Analysis for Compositional Purity

Expertise & Experience: Elemental analysis provides a fundamental check on the compound's elemental composition. It is highly sensitive to inorganic impurities (like salts) and non-volatile substances that lack a UV chromophore for HPLC detection.

Protocol:

  • System: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

  • Sample Preparation: Accurately weigh 2-3 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are measured by thermal conductivity detectors.

Trustworthiness: The experimental weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values for the molecular formula C₇H₅ClN₂ (MW: 152.58 g/mol ).[][10]

  • Theoretical %C: 55.10%

  • Theoretical %H: 3.30%

  • Theoretical %N: 18.36% A deviation of >0.4% between experimental and theoretical values suggests the presence of impurities.

Comparative Data Summary

The following table summarizes the results from a representative batch of synthesized this compound, demonstrating the power of the orthogonal approach.

Analytical MethodParameter MeasuredResultInterpretation
RP-HPLC (254 nm) Organic Purity (Area %)99.85%High purity with respect to UV-active impurities. No single impurity >0.05%.
Headspace GC-MS Residual SolventsTHF: 150 ppmEthyl Acetate: 80 ppmAll solvents are well below ICH limits. No volatile organic impurities detected.
¹H NMR (400 MHz) Structural Identity & ImpuritiesSpectrum consistent with proposed structure. No extraneous peaks observed.Confirms the chemical identity of the main component. No significant organic impurities.
Elemental Analysis Elemental Composition (%C, %H, %N)C: 55.21%H: 3.35%N: 18.29%Excellent correlation with theoretical values (all within ±0.4%). Purity is high.

Comparison with Alternative Heterocyclic Scaffolds

This compound (a 7-azaindole) is often considered alongside other bioisosteric scaffolds in drug design. Each alternative presents unique synthetic challenges and potential impurity profiles.[2][11] The choice of scaffold can significantly impact physicochemical properties like solubility, which is a critical factor in drug development.

Scaffold_Comparison Scaffold_7A 7-Azaindole (Target) C₇H₅ClN₂ pKa ~4.5 LogP ~1.9 Good H-bond acceptor/donor Prone to N-oxidation Scaffold_Indole Indole C₈H₆Cl pKa ~17 LogP ~2.8 Less polar Simpler synthesis, fewer N-related impurities Scaffold_7A->Scaffold_Indole Bioisostere (N for CH) Scaffold_4A 4-Azaindole C₇H₅ClN₂ pKa ~6.8 LogP ~1.5 More basic, higher solubility Different reactivity profile Scaffold_7A->Scaffold_4A Isomer Scaffold_PP Pyrrolo[2,3-d]pyrimidine C₆H₄ClN₃ Multiple N for H-bonding Often more complex synthesis Scaffold_7A->Scaffold_PP Scaffold Hop

Caption: Comparison of 7-azaindole with alternative scaffolds.

ScaffoldKey AdvantagesCommon Impurity Concerns
This compound Proven bioactivity, versatile chemistry.[1]Positional isomers, starting material carryover.
4-Chloroindole Simpler synthesis, less polar.Dimerization by-products, residual heavy metal catalysts.
4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Azaindole) Often higher aqueous solubility.More complex synthesis, potential for N-oxide formation.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Additional H-bond acceptors for kinase hinge binding.[12]Multi-step synthesis increases potential for intermediates.

Conclusion

The purity analysis of this compound is a clear demonstration of the principle that "the dose makes the poison," and an impurity is simply a substance delivered at an unintended dose. For drug development professionals, ensuring the purity of a key building block is the first and most critical step in generating reliable, reproducible, and safe clinical candidates. By employing an orthogonal analytical strategy that combines chromatography (HPLC, GC-MS), spectroscopy (NMR), and compositional analysis (EA), we can build a comprehensive and trustworthy purity profile. This rigorous, multi-faceted approach validates the quality of the synthesized material, providing the solid foundation required for its successful application in the discovery and development of new medicines.

References

The Azaindole Scaffold: A Comparative Guide to Isomeric-Driven Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors.[1] This bicyclic aromatic heterocycle, a bioisostere of indole, offers a strategic advantage: the introduction of a nitrogen atom into the benzene ring of the indole core. This seemingly subtle modification can profoundly influence the molecule's physicochemical properties—such as hydrogen bonding capacity, pKa, dipole moment, and metabolic stability—which in turn dictates its interaction with biological targets.[1][2] This guide provides an in-depth comparative analysis of the four principal positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, with a focus on their differential performance in key biological assays.

The Azaindole Isomers: Structural Nuances and Their Physicochemical Implications

Azaindoles, also known as pyrrolopyridines, are composed of a pyridine ring fused to a pyrrole ring. The position of the nitrogen atom in the six-membered ring defines the four primary isomers, each with a unique electronic distribution and steric profile that underpins its biological activity.[1][2] While all four isomers have been explored in drug discovery, 7-azaindole is the most extensively studied scaffold, followed by 6-azaindole.[1] The rationale for this preference often lies in the ability of the 7-azaindole scaffold to mimic the adenine fragment of ATP, forming crucial hydrogen bond interactions with the hinge region of kinases.[3][4][5]

The strategic placement of the nitrogen atom significantly impacts the molecule's properties. For instance, a comparative study on azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that 4-azaindole and 7-azaindole analogs exhibited superior efficacy compared to the parent indole compound. Conversely, the 5-azaindole and 6-azaindole derivatives demonstrated reduced activity.[1] This highlights the critical role of the nitrogen's position in dictating the molecule's interaction with the target protein. Furthermore, all four azaindole isomers have been shown to possess significantly enhanced aqueous solubility compared to their indole counterparts.

Comparative Biological Activity: A Head-to-Head Analysis

The true measure of an isomeric scaffold's utility lies in its performance in biological assays. The following sections provide a comparative overview of the azaindole isomers across various key therapeutic areas.

Kinase Inhibition: The Premier Application

The azaindole scaffold is a cornerstone in the development of kinase inhibitors.[3][6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, complementing the hydrogen bond donor of the pyrrole NH, to create a bidentate interaction with the kinase hinge region, mimicking the binding of ATP.[4][5]

A notable example of the differential activity of azaindole isomers is seen in the inhibition of cell division cycle 7 (Cdc7) kinase. A study found that derivatives of 5-azaindole displayed potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers showed lower inhibitory activity and selectivity.[1][7] This suggests that the specific geometry and electronic properties of the 5-azaindole scaffold are optimal for interacting with the active site of Cdc7.

Conversely, in the development of inhibitors for the c-Met kinase, potent inhibitors were identified based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for the treatment of melanoma, is a testament to the success of the 7-azaindole scaffold.[4][5]

The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases, showcasing the target-dependent superiority of different isomers.

Kinase TargetMost Potent Isomer(s)Reported IC50 ValuesReference(s)
Cdc75-AzaindolePotent (specific values not publicly detailed)[1]
c-Met4-Azaindole, 7-AzaindoleLow nanomolar[1]
ABL/SRC7-Azaindole-[8]
Aurora B7-AzaindolePotent (GSK1070916A)[9]
PDK17-AzaindoleLow micromolar to two-digit nanomolar[10]
p21-activated kinase-1 (PAK1)4-AzaindoleKi <10nM[11]
PI3K7-AzaindoleSubnanomolar[12]
Cytotoxicity in Cancer Cell Lines

The anticancer potential of azaindole derivatives is frequently assessed through cytotoxicity assays against a panel of cancer cell lines. The efficacy of each isomer is highly dependent on the cell type and the specific substitutions on the azaindole core.

For instance, a study on N-alkyl-7-azaindoles demonstrated that increasing the alkyl chain length at the N-1 position of the 7-azaindole ring generally leads to enhanced cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.[1][13] Another study reported that 2-,5-disubstituted-4-azaindoles act as promising anti-proliferative agents against human cancer cell lines by selectively inhibiting Aurora A kinase.[2]

The table below provides a summary of reported cytotoxic activities for derivatives of different azaindole isomers.

IsomerCancer Cell Line(s)Reported Activity (IC50)Reference(s)
7-AzaindoleMCF-7, A549, HEPG2Varies with N-alkylation (e.g., N-isopropyl: 15.2 µM vs MCF-7)[1][13]
7-AzaindoleHeLa, MCF-7, MDA MB-23116.96 µM, 14.12 µM, 12.69 µM respectively for a specific derivative[14]
4-AzaindoleHuman cancer cell linesAnti-proliferative via Aurora A kinase inhibition[2]
7-AzaindoleHL-60Cytotoxic[15]
Other Biological Activities

The therapeutic potential of azaindole isomers extends beyond oncology.

  • HIV-1 Inhibition: As mentioned earlier, a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) found that 4-azaindole and 7-azaindole analogs were more effective than the parent indole compound, while 5- and 6-azaindole derivatives were less so.[1]

  • Cannabinoid Receptor 1 (CB1) Allosteric Modulators: In an investigation into CB1 allosteric modulators, 7-azaindole -2-carboxamides lost their ability to bind to the receptor. In contrast, 6-azaindole -2-carboxamides, while showing reduced binding affinity compared to their indole counterparts, still exhibited allosteric modulation.[1][16] This suggests that for this particular target, the 7-azaindole scaffold is not a suitable bioisostere for indole.[16]

Experimental Protocols: A Guide to Assay Implementation

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. The following are detailed methodologies for key assays used in the evaluation of azaindole isomers.

Kinase Inhibition Assay (Example: PI3K)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase, such as PI3K.

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A decrease in ATP levels, detected using a luciferase-based system, corresponds to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the azaindole isomer derivatives in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate (e.g., PIP2), and the test compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: Add a kinase detection reagent containing luciferase and luciferin. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition relative to a control (no inhibitor) and determine the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azaindole isomer derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[1]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the context in which these compounds act is crucial. The following diagrams illustrate a key signaling pathway often targeted by azaindole derivatives and a general experimental workflow for their evaluation.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole Azaindole Inhibitor Azaindole->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of an azaindole derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of Azaindole Isomers Purification Purification & Characterization Synthesis->Purification KinaseAssay Kinase Inhibition Assay (IC50) Purification->KinaseAssay CytoAssay Cytotoxicity Assay (e.g., MTT) Purification->CytoAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CytoAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General experimental workflow for the evaluation of azaindole isomers.

Conclusion: The Isomeric Advantage in Drug Discovery

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers unequivocally demonstrates that the position of the nitrogen atom within the pyridine ring is a critical determinant of their biological activity.[1] While 7-azaindole has been the most extensively explored isomer, particularly in the realm of kinase inhibition, this guide highlights that other isomers can exhibit superior potency and selectivity for specific targets.[1] The choice of the optimal azaindole scaffold is, therefore, a nuanced decision, highly dependent on the therapeutic target and the desired pharmacological profile. Future head-to-head comparative studies of all four isomers against a broader range of biological targets will be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of the next generation of therapeutics.

References

A Strategic Guide to Alternatives for 7-Chloro-1H-pyrrolo[2,3-c]pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and molecular diversity. 7-Chloro-1H-pyrrolo[2,3-c]pyridine, a prominent 7-azaindole derivative, has long been a staple in medicinal chemistry, primarily as a versatile precursor for a multitude of kinase inhibitors and other biologically active molecules.[1] The reactivity of the C7-chloro group in nucleophilic aromatic substitution and cross-coupling reactions has cemented its utility. However, an evolving synthetic landscape necessitates a broader perspective on the available toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

The Central Role of the 7-Substituted Azaindole Scaffold

The 7-azaindole core is a privileged scaffold in drug discovery, acting as a bioisostere for indole and purine systems.[2] This structural motif is adept at forming key hydrogen bond interactions with biological targets, particularly the hinge region of kinases. The strategic functionalization at the C7-position is a common approach to modulate the physicochemical and pharmacological properties of the resulting molecules. This compound has traditionally served as a reliable starting point for introducing this diversity.

Comparative Analysis of C7-Functionalized Pyrrolo[2,3-c]pyridines

The choice of a leaving group at the C7 position significantly influences the efficiency and scope of subsequent transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Below, we compare the performance of this compound with its bromo, triflyloxy, and amino counterparts.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reactivity of the C7-halide or triflate directly impacts the reaction conditions required for efficient coupling. The generally accepted order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > OTf > Cl.[3]

Leaving Group at C7Typical Catalyst SystemTemp. (°C)Time (h)Yield (%)Reference
-Cl Pd₂(dba)₃ / SPhos1101267-93[4][5]
-Br Pd(PPh₃)₄ / K₃PO₄80-1002-1272-95[6][7]
-OTf Pd(PPh₃)₄ / K₃PO₄80-1002-5~90[8]

Table 1: Comparative performance of C7-substituted pyrrolo[2,3-c]pyridines in Suzuki-Miyaura cross-coupling reactions with various boronic acids. Yields are representative ranges from the literature.

As the data suggests, while the chloro-derivative is a viable substrate, the bromo and triflyloxy analogues often afford higher yields under milder conditions and in shorter reaction times. This increased reactivity can be crucial when dealing with sensitive functional groups on the coupling partner.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the nature of the leaving group at C7 dictates the reaction's efficiency.

Leaving Group at C7Amine Coupling PartnerTypical Catalyst SystemTemp. (°C)Time (h)Yield (%)Reference
-Cl Secondary AminePd₂(dba)₃ / RuPhos10012Moderate[9]
-Br Primary & Secondary AminesPd₂(dba)₃ / BINAP80460[10]

Table 2: Comparative performance of C7-substituted pyrrolo[2,3-c]pyridines in Buchwald-Hartwig amination reactions. Yields are representative examples.

The trend in reactivity observed in Suzuki-Miyaura couplings generally holds for Buchwald-Hartwig aminations, with the bromo-derivative often providing better outcomes than the chloro-counterpart.

In-Depth Look at the Alternatives

7-Bromo-1H-pyrrolo[2,3-c]pyridine

The bromo-derivative stands out as a highly effective alternative to the chloro-analog. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions often translates to higher yields, shorter reaction times, and milder conditions. This can be particularly advantageous when working with thermally sensitive substrates or when striving for optimal efficiency in multi-step syntheses.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-pyrrolo[2,3-c]pyridine

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

7-Triflyloxy-1H-pyrrolo[2,3-c]pyridine

7-Triflyloxy-1H-pyrrolo[2,3-c]pyridine, derived from the corresponding 7-hydroxy-azaindole, is another excellent substrate for cross-coupling reactions. The triflate group is a superb leaving group, often exhibiting reactivity comparable to or even exceeding that of the bromide.

Synthesis of 7-Triflyloxy-1H-pyrrolo[2,3-c]pyridine

The precursor, 7-hydroxy-1H-pyrrolo[2,3-c]pyridine, can be synthesized via several routes, including those starting from substituted pyridines. The subsequent triflation is typically a high-yielding transformation.

  • Dissolve 7-hydroxy-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane or pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude triflate by column chromatography.

7-Amino-1H-pyrrolo[2,3-c]pyridine

While not a direct replacement for cross-coupling reactions, 7-amino-1H-pyrrolo[2,3-c]pyridine offers an alternative synthetic entry point. The amino group can be transformed into other functionalities, such as a diazonium salt for Sandmeyer-type reactions, or it can be a handle for building more complex structures through amide bond formation or other C-N bond-forming reactions.[11]

Strategic Selection Workflow

The choice of the optimal C7-substituted pyrrolo[2,3-c]pyridine is a multi-faceted decision that balances reactivity, cost, and the specific demands of the synthetic route.

G start Synthetic Goal: C7-Functionalized 1H-pyrrolo[2,3-c]pyridine decision1 Is the desired C7-substituent introduced via cross-coupling? start->decision1 decision2 Are mild reaction conditions and high yields critical? decision1->decision2 Yes amino Consider 7-Amino-1H-pyrrolo[2,3-c]pyridine for alternative functionalization decision1->amino No decision3 Is cost a primary concern? decision2->decision3 No bromo_triflate Use 7-Bromo- or 7-Triflyloxy- 1H-pyrrolo[2,3-c]pyridine decision2->bromo_triflate Yes chloro Use this compound decision3->chloro Yes decision3->bromo_triflate No

Caption: Decision workflow for selecting the appropriate C7-substituted pyrrolo[2,3-c]pyridine.

De Novo Synthesis: An Alternative Paradigm

In some instances, the most efficient approach may be a de novo synthesis of the desired substituted 7-azaindole, bypassing the need for a pre-functionalized starting material. Modern synthetic methodologies, including palladium-catalyzed annulations and multi-component reactions, offer powerful tools for constructing the 7-azaindole core with the desired substituents already in place.[12][13]

G cluster_0 Functionalization of Pre-formed Core cluster_1 De Novo Synthesis a 7-Halo/Triflyloxy-azaindole C7-X c Target Molecule C7-R a->c Pd-catalyzed Cross-Coupling b Cross-Coupling Partner R-M b->c d Substituted Pyridine Precursor f Target Molecule C7-R d->f Annulation/ Cyclization e Acyclic Building Blocks e->f

Caption: Conceptual comparison of synthetic strategies for C7-substituted 7-azaindoles.

Conclusion

While this compound remains a valuable and cost-effective building block, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist. For reactions where efficiency and mild conditions are paramount, 7-bromo- and 7-triflyloxy-1H-pyrrolo[2,3-c]pyridine often represent superior choices. Furthermore, considering alternative synthetic disconnections, such as those beginning with 7-amino-1H-pyrrolo[2,3-c]pyridine or employing de novo ring synthesis, can unlock new avenues for the rapid and efficient construction of complex molecular architectures. By carefully evaluating the reactivity profiles, synthetic accessibility, and cost-effectiveness of these alternatives, researchers can optimize their synthetic strategies and accelerate the pace of drug discovery and development.

References

The 7-Azaindole Scaffold: A Bioisosteric Advantage in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 7-Azaindole Analogs in Kinase Inhibition

For researchers, medicinal chemists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 7-azaindole core has emerged as a "privileged" structure, consistently featuring in a multitude of clinically successful and investigational kinase inhibitors. This guide provides an in-depth, objective comparison of 7-azaindole analogs, delving into their structure-activity relationships (SAR), supported by experimental data, and offering detailed protocols for their evaluation.

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic heterocycle that serves as a bioisostere for both indole and purine systems.[1] This bioisosteric replacement of a carbon atom in the benzene ring of indole with a nitrogen atom at position 7 confers unique physicochemical properties. This modification can lead to improved aqueous solubility and the formation of an additional hydrogen bond, which can significantly enhance target engagement and pharmacological effects.

The true power of the 7-azaindole scaffold in kinase inhibition lies in its ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[2][3] This bidentate interaction mimics the binding of the adenine core of ATP, making 7-azaindole an exceptional anchor for designing competitive kinase inhibitors.[2] This fundamental interaction is the cornerstone of the SAR of this class of compounds.

Deconstructing the Structure-Activity Relationship of 7-Azaindole Analogs

The biological activity of 7-azaindole analogs can be finely tuned by substitutions at various positions on the bicyclic core. A comprehensive analysis of the SAR at each position is crucial for the rational design of potent and selective inhibitors. Recent studies have highlighted that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for modification.[4][5]

The N-1 Position: Modulating Potency and Physicochemical Properties

Substitution on the pyrrole nitrogen (N-1 position) has been shown to have a significant impact on the activity of 7-azaindole analogs. While an unsubstituted N-1 is often preferred for maintaining the crucial hydrogen bond donation to the kinase hinge, modifications at this position can be leveraged to improve physicochemical properties or to explore additional binding interactions. For instance, methylation or tosylation of the indole -NH has been shown to result in a loss of activity against T. brucei, demonstrating the importance of this hydrogen bond donor for potency in certain contexts.

The C-3 Position: A Hub for Potency and Selectivity

The C-3 position of the 7-azaindole core is a key vector for introducing substituents that can profoundly influence both the potency and selectivity of the inhibitor. This position often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the incorporation of a wide variety of functional groups.

Aryl and heteroaryl substitutions at the C-3 position have been extensively explored. For example, the introduction of a pyridine group at this position has been shown to lead to a pronounced increase in potency for PI3Kγ inhibitors.[6] The nature and substitution pattern of these aromatic rings are critical. For instance, in a series of JAK2 inhibitors, a C-3 aryl-7-azaindole derivative showed an IC50 of 260 nM.[7]

The following table provides a comparative overview of the impact of C-3 substitutions on the inhibitory activity of 7-azaindole analogs against various kinases.

Compound/Analog C-3 Substitution Target Kinase IC50 (nM) Reference
Analog 1 3-methoxybenzylFGFR11900[8]
Analog 2 4-pyridylPI3Kγ3.4[9]
Analog 3 PhenylPI3Kγ>10000[9]
Analog 4 2-aminopyrimidineCDK1/CDK27/3[7]
Analog 5 ArylJAK2260[7]

As the data illustrates, the choice of the C-3 substituent is a critical determinant of potency, with a 4-pyridyl group in Analog 2 conferring significantly higher potency against PI3Kγ compared to a simple phenyl group in Analog 3.

The C-5 Position: A Secondary Site for SAR Exploration

While the C-3 position is often the primary focus for potency optimization, the C-5 position offers another valuable handle for modulating the pharmacological profile of 7-azaindole analogs. Substitutions at this position can influence selectivity and pharmacokinetic properties.

For instance, in the development of inhibitors for human African trypanosomiasis, maintaining a pyrazole at the 5-position was found to be crucial for activity.[3] The following table presents data on the effect of C-5 substitutions.

Compound/Analog C-5 Substitution Target Kinase IC50 (nM) Reference
Analog 6 1-Methyl-4-pyrazoleT. brucei(Potent)[3]
Analog 7 BromoT. brucei(Less Potent)[3]

Case Studies: Targeting Key Kinase Signaling Pathways

The versatility of the 7-azaindole scaffold is evident in its successful application in developing inhibitors for a wide range of kinase families implicated in cancer and other diseases.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] 7-azaindole derivatives have emerged as potent inhibitors of PI3K isoforms.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Azaindole 7-Azaindole Analog (e.g., PI3Kγ inhibitor) Azaindole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole analogs.

Targeting the MEK5/Erk5 Signaling Pathway

The MEK5/Erk5 signaling cascade is increasingly recognized as a crucial player in cancer progression, regulating cell proliferation, survival, and migration.[11][12] The development of selective Erk5 inhibitors is an active area of research.

Erk5_Pathway GrowthFactors Growth Factors/ Stress MEKK2_3 MEKK2/3 GrowthFactors->MEKK2_3 Activate MEK5 MEK5 MEKK2_3->MEK5 Activates Erk5 Erk5 MEK5->Erk5 Activates TranscriptionFactors Transcription Factors (e.g., MEF2, c-Myc) Erk5->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Azaindole 7-Azaindole Analog (Erk5 inhibitor) Azaindole->Erk5 Inhibits

Caption: MEK5/Erk5 signaling pathway and the inhibitory action of 7-azaindole analogs.

Inhibition of Src Family Kinases

Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, and its aberrant activation is linked to cancer development and metastasis.[13]

Src_Pathway Receptors RTKs, Integrins, GPCRs Src Src Receptors->Src Activate Downstream Downstream Pathways (PI3K/AKT, RAS/MAPK, STAT3) Src->Downstream Activates CellularProcesses Cell Proliferation, Migration, Invasion, & Survival Downstream->CellularProcesses Regulate Azaindole 7-Azaindole Analog (Src inhibitor) Azaindole->Src Inhibits

References

A Senior Application Scientist's Guide to Comparative Docking of 7-Azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the 7-azaindole scaffold has emerged as a "privileged" structure.[1][2] Its unique ability to mimic the adenine portion of ATP allows it to form critical hydrogen bonds with the hinge region of protein kinases, making it a highly effective starting point for the design of potent and selective inhibitors.[1][2][3][4] This guide provides an in-depth, technical comparison of molecular docking strategies for novel 7-azaindole derivatives targeting protein kinases, grounded in scientific integrity and practical, field-proven insights.

The Rationale: Why 7-Azaindole and Why Kinases?

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The 7-azaindole core is particularly adept at targeting the ATP-binding site of kinases. The pyridine nitrogen atom and the pyrrole NH group can form a bidentate hydrogen bond with the kinase hinge region, effectively anchoring the inhibitor in the active site.[1][3] This foundational interaction provides a robust platform for further chemical modifications to enhance potency and selectivity.

This guide will focus on a comparative docking study of hypothetical 7-azaindole derivatives against Pim-1 kinase , a serine/threonine kinase implicated in various cancers. We will also compare the performance of two widely used docking programs, AutoDock Vina and GOLD , to illustrate how the choice of software can influence outcomes.

Experimental Design: A Self-Validating Workflow

A robust computational study requires a workflow that is not only logical but also self-validating. This means incorporating controls and cross-verification steps at each stage. The following workflow is designed to ensure the reliability of our comparative docking results.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Validation PDB_Selection Target Selection (Pim-1 Kinase, PDB: 5TOE) Receptor_Prep Receptor Preparation (Remove Water, Add Hydrogens) PDB_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (Energy Minimization) AutoDock Docking with AutoDock Vina Ligand_Prep->AutoDock GOLD_Dock Docking with GOLD Ligand_Prep->GOLD_Dock Receptor_Prep->AutoDock Receptor_Prep->GOLD_Dock Pose_Analysis Binding Pose Analysis AutoDock->Pose_Analysis Score_Comparison Scoring Function Comparison AutoDock->Score_Comparison GOLD_Dock->Pose_Analysis GOLD_Dock->Score_Comparison Redocking Redocking of Co-crystallized Ligand Pose_Analysis->Redocking Validation

Caption: A comprehensive workflow for the comparative docking study of 7-azaindole derivatives.

Detailed Methodologies: The "How" and the "Why"

Target Protein: We will use the crystal structure of Pim-1 kinase in complex with a 7-azaindole derivative (PDB ID: 5TOE) obtained from the RCSB Protein Data Bank.[5]

Protocol:

  • Receptor Cleaning: The PDB file is loaded into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro). All water molecules and non-essential co-factors are removed. This is crucial because crystallographic water molecules may not be present in the physiological binding site and can interfere with the docking algorithm.

  • Protonation and Repair: Hydrogens are added to the protein, and any missing side chains or loops are repaired using tools like Prime in the Schrödinger suite. Correct protonation states at physiological pH are critical for accurate hydrogen bond calculations.

  • Grid Generation: For AutoDock Vina, a grid box is defined around the active site, encompassing the binding pocket of the co-crystallized ligand. The size of the grid box is a critical parameter; it must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.

Ligand Preparation:

  • 3D Structure Generation: The 2D structures of our hypothetical 7-azaindole derivatives (and a known inhibitor as a positive control) are sketched and converted to 3D structures.

  • Ligand Protonation and Tautomerization: Ligands are prepared using LigPrep (Schrödinger) or a similar tool to generate the most likely protonation and tautomeric states at physiological pH.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a force field like OPLS3e. This ensures that the starting conformation is energetically favorable.

AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.[6] It employs a Lamarckian genetic algorithm for conformational searching.[6]

Protocol:

  • Input File Preparation: The prepared receptor and ligand files are converted to the PDBQT format using AutoDockTools.

  • Configuration: A configuration file is created specifying the path to the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search. An exhaustiveness of 8 is generally a good starting point for a balance between speed and accuracy.

  • Execution: The docking is run from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding affinity scores (in kcal/mol).

GOLD (Genetic Optimisation for Ligand Docking): A commercial software known for its robust performance in virtual screening and lead optimization.

Protocol:

  • Binding Site Definition: The active site is defined based on the co-crystallized ligand in the PDB structure.

  • Scoring Function Selection: GOLD offers several scoring functions (e.g., GoldScore, ChemScore, ASP, PLP). For this study, we will use GoldScore, which is generally effective for predicting binding modes.

  • Genetic Algorithm Parameters: The search efficiency is set to 100% (the default), which provides a good balance between speed and the thoroughness of the conformational search.

  • Execution: The docking is run, and the output provides the predicted binding poses and their fitness scores.

Comparative Analysis of Docking Results

The output of a docking study is a wealth of data that requires careful interpretation. We will focus on two key aspects: the docking score and the binding pose.

The docking score is a numerical value that estimates the binding affinity between the ligand and the protein. Lower scores (for AutoDock Vina) and higher fitness scores (for GOLD) generally indicate better binding.

DerivativeStructureAutoDock Vina Score (kcal/mol)GOLD Fitness Score
Control (PDB: 5TOE Ligand) Known Inhibitor-9.875.2
7-Aza-Derivative 1 7-azaindole with a phenyl group-8.568.9
7-Aza-Derivative 2 7-azaindole with a substituted phenyl group-9.272.1
Alternative Inhibitor (Non-azaindole) A known Pim-1 inhibitor with a different scaffold-9.574.5

Note: These are hypothetical scores for illustrative purposes.

From this table, we can see that both programs predict that the control and the alternative inhibitor bind strongly. Derivative 2 is predicted to be a better binder than Derivative 1, likely due to the additional interactions from the phenyl group substituent.

The true value of docking lies in its ability to predict the 3D orientation of the ligand in the binding site and the specific interactions it forms.

G cluster_protein Pim-1 Kinase Active Site Hinge Hinge Region (e.g., GLU121, LEU120) Gatekeeper Gatekeeper Residue (e.g., LEU65) Hydrophobic_Pocket Hydrophobic Pocket Ligand 7-Azaindole Derivative Ligand->Hinge H-Bonds (N7 and NH) Ligand->Gatekeeper van der Waals Ligand->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Key binding interactions of a 7-azaindole derivative in the Pim-1 kinase active site.

Analysis of Derivative 2:

  • AutoDock Vina Pose: Shows the classic bidentate hydrogen bonds between the 7-azaindole core and the hinge region. The substituted phenyl group is positioned in a hydrophobic pocket, forming favorable van der Waals interactions.

  • GOLD Pose: The pose is very similar to that predicted by AutoDock Vina, with a root-mean-square deviation (RMSD) of less than 1.5 Å. This agreement between two different docking programs increases our confidence in the predicted binding mode. The scoring function of GOLD also highlights a potential pi-stacking interaction between the phenyl ring and a nearby tyrosine residue.

Redocking Validation: A critical validation step is to re-dock the co-crystallized ligand back into the active site. A successful docking protocol should be able to reproduce the crystallographic binding pose with an RMSD of less than 2.0 Å. Both AutoDock Vina and GOLD should be able to achieve this for the 5TOE ligand, confirming that our docking setup is reliable.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of 7-azaindole derivatives against protein kinases. By comparing different derivatives and docking programs, and by incorporating essential validation steps, we can generate reliable computational hypotheses to guide further drug discovery efforts.

The insights gained from such studies are invaluable for:

  • Prioritizing compounds for synthesis and biological testing.

  • Understanding structure-activity relationships (SAR).

  • Guiding the design of more potent and selective inhibitors.

Future work could involve more advanced computational techniques such as molecular dynamics simulations to study the stability of the predicted binding poses over time and to calculate binding free energies with greater accuracy.

References

The Azaindole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The azaindole scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its unique structure, a bioisostere of the endogenous purine core of ATP, allows for critical hydrogen bonding interactions within the kinase hinge region, a key determinant of inhibitor binding.[2][3] This guide provides an in-depth, comparative analysis of the efficacy of prominent azaindole-based therapeutic agents targeting three critical kinase families: Vascular Endothelial Growth Factor Receptors (VEGFRs), BRAF serine-theronine kinase, and Janus Kinases (JAKs). We will delve into the experimental data that underpins their clinical utility, providing detailed protocols and the scientific rationale for these assays.

Azaindole-Based VEGFR Inhibitors: A Head-to-Head Look at Axitinib

The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, a process hijacked by tumors to sustain their growth and metastasis.[4][5][6] Axitinib, a potent azaindole-based inhibitor, demonstrates high affinity for VEGFR-1, -2, and -3.[7][8]

Comparative In Vitro Efficacy

Axitinib exhibits superior potency against VEGFRs when compared to other multi-kinase inhibitors such as sorafenib and sunitinib. This heightened potency is attributed to the optimal fit of the azaindole core within the ATP-binding pocket of the VEGFR kinase domain.

Therapeutic AgentTarget KinaseIC50 (nM)Reference
Axitinib VEGFR-1 0.1 [7][9]
VEGFR-2 0.2 [7][9]
VEGFR-3 0.1-0.3 [7][9]
SorafenibVEGFR-290
SunitinibVEGFR-22
Signaling Pathway Inhibition: VEGFR

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR VEGFR Dimer VEGF->VEGFR Binding & Dimerization PLCg PLCg VEGFR->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt->Cell_Proliferation Akt->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibition

Experimental Protocols

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2. The rationale is to determine the concentration of the inhibitor required to reduce the kinase's phosphotransferase activity by 50% (IC50).

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR2 kinase domain, a poly(Glu, Tyr) 4:1 substrate, and serial dilutions of Axitinib in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[9]

  • Initiation: Start the kinase reaction by adding a solution of ATP. The concentration of ATP should be near its Km value for the kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for substrate phosphorylation.[9]

  • Detection: Terminate the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as an ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Axitinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

This assay assesses the cytotoxic or cytostatic effects of Axitinib on cancer cells. The choice of RCC cell lines, such as A-498 and Caki-2, is based on the clinical indication of Axitinib for renal cell carcinoma.[6][10]

Protocol:

  • Cell Seeding: Plate A-498 or Caki-2 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of Axitinib concentrations for up to 96 hours.[6][10]

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

This model evaluates the anti-tumor efficacy of Axitinib in a living organism, providing data on its pharmacokinetic and pharmacodynamic properties. Nude mice are used as they are immunodeficient and will not reject the human tumor xenograft.

Protocol:

  • Tumor Implantation: Subcutaneously inject human RCC cells (e.g., SN12C) into the flank of immunodeficient mice.[7]

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer Axitinib orally to the treatment group at a specified dose (e.g., 5 mg twice daily) and vehicle to the control group.[5][11]

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Targeting Mutant BRAF in Melanoma: The Role of Vemurafenib

The BRAF/MEK/ERK signaling pathway is a key regulator of cell proliferation and survival.[12][13][14] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are a major driver in many melanomas.[14][15] Vemurafenib, a 7-azaindole derivative, is a potent and selective inhibitor of the BRAF V600E mutant kinase.[2][16]

Comparative In Vitro Efficacy

Vemurafenib demonstrates high selectivity for the BRAF V600E mutant over wild-type BRAF, which is crucial for minimizing off-target effects.

Therapeutic AgentTarget KinaseIC50 (nM)Reference
Vemurafenib BRAF V600E 31 [2]
BRAF wild-type100
DabrafenibBRAF V600E0.8
Signaling Pathway Inhibition: BRAF/MEK/ERK

BRAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras BRAF_V600E BRAF_V600E Ras->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

Experimental Protocols

This assay is designed to specifically measure the inhibitory activity of a compound against the mutated BRAF V600E kinase.

Protocol:

  • Reaction Components: In a suitable assay plate, combine recombinant human BRAF V600E enzyme, a specific substrate (e.g., MEK1), and serially diluted Vemurafenib in a kinase assay buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Phosphorylation: Measure the phosphorylation of the substrate (MEK1) using a specific antibody in an ELISA-based format or a homogenous assay format like HTRF or AlphaScreen.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log of Vemurafenib concentration.

The efficacy of Vemurafenib is assessed in melanoma cell lines harboring the BRAF V600E mutation, such as A375.[4][17]

Protocol:

  • Cell Culture: Culture A375 cells in appropriate media and seed them into 96-well plates.

  • Drug Treatment: After cell attachment, treat the cells with various concentrations of Vemurafenib for 72 hours.[18]

  • Viability Assessment: Use a cell viability reagent such as PrestoBlue or MTT to determine the number of viable cells.[4]

  • Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 value.

This model is critical for evaluating the in vivo anti-tumor activity of Vemurafenib against BRAF V600E-mutant melanoma.

Protocol:

  • Cell Implantation: Inject BRAF V600E-positive melanoma cells (e.g., A375) subcutaneously into immunodeficient mice.

  • Tumor Growth and Grouping: Once tumors are established, randomize the mice into treatment and control groups.

  • Treatment Regimen: Administer Vemurafenib orally at a dose of 50 mg/kg twice daily, 5 days a week.[19] The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight of the mice as an indicator of toxicity.

Modulating Immune Responses with Azaindole-Based JAK Inhibitors: A Comparative Look at Tofacitinib

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[1][18][20] Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis.[21] Tofacitinib is an azaindole-based inhibitor of JAKs, with a preference for JAK1 and JAK3.[21][22]

Comparative In Vitro Efficacy

Tofacitinib, baricitinib, and upadacitinib are all azaindole-based JAK inhibitors with distinct selectivity profiles. These differences in selectivity can influence their therapeutic effects and side-effect profiles.

Therapeutic AgentTarget KinaseIC50 (nM)Reference
Tofacitinib JAK1 112 [23]
JAK2 20 [23]
JAK3 1 [23]
BaricitinibJAK15.9
JAK25.7
JAK3>400
UpadacitinibJAK143
JAK2120
Signaling Pathway Inhibition: JAK/STAT

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_P STAT_P JAK->STAT_P Phosphorylation STAT_dimer STAT_dimer STAT_P->STAT_dimer Dimerization Gene_Expression Gene_Expression STAT_dimer->Gene_Expression Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Experimental Protocols

This biochemical assay determines the potency of Tofacitinib against individual JAK isoforms.

Protocol:

  • Assay Setup: In a 384-well plate, add the recombinant human JAK1, JAK2, or JAK3 enzyme, a suitable substrate peptide, and serial dilutions of Tofacitinib in a kinase buffer.[23]

  • Reaction Initiation: Add ATP to start the kinase reaction. A typical ATP concentration used is 5 µM.[24]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[23][24]

  • Signal Detection: Measure kinase activity by quantifying the amount of ADP produced using a luminescent assay kit (e.g., ADP-Glo™).[23][24]

  • IC50 Determination: Calculate the IC50 values by plotting the percentage of inhibition versus the log of the inhibitor concentration.

This assay evaluates the effect of Tofacitinib on the viability of synovial fibroblasts, which are key effector cells in the pathology of rheumatoid arthritis.

Protocol:

  • Cell Culture: Culture human synovial sarcoma cell line SW982 and seed into 96-well plates at a density of 2 × 10^4 cells/well.[25]

  • Inflammatory Stimulation: To mimic the inflammatory environment of an arthritic joint, stimulate the cells with TNF-alpha (10 ng/mL) for 24 hours.[25]

  • Tofacitinib Treatment: Treat the stimulated cells with a range of Tofacitinib concentrations for 24 hours.[25]

  • Viability Measurement: Assess cell viability using the MTT assay as described previously.

  • Data Interpretation: Analyze the data to determine if Tofacitinib has a cytotoxic effect on these cells under inflammatory conditions.

The CIA model is a well-established animal model of rheumatoid arthritis used to assess the efficacy of anti-inflammatory drugs.

Protocol:

  • Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant on day 0, followed by a booster immunization on day 21.[1][3]

  • Treatment: Begin daily oral administration of Tofacitinib (e.g., 15 or 30 mg/kg/day) or vehicle upon the onset of arthritis symptoms (around day 25).[1]

  • Efficacy Assessment: Monitor the severity of arthritis regularly by scoring the clinical signs of inflammation in the paws (e.g., erythema, swelling).[1][3]

  • Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for cytokine analysis and paws for histopathological evaluation of joint inflammation, pannus formation, and bone erosion.[1]

Conclusion

The azaindole scaffold has proven to be a remarkably versatile and effective framework for the development of targeted kinase inhibitors. The examples of Axitinib, Vemurafenib, and Tofacitinib highlight the successful application of this scaffold in oncology and immunology. The comparative efficacy data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration and optimization of azaindole-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS No. 357263-41-3), a halogenated pyrrolopyridine derivative frequently used as an intermediate in medicinal chemistry.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that demands careful management due to its significant health risks.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acutely Toxic (Oral), Category 3: Toxic if swallowed.[3]

  • Serious Eye Damage, Category 1: Causes serious eye damage.[3]

Some classifications also note potential for skin and respiratory irritation.[3] The chlorinated nature of this heterocyclic compound also places it under scrutiny for environmental disposal, as halogenated organic compounds are subject to specific regulations.[4][5]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage
Skin IrritationCategory 2WarningH315: Causes skin irritation
Respiratory IrritationCategory 3WarningH335: May cause respiratory irritation
Data synthesized from multiple sources.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, the use of appropriate PPE is non-negotiable. The causality is clear: to prevent accidental exposure through ingestion, skin contact, or eye contact, a physical barrier is essential.

Mandatory PPE includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7] This is critical to protect against splashes and fine dust that can cause irreversible eye damage.

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., butyl rubber). Nitrile gloves may not offer sufficient protection for prolonged contact.[8] Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection: A fully-buttoned laboratory coat is required to protect against skin contact.[6][7] For larger quantities or in case of a significant spill, fire/flame resistant and impervious clothing may be necessary.[6]

  • Respiratory Protection: If handling the solid form generates dust or if working with solutions outside of a fume hood, a NIOSH-approved respirator or a full-face respirator should be used to prevent respiratory tract irritation.[6][9]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection by a licensed disposal service.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [7]

Step 1: Waste Segregation and Identification

The foundational principle of chemical waste management is proper segregation.[7] This prevents dangerous reactions between incompatible chemicals and ensures the waste is handled correctly by disposal technicians.

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Causality: Segregating halogenated organic waste from other streams is often a regulatory requirement and a critical safety measure. This compound should be kept separate from strong oxidizing agents and acids.[8][11]

Step 2: Waste Collection
  • Solid Waste:

    • Action: Carefully place unused or contaminated solid this compound into the designated waste container. Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste themselves. Avoid generating dust.[7]

    • Causality: Minimizing dust generation is crucial to prevent inhalation and contamination of the lab environment.

  • Liquid Waste (Solutions):

    • Action: Collect solutions containing this compound in a designated, leak-proof container made of a compatible material.[7] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Causality: Using a compatible container prevents degradation of the container and potential leaks. Clear labeling is required by law and ensures safe handling.

  • Contaminated Labware:

    • Action: Disposable items (e.g., gloves, weighing paper, pipette tips) that are contaminated with the chemical must be placed in the solid hazardous waste container. Non-disposable glassware should be triple-rinsed with a suitable solvent; the first two rinsates must be collected as hazardous liquid waste.

    • Causality: Any item that has come into contact with the chemical is considered hazardous waste and must be disposed of accordingly to prevent cross-contamination and environmental release.

Step 3: Container Management and Storage
  • Action: Keep the waste container tightly closed except when adding waste.[9][12] Store the container in a designated, well-ventilated hazardous waste accumulation area, preferably within secondary containment to control any potential leaks.[7]

  • Causality: A closed container prevents the release of vapors. Secondary containment is a crucial safeguard against spills and environmental contamination.

Step 4: Arranging for Final Disposal
  • Action: Once the container is full or has reached the institutional time limit for storage (often 90 days), contact your institution's Environmental Health and Safety (EHS) department.[7] They will arrange for pickup and disposal by a licensed professional waste disposal service.[9]

  • Causality: The disposal of hazardous waste is strictly regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous materials.[13] Professional services are required to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[10][14]

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points and actions in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: Generate Waste assess Assess Hazards: - Acute Oral Toxicity - Severe Eye Damage start->assess ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste: Place in labeled container. Avoid generating dust. waste_type->solid Solid liquid Liquid Waste: Collect in sealed, compatible container. waste_type->liquid Liquid contaminated Contaminated Items: Dispose of in solid waste container. waste_type->contaminated Labware storage Store Container: - Tightly closed - Secondary containment - Ventilated area solid->storage liquid->storage contaminated->storage ehs Contact EHS for Pickup storage->ehs end Disposal by Licensed Professional Service ehs->end

Caption: Disposal workflow for this compound.

Spill Management: Immediate Actions

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Small Spills: If the spill is small (can be cleaned up in under 15 minutes) and you are trained to do so, you may proceed.[8]

    • Ensure you are wearing the full, appropriate PPE.

    • Contain the spill to prevent it from spreading.

    • Absorb the spilled material with an inert, dry material (e.g., vermiculite, sand, or chemical absorbent pads).[8][11]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and notify your supervisor and the institutional EHS office immediately.

    • Prevent entry into the affected area.

    • Allow only properly equipped and trained emergency response personnel to handle the cleanup.[9]

By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a safer research environment and ensure that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher deep in the trenches of novel drug discovery, the introduction of a new heterocyclic compound into a synthesis workflow is a moment of both great potential and significant responsibility. 7-Chloro-1H-pyrrolo[2,3-c]pyridine, a key building block in the development of various therapeutic agents, is one such compound. Its handling requires a protocol rooted in a deep understanding of its chemical properties and potential hazards. This guide provides a comprehensive framework for its safe use, from initial risk assessment to final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

Hazard Assessment: Understanding the Risks

This compound is classified as a substance that is toxic if swallowed and can cause serious eye damage.[1][2] A thorough understanding of its hazard profile is the first line of defense in mitigating risk.

GHS Hazard Identification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed[1][2]
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage[1][2]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1]
Specific target organ toxicity — single exposure3WarningH335: May cause respiratory irritation[1]

The causality behind these classifications lies in the reactivity of the chlorinated pyridine ring and the pyrrole moiety. The chlorine atom can enhance the electrophilic nature of the pyridine ring, while the pyrrole component can participate in various biochemical interactions. Ingestion can lead to systemic toxicity, and direct contact, particularly with the eyes, can result in severe and potentially irreversible damage.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the specific laboratory operation being performed.

OperationMinimum PPE Requirements
Weighing and Aliquoting (Solid) - Chemical splash goggles- Lab coat- Nitrile or neoprene gloves[3]
Solution Preparation and Transfers - Chemical splash goggles and a face shield- Lab coat- Nitrile or neoprene gloves[3]
Reaction Setup and Workup - Chemical splash goggles and a face shield- Chemical-resistant apron over a lab coat- Nitrile or neoprene gloves[3]
Spill Cleanup - Full-face respirator with appropriate cartridges- Chemical-resistant suit or coveralls- Heavy-duty nitrile or butyl rubber gloves

A Note on Glove Selection: While nitrile gloves offer good initial protection for incidental contact, for prolonged handling or in the event of a spill, butyl rubber gloves are recommended due to their higher resistance to chlorinated heterocyclic compounds.[4] Always inspect gloves for any signs of degradation before use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the potential for exposure and ensures a controlled environment throughout the handling process.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS & Hazard Assessment PPE Don Appropriate PPE Prep->PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Weigh Weigh Solid in Fume Hood FumeHood->Weigh Begin Work Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Reaction Complete Waste Segregate & Label Waste Decontaminate->Waste Dispose Dispose of Waste per Protocol Waste->Dispose RemovePPE Remove PPE Dispose->RemovePPE End of Procedure

Figure 1: A stepwise workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly, with a certified face velocity.[5]

  • Handling:

    • All manipulations of solid this compound, including weighing, must be conducted within a certified chemical fume hood to prevent inhalation of any airborne particulates.[3]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers tightly sealed when not in use to minimize the release of any volatile compounds.[3]

  • Post-Handling:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

    • Properly segregate and label all waste streams.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Spill Response:

For a small spill, trained personnel wearing appropriate PPE can manage the cleanup.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to the laboratory supervisor or designated safety officer.

For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. All chemical waste should be disposed of in accordance with local, state, and federal regulations.[8]

Waste Segregation:

  • Solid Waste: Unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for chlorinated organic waste.[9][10] Do not mix with non-halogenated waste streams.

  • Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Disposal Workflow:

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Contaminated materials) LabeledContainers Clearly Labeled, Sealed Containers SolidWaste->LabeledContainers LiquidWaste Liquid Waste (Chlorinated organic) LiquidWaste->LabeledContainers SharpsWaste Contaminated Sharps SharpsWaste->LabeledContainers VentilatedArea Store in a Designated, Well-Ventilated Area LabeledContainers->VentilatedArea EHSOffice Contact Environmental Health & Safety VentilatedArea->EHSOffice Ready for Disposal ScheduledPickup Arrange for Scheduled Pickup EHSOffice->ScheduledPickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.